Product packaging for 6-Hydroxywogonin(Cat. No.:)

6-Hydroxywogonin

Cat. No.: B3029728
M. Wt: 300.26 g/mol
InChI Key: FVANZQZQOXHAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5, 6, 7-Trihydroxy-8-methoxy-2-phenyl-4H-chromen-4-one belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. 5, 6, 7-Trihydroxy-8-methoxy-2-phenyl-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O6 B3029728 6-Hydroxywogonin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7-trihydroxy-8-methoxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-16-14(20)13(19)12(18)11-9(17)7-10(22-15(11)16)8-5-3-2-4-6-8/h2-7,18-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVANZQZQOXHAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1O)O)O)C(=O)C=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Hydroxywogonin natural sources and extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 4'-Hydroxywogonin: Natural Sources, Extraction, and Biological Activity

A Note on Nomenclature: This guide focuses on the flavonoid 4'-hydroxywogonin (5,7,4'-trihydroxy-8-methoxyflavone) . While the initial topic of interest was "6-hydroxywogonin," the available scientific literature extensively documents 4'-hydroxywogonin, a closely related and bioactive compound found in the same primary natural source. This guide provides a comprehensive overview of its origins, recovery, and mechanisms of action based on current research.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, are renowned for their wide range of pharmacological properties. Among these, the flavones found in the genus Scutellaria have garnered significant attention for their potential therapeutic applications, including anti-inflammatory, antioxidant, and antitumor activities. 4'-Hydroxywogonin, a hydroxylated derivative of the well-known flavone wogonin, has been identified as a key bioactive constituent in Scutellaria baicalensis Georgi. Recent studies have highlighted its role as a core active component in mediating the anti-cancer effects of Scutellaria extracts, particularly against oral squamous cell carcinoma[1]. This technical guide serves as a resource for researchers and drug development professionals, detailing the natural sources of 4'-hydroxywogonin, modern and conventional extraction and purification methodologies, and its mechanism of action at a molecular level.

Natural Sources

The primary and most commercially significant natural source of 4'-hydroxywogonin is the dried root of Scutellaria baicalensis Georgi , a perennial herb belonging to the Lamiaceae family[1]. Commonly known as Baikal skullcap or Chinese skullcap, this plant has been a staple in traditional Chinese medicine for centuries. The roots, referred to as Radix Scutellariae, are particularly rich in flavonoids, which are considered the main active components[2]. While over 350 species exist within the Scutellaria genus, S. baicalensis is the most extensively studied for its unique flavonoid profile[2]. The concentration and composition of flavonoids, including 4'-hydroxywogonin, can vary depending on the plant's cultivation area and geographical conditions[2].

Extraction and Purification Methods

The extraction of 4'-hydroxywogonin and related flavonoid aglycones from S. baicalensis root is a critical step for research and pharmaceutical development. The process involves liberating these compounds from the plant matrix, followed by purification to isolate the target molecule.

Principles of Extraction

Effective extraction depends on several factors, including the choice of solvent, temperature, time, and the physical properties of the plant material. The goal is to maximize the solubility and diffusion of the target flavonoids while minimizing the co-extraction of undesirable compounds. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to offer higher yields and shorter extraction times compared to conventional methods[3][4][5].

Comparative Analysis of Extraction Methods

The efficiency of flavonoid extraction from S. baicalensis is highly dependent on the chosen methodology and parameters. The following tables summarize quantitative data from various studies, providing a comparative overview of different techniques.

Table 1: Conventional and Optimized Solvent Extraction Parameters

Method Solvent System Temp. (°C) Time (h) Solid/Liquid Ratio Yield Reference
Soxhlet Methanol Boiling - - 13.06% (Total Flavonoids) [2]
Reflux Methanol Boiling - - 11.73% (Total Flavonoids) [2]
Soxhlet Ethanol Boiling 2 - 21.7% (Dry Extract) [6]

| Optimized | 53% Ethanol | 62.5 | 2.12 | 1:35 (g/mL) | 19.4 mg/g (Total Flavonoids) |[7][8] |

Table 2: Ultrasound-Assisted Extraction (UAE) Parameters

Solvent System Temp. (°C) Time (min) Solid/Liquid Ratio Power (W) Yield Reference
58% Ethanol 66 41 1:50 (g/mL) - 2.25% (Total Flavonoids) [9]
DES (Betaine/Acetic Acid, 40% water) 52 23 1:100 (g/mL) - Higher than conventional [4][5][10]

| Endogenous Enzymatic Hydrolysis + UAE | pH 5.4 Buffer | 55 (Enzymolysis for 10h) | 1:40 (g/mL) | 350 | Significantly Improved Aglycone Yield |[1] |

Table 3: Microwave-Assisted Extraction (MAE) Parameters

Solvent System Temp. (°C) Time (min) Solid/Liquid Ratio Power (W) Yield/Activity Reference
70% Ethanol - 10 - 63 Optimal for Phenolic Content & Antioxidant Activity [3]

| NADES (L-proline/Urea, 40% water) | 110 | 20 | 1:40 (mL/g) | - | Higher yield than traditional methods |[11] |

Note: "DES" refers to Deep Eutectic Solvents; "NADES" refers to Natural Deep Eutectic Solvents. Yields are often reported for total flavonoids or total phenolic content, as the extraction of a single component is part of a complex mixture.

Experimental Protocols

This section provides a representative protocol for the extraction, purification, and analysis of flavonoids like 4'-hydroxywogonin from S. baicalensis root.

Protocol: Ultrasound-Assisted Extraction and Purification

This protocol is a synthesized example based on efficient, modern laboratory practices.

  • Sample Preparation:

    • Obtain dried roots of Scutellaria baicalensis.

    • Grind the roots into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

    • Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.

  • Ultrasound-Assisted Extraction:

    • Weigh 10 g of the dried root powder and place it into a 500 mL Erlenmeyer flask.

    • Add 200 mL of 70% ethanol (a solid-to-liquid ratio of 1:20 g/mL).

    • Place the flask in an ultrasonic bath.

    • Perform sonication for 45 minutes at a controlled temperature of 60°C[9].

    • After extraction, cool the mixture to room temperature.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of 70% ethanol to recover any remaining extract.

    • Combine the filtrates and concentrate the crude extract using a rotary evaporator under reduced pressure at 50°C until the ethanol is completely removed.

  • Purification by Column Chromatography:

    • Resuspend the concentrated aqueous extract in a minimal amount of water.

    • Apply the suspension to a pre-packed Diaion HP-20 macroporous resin column[12].

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the flavonoid-enriched fraction with 70-90% ethanol.

    • Collect the eluate and concentrate it to dryness. This yields a flavonoid-rich extract suitable for further high-purity isolation.

    • For isolation of pure 4'-hydroxywogonin, further purification using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) is required.

Protocol: HPLC Analysis for Quantification
  • Standard and Sample Preparation:

    • Prepare a stock solution of pure 4'-hydroxywogonin standard in methanol. Create a series of dilutions to generate a calibration curve.

    • Accurately weigh the dried extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent or similar system with a DAD/UV detector[13][14].

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[13][14].

    • Mobile Phase: A gradient elution is typically used. For example, Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B)[13][14].

    • Gradient Program: Start with a low percentage of Solvent A, increasing linearly over 30-40 minutes to elute compounds of increasing hydrophobicity[13][14].

    • Flow Rate: 1.0 mL/min.

    • Detection: Set the UV detector to a wavelength between 270-340 nm, where flavonoids exhibit strong absorbance[15][16].

    • Quantification: Calculate the concentration of 4'-hydroxywogonin in the extract by comparing its peak area to the standard calibration curve.

Visualizations of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the comprehensive workflow from the raw plant material to the final analysis of 4'-hydroxywogonin.

G Figure 1: Experimental Workflow for 4'-Hydroxywogonin cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_purification Purification & Isolation cluster_analysis Analysis A Scutellaria baicalensis (Dried Root) B Grinding & Sieving A->B C Ultrasound-Assisted Extraction (UAE) B->C D Filtration C->D E Rotary Evaporation D->E F Crude Extract E->F G Column Chromatography (e.g., HP-20 Resin) F->G H Preparative HPLC G->H I Pure 4'-Hydroxywogonin H->I J HPLC-UV/DAD I->J K Structural Elucidation (MS, NMR) I->K

Figure 1: Workflow for 4'-Hydroxywogonin isolation and analysis.
Signaling Pathway

4'-Hydroxywogonin has been shown to exert anti-cancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. A primary mechanism is the inhibition of the PI3K-AKT pathway, a critical regulator of cell growth[1].

G Figure 2: Signaling Pathway of 4'-Hydroxywogonin cluster_pathway PI3K-AKT Signaling Pathway in Cancer Cells EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT BCL2 Bcl-2 (Anti-apoptotic) AKT->BCL2 | (Inhibits) Apoptosis Apoptosis AKT->Apoptosis  | (Inhibits Cell Survival) BAX Bax (Pro-apoptotic) BCL2->BAX | (Inhibits) BAX->Apoptosis HW 4'-Hydroxywogonin HW->EGFR | HW->BCL2 | HW->BAX +

Figure 2: Mechanism of 4'-Hydroxywogonin-induced apoptosis.

Conclusion

4'-Hydroxywogonin stands out as a promising flavonoid from Scutellaria baicalensis with significant therapeutic potential, particularly in oncology. The development of efficient and green extraction techniques, such as ultrasound and microwave-assisted methods, is crucial for obtaining high-quality extracts for research and development. Optimized protocols using aqueous ethanol or advanced solvent systems like deep eutectic solvents can yield flavonoid-rich extracts with high efficiency[3][5]. Further purification through multi-step chromatography is essential for isolating pure 4'-hydroxywogonin for detailed pharmacological studies. Its demonstrated ability to modulate the PI3K-AKT signaling pathway provides a clear mechanism for its anti-cancer effects and underscores its potential as a lead compound for novel drug development initiatives[1]. This guide provides a foundational resource for the continued exploration and utilization of this valuable natural product.

References

An In-depth Technical Guide to 6-Hydroxywogonin: Synthesis, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-hydroxywogonin (5,6,7-trihydroxy-8-methoxyflavone), a flavonoid of interest for its potential therapeutic properties. This document details its chemical characteristics, outlines a plausible synthetic pathway with experimental protocols, and explores its potential mechanism of action by examining the signaling pathways of structurally related compounds.

Chemical and Physical Properties of this compound

This compound is a naturally occurring flavonoid, found in plants such as Sophora flavescens Ait.[1]. Its core structure is a flavone backbone characterized by three hydroxyl groups and one methoxy group on the A-ring. The quantitative and qualitative properties are summarized below.

PropertyValueSource(s)
IUPAC Name 5,6,7-trihydroxy-8-methoxy-2-phenylchromen-4-one
Synonyms This compound; 5,6,7-trihydroxy-8-methoxyflavone
CAS Number 76844-70-7
Molecular Formula C₁₆H₁₂O₆
Molecular Weight 300.26 g/mol
Appearance Yellow powder[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[1]
Melting Point Data not available in searched literature.
¹H NMR Data Data not available in searched literature.
¹³C NMR Data Data not available in searched literature.

Synthesis Pathway and Experimental Protocols

Proposed Synthesis Pathway for this compound

The proposed synthesis starts from 2,4,5-trihydroxy-3-methoxyacetophenone. The hydroxyl groups, particularly the one ortho to the acetyl group, would likely require protection (e.g., as benzyl ethers) before proceeding with the rearrangement and cyclization.

G Proposed Synthesis of this compound via Baker-Venkataraman Rearrangement cluster_start Starting Material Preparation cluster_baker Baker-Venkataraman Rearrangement cluster_cyclization Cyclization and Deprotection A 2,4,5-Trihydroxy- 3-methoxyacetophenone B Protection Step (e.g., Benzyl Bromide, K2CO3) A->B C Protected Acetophenone B->C D Benzoylation (Benzoyl Chloride, Pyridine) C->D E o-Benzoyloxyacetophenone Derivative D->E F Base-catalyzed Rearrangement (e.g., KOH, Pyridine) E->F G 1,3-Diketone Intermediate F->G H Acid-catalyzed Cyclodehydration (e.g., H2SO4, Acetic Acid) G->H I Protected this compound H->I J Deprotection (e.g., H2, Pd/C) I->J K This compound J->K

A plausible synthetic route to this compound.
Representative Experimental Protocols

The following protocols are representative of the key steps outlined in the proposed synthesis, adapted from general procedures for flavone synthesis[2][3][4].

1. Synthesis of 1,3-Diketone Intermediate (via Baker-Venkataraman Rearrangement)

  • Benzoylation: To a solution of the protected o-hydroxyacetophenone in dry pyridine, add benzoyl chloride dropwise at 0 °C. Stir the mixture at room temperature for 4-6 hours. Pour the reaction mixture into ice-cold dilute HCl. The precipitated solid (the o-benzoyloxyacetophenone derivative) is filtered, washed with water, and dried.

  • Rearrangement: Dissolve the dried o-benzoyloxyacetophenone derivative in dry pyridine. Add powdered potassium hydroxide and heat the mixture at 50-60 °C for 2-3 hours, with stirring. Cool the mixture and acidify with cold dilute acetic acid or HCl. The resulting yellow solid, the 1,3-diketone, is collected by filtration, washed with water, and recrystallized from ethanol.

2. Cyclization to form the Flavone Core

  • Dissolve the 1,3-diketone intermediate (1.0 mmol) in glacial acetic acid (10 mL).

  • Add a few drops of concentrated sulfuric acid to the solution.

  • Heat the mixture at 100 °C for 1-2 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

  • The precipitate (the protected flavone) is collected by filtration, washed thoroughly with water until neutral, and then dried.

3. Deprotection to Yield this compound

  • Dissolve the protected flavone in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude final product, this compound, which can be purified by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Direct studies detailing the signaling pathway interactions of this compound are limited. However, extensive research on the structurally analogous flavonoid, 4'-hydroxywogonin , provides strong indications of its likely mechanism of action. Studies show that 4'-hydroxywogonin exhibits significant anticancer and anti-inflammatory effects by modulating key cellular signaling cascades.

A primary mechanism identified for 4'-hydroxywogonin is the downregulation of the Gas6/Axl signaling axis. The binding of the ligand Gas6 to the Axl receptor tyrosine kinase typically activates pro-survival and pro-proliferation pathways, including PI3K/AKT. By downregulating both Gas6 and Axl, 4'-hydroxywogonin effectively suppresses this signaling, leading to the inhibition of PI3K/AKT activation. This cascade of events can induce G1 phase cell cycle arrest and apoptosis in cancer cells.

Furthermore, 4'-hydroxywogonin has been shown to suppress inflammatory responses by inhibiting other critical pathways, including the TAK1/IKK/NF-κB and MAPK signaling pathways, and by reducing the production of reactive oxygen species (ROS). Given the high degree of structural similarity, it is plausible that this compound exerts its biological effects through similar mechanisms.

G Inferred Signaling Pathway for this compound (Based on 4'-Hydroxywogonin Data) Gas6 Gas6 Axl Axl Receptor Gas6->Axl Activates PI3K PI3K Axl->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis NFkB NF-κB Pathway Inflammation Inflammation NFkB->Inflammation MAPK MAPK Pathway MAPK->Inflammation 6HW 6HW 6HW->Axl Inhibits 6HW->NFkB Inhibits 6HW->MAPK Inhibits

Modulation of the Gas6/Axl/PI3K pathway by hydroxywogonins.

References

Unveiling 6-Hydroxywogonin: A Pharmacological Deep Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxywogonin, a naturally occurring flavonoid, is emerging as a compound of significant interest in pharmacological research. Exhibiting a spectrum of biological activities, its potential as a therapeutic agent is being explored across multiple disciplines. This technical guide provides an in-depth analysis of the pharmacological properties of this compound and its close structural analogs, with a focus on its anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and development efforts.

Core Pharmacological Properties

This compound, along with related flavones like wogonin and 4'-hydroxywogonin, demonstrates a range of pharmacological activities, primarily attributed to its influence on key cellular signaling pathways.[1][2][3] The principal areas of therapeutic promise include:

  • Anti-inflammatory Effects: Modulation of inflammatory responses through the inhibition of pro-inflammatory mediators and their signaling cascades.[1][4][5]

  • Anticancer Activity: Induction of apoptosis, cell cycle arrest, and suppression of metastasis in various cancer cell lines.[1][3][6][7]

  • Neuroprotective Potential: Protection against neuronal damage and modulation of neuroinflammatory processes.[1][2][8]

Anti-inflammatory Properties of 4'-Hydroxywogonin (A Close Analog)

4'-Hydroxywogonin, a structurally similar flavonoid, has been shown to possess potent anti-inflammatory properties by suppressing key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Mechanism of Action

The anti-inflammatory effects of 4'-Hydroxywogonin are mediated through the inhibition of multiple signaling pathways.[4] In LPS-stimulated RAW 264.7 macrophages, it has been shown to:

  • Reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

  • Suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) at both the mRNA and protein levels.[4]

  • Inhibit the activation of the NF-κB signaling pathway by blocking the phosphorylation and subsequent degradation of IκB-α.[4]

  • Reduce the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways.[4]

  • Decrease the intracellular levels of reactive oxygen species (ROS).[4]

Quantitative Data: Inhibition of Pro-inflammatory Mediators
CompoundCell LineStimulantTargetEffectConcentration
4'-HydroxywogoninRAW 264.7LPS (100 ng/mL)TNF-α (mRNA)Inhibition0.5, 5, 15 µM
4'-HydroxywogoninRAW 264.7LPS (100 ng/mL)IL-6 (mRNA)Inhibition0.5, 5, 15 µM
4'-HydroxywogoninRAW 264.7LPS (100 ng/mL)IL-1β (mRNA)Inhibition0.5, 5, 15 µM
4'-HydroxywogoninRAW 264.7LPS (100 ng/mL)TNF-α (protein)Inhibition0.5, 5, 15 µM
4'-HydroxywogoninRAW 264.7LPS (100 ng/mL)IL-6 (protein)Inhibition0.5, 5, 15 µM
4'-HydroxywogoninRAW 264.7LPS (100 ng/mL)IL-1β (protein)Inhibition0.5, 5, 15 µM
4'-HydroxywogoninRAW 264.7LPSROSInhibition0.5, 5, 15 µM

Data summarized from a study on 4'-Hydroxywogonin in LPS-stimulated RAW 264.7 macrophages.[4]

Experimental Protocols

Cell Culture and Treatment: RAW 264.7 macrophages are cultured in appropriate media. For experiments, cells are pre-treated with varying concentrations of 4'-Hydroxywogonin (e.g., 0.5, 5, and 15 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 100 ng/mL) for a specified duration (e.g., 4 hours for mRNA analysis, 12 hours for protein analysis).[4]

Quantitative Real-Time PCR (qPCR): Total RNA is extracted from the treated cells, and cDNA is synthesized. qPCR is then performed to determine the mRNA expression levels of TNF-α, IL-6, and IL-1β.[4]

Enzyme-Linked Immunosorbent Assay (ELISA): The supernatant from the cell cultures is collected to measure the protein levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.[4]

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using a ROS-sensitive fluorescent probe.[4]

Signaling Pathway Visualization

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K/Akt PI3K/Akt LPS->PI3K/Akt ROS ROS LPS->ROS MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n This compound 4'-Hydroxywogonin This compound->TAK1 This compound->IKK This compound->MAPKs This compound->PI3K/Akt This compound->ROS Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NF-κB_n->Inflammatory_Genes

Caption: Anti-inflammatory signaling pathway of 4'-Hydroxywogonin.

Anticancer Properties of 4'-Hydroxywogonin

4'-Hydroxywogonin has demonstrated significant anticancer effects, particularly in oral squamous cell carcinoma (OSCC), by targeting the Gas6/Axl signaling axis.[6][7]

Mechanism of Action

The anticancer activity of 4'-Hydroxywogonin is multifaceted, involving:

  • Inhibition of Cell Proliferation, Migration, and Invasion: It selectively inhibits these processes in OSCC cells without significant cytotoxicity to normal human cells.[6][7]

  • Downregulation of Gas6/Axl Signaling: 4'-Hydroxywogonin reduces the protein expression of the receptor tyrosine kinase Axl and its ligand Gas6.[6][7]

  • Suppression of Downstream Pathways: The inhibition of Gas6/Axl leads to the suppression of the PI3K/AKT signaling pathway.[6][7][9]

  • Cell Cycle Arrest: It induces G1 phase cell cycle arrest in OSCC cells.[6][7][9]

  • Induction of Apoptosis: The compound triggers programmed cell death in cancer cells.[6][7][9]

  • Synergistic Effects with Chemotherapy: In combination with cisplatin, 4'-Hydroxywogonin enhances the anticancer effects against OSCC cells.[6][7]

Quantitative Data: Effects on OSCC Cells
CompoundCell LinesEffectConcentration
4'-HydroxywogoninOECM1, SASG1 Cell Cycle Arrest20 µM
4'-HydroxywogoninOECM1, SASIncreased Apoptosis40 µM

Data extracted from a study on 4'-Hydroxywogonin in OSCC cell lines.[6]

Experimental Protocols

Cell Lines and Culture: Oral squamous cell carcinoma (OSCC) cell lines (e.g., OECM1 and SAS) are used. Cells are cultured in appropriate media and conditions.[6]

Cell Proliferation Assay: Real-time monitoring of cell proliferation can be performed using systems like the xCELLigence system after treating the cells with various concentrations of 4'-hydroxywogonin.[9]

Cell Migration and Invasion Assays: Wound healing assays and Transwell assays are used to assess the effect of the compound on cell motility and invasion.[9]

Western Blot Analysis: This technique is used to examine the protein expression levels of key molecules in the Gas6/Axl and PI3K/AKT pathways (e.g., Axl, Gas6, p-PI3K, p-AKT) after treatment with 4'-hydroxywogonin.[6][7][9]

Flow Cytometry for Cell Cycle and Apoptosis Analysis: Cells are treated with 4'-hydroxywogonin (e.g., 20 or 40 µM for 24 hours), then stained and analyzed by flow cytometry to determine the cell cycle distribution and the percentage of apoptotic cells.[6][9] An Annexin V/Dead Cell Apoptosis Kit can be used for apoptosis detection.[6]

Signaling Pathway and Experimental Workflow Visualizations

G 4-HW 4'-Hydroxywogonin Gas6 Gas6 4-HW->Gas6 Axl Axl 4-HW->Axl G1_Arrest G1 Cell Cycle Arrest 4-HW->G1_Arrest Apoptosis Apoptosis 4-HW->Apoptosis Gas6->Axl PI3K PI3K Axl->PI3K AKT AKT PI3K->AKT Cell_Cycle_Proteins Cell Cycle Proteins (p21, Cyclin D1, CDK4) AKT->Cell_Cycle_Proteins EMT_Proteins EMT-related Proteins AKT->EMT_Proteins Proliferation Proliferation Cell_Cycle_Proteins->Proliferation Migration_Invasion Migration & Invasion EMT_Proteins->Migration_Invasion

Caption: Anticancer signaling of 4'-Hydroxywogonin in OSCC.

G cluster_assays Assays Start Start Cell_Culture Culture OSCC Cells (OECM1, SAS) Start->Cell_Culture Treatment Treat with 4'-HW Cell_Culture->Treatment Functional_Assays Functional Assays Treatment->Functional_Assays Western_Blot Western Blot Treatment->Western_Blot Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Proliferation Proliferation Functional_Assays->Proliferation Migration Migration Functional_Assays->Migration Invasion Invasion Functional_Assays->Invasion Data_Analysis Data Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End Proliferation->Data_Analysis Migration->Data_Analysis Invasion->Data_Analysis

Caption: Experimental workflow for anticancer evaluation.

Neuroprotective Properties

Flavonoids, including wogonin and its analogs, have demonstrated significant neuroprotective effects in various models of neurological disorders.[2]

Mechanism of Action

The neuroprotective effects of these compounds are attributed to their ability to:

  • Modulate GABA-A Receptors: Exerting anxiolytic effects.[1][2]

  • Reduce Oxidative Stress and Neuroinflammation: In models of ischemic stroke, they can reduce infarct size and improve neurological outcomes.[2] Wogonin and related compounds have been shown to significantly reduce the accumulation of reactive oxygen species (ROS) in neuronal cells.[8]

  • Promote Autophagy: This is a key mechanism in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[2]

  • Inhibit Apoptosis: In models of Alzheimer's disease, these flavonoids can decrease the rate of apoptosis in neuronal cells.[8] For instance, in PC12 cells exposed to Aβ₂₅₋₃₅, wogonin at 100 µM reduced the apoptotic rate to a level close to that of control cells.[8]

  • Modulate Signaling Pathways: Wogonin influences key pathways such as MAPK and NF-κB to exert its anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][8]

Quantitative Data: Neuroprotective Effects of Wogonin
CompoundCell LineInsultEffectConcentration
WogoninPC12Aβ₂₅₋₃₅Reduced ROS accumulation10 µM
WogoninPC12Aβ₂₅₋₃₅Reduced apoptosis100 µM

Data from a study on the neuroprotective effects of wogonin against amyloid-beta-induced toxicity.[8]

Experimental Protocols

Cell Culture and Treatment: PC12 cells, a common model for neuronal studies, are cultured and pre-treated with the flavonoid (e.g., wogonin) before being exposed to a neurotoxic agent like amyloid-beta 25-35 (Aβ₂₅₋₃₅).[8]

ROS Measurement: Intracellular ROS levels are determined using fluorescent probes to assess oxidative stress.[8]

Apoptosis Assay: Apoptosis can be visualized and quantified using techniques like Hoechst 33342 staining, which allows for the observation of morphological changes in the cell nuclei characteristic of apoptosis.[8]

Signaling Pathway Visualization

G Neurotoxic_Insult Neurotoxic Insult (e.g., Aβ₂₅₋₃₅) ROS_Production ROS Production Neurotoxic_Insult->ROS_Production MAPK_Activation MAPK Activation (p38, ERK, JNK) Neurotoxic_Insult->MAPK_Activation Wogonin Wogonin Wogonin->ROS_Production Wogonin->MAPK_Activation Apoptosis Apoptosis ROS_Production->Apoptosis NF-kB_Activation NF-κB Activation MAPK_Activation->NF-kB_Activation NF-kB_Activation->Apoptosis Neuronal_Cell_Death Neuronal Cell Death Apoptosis->Neuronal_Cell_Death

Caption: Neuroprotective signaling pathway of Wogonin.

Conclusion and Future Directions

This compound and its related flavonoids represent a promising class of compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration makes them attractive candidates for further drug development. While preclinical data is encouraging, comprehensive studies on their pharmacokinetic profiles, bioavailability, and potential toxicity are essential for their clinical translation. Future research should also focus on optimizing their structure to enhance efficacy and safety, as well as exploring their potential in combination therapies.

References

A Comprehensive Technical Guide on the Anti-inflammatory Activity of 6-Hydroxywogonin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature detailing the specific anti-inflammatory activity of 6-Hydroxywogonin (5,6,7-trihydroxy-8-methoxyflavone) is currently limited. This guide provides a detailed overview of the well-documented anti-inflammatory properties of its parent compound, wogonin , and other closely related flavonoids, such as 4'-Hydroxywogonin . The mechanisms and activities described herein are presented as a predictive framework for the potential biological activities of this compound, pending direct experimental validation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potent anti-inflammatory properties. This compound is a flavonoid structurally derived from wogonin, an active component isolated from the root of Scutellaria baicalensis. While wogonin and its other derivatives have been extensively studied, this compound remains a less-explored molecule. This technical guide synthesizes the current understanding of the anti-inflammatory mechanisms of wogonin and its analogs to provide a robust scientific foundation for future research and development of this compound as a potential therapeutic agent.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of wogonin and its related flavonoids are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. These compounds exert multi-target effects, primarily through the inhibition of the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][2] In its inactive state, the NF-κB p65/p50 dimer is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, liberating the NF-κB dimer to translocate into the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Wogonin has been shown to potently inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[2] This action blocks the nuclear translocation of the active p65 subunit, thereby suppressing the transcription of NF-κB target genes.[2][3]

NF-kB_Pathway_Inhibition_by_Wogonin cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα NFkB_active NF-κB (p65/p50) IkBa_p->NFkB_active Degradation & NF-κB Release IkBa->IkBa_p NFkB_inactive NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2) Cytokines (TNF-α, IL-6) Transcription->Mediators Wogonin Wogonin (and derivatives) Wogonin->IKK Inhibition

Proposed inhibition of the NF-κB pathway by wogonin and its derivatives.
Modulation of MAPK Signaling

Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are another class of proteins crucial for inflammatory signaling.[4] Activated by stimuli like LPS, these kinases phosphorylate various transcription factors, such as activator protein-1 (AP-1), which also promote the expression of inflammatory genes.[5] Studies on 4'-Hydroxywogonin show that it effectively reduces the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages.[5] This inhibition of MAPK activation provides another layer of control over the inflammatory response, complementing the effects on the NF-κB pathway.[4]

MAPK_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MAP2Ks MKKs (MAP2Ks) TAK1->MAP2Ks p38 p-p38 MAP2Ks->p38 Phosphorylation JNK p-JNK MAP2Ks->JNK Phosphorylation ERK p-ERK MAP2Ks->ERK Phosphorylation TF AP-1 and other Transcription Factors p38->TF JNK->TF ERK->TF Nucleus Nucleus TF->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines & Mediators Transcription->Cytokines Compound 4'-Hydroxywogonin (and derivatives) Compound->p38 Inhibition Compound->JNK Inhibition Compound->ERK Inhibition

Proposed inhibition of MAPK pathways by wogonin derivatives.
Other Associated Pathways

  • PI3K/Akt Pathway: This pathway often acts upstream of NF-κB. Evidence suggests that 4'-Hydroxywogonin can reduce the phosphorylation of Akt, contributing to its overall anti-inflammatory effect.[5][6]

  • Nrf2 Pathway: Wogonin has been found to promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that upregulates antioxidant and cytoprotective genes, thereby helping to resolve inflammation.[2][3]

Quantitative Data on Anti-inflammatory Activity

The efficacy of wogonin and its derivatives has been quantified in various in vitro models, most commonly in LPS-stimulated RAW 264.7 murine macrophages.

Table 1: Inhibitory Effects on Pro-inflammatory Mediators

Compound Model System Mediator Potency / Effect Reference
5,6-dihydroxyflavone LPS-stimulated RAW 264.7 Nitric Oxide (NO) IC₅₀: 11.55 µM [7]
4'-Hydroxywogonin LPS-stimulated RAW 264.7 Nitric Oxide (NO) Potent, dose-dependent reduction [5]
4'-Hydroxywogonin LPS-stimulated RAW 264.7 Prostaglandin E₂ (PGE₂) Potent, dose-dependent reduction [5]
4'-Hydroxywogonin LPS-stimulated RAW 264.7 iNOS Protein Significant reduction at 5 & 15 µM [5]
4'-Hydroxywogonin LPS-stimulated RAW 264.7 COX-2 Protein Significant reduction at 5 & 15 µM [5]

| 6,3´,4´-trihydroxyflavone | LPS-stimulated RAW 264.7 | Nitric Oxide (NO) | IC₅₀: 22.1 µM |[8] |

Table 2: Reduction of Pro-inflammatory Cytokine Production

Compound Model System Cytokine Concentration Result Reference
Wogonin LPS-stimulated THP-1 cells IL-6 20, 40 µM Significant, dose-dependent decrease in secretion [1]
Wogonin LPS-stimulated THP-1 cells IL-1β 20, 40 µM Significant, dose-dependent decrease in secretion [1]
4'-Hydroxywogonin LPS-stimulated RAW 264.7 TNF-α 0.5, 5, 15 µM Significant, dose-dependent decrease in mRNA & protein [5]
4'-Hydroxywogonin LPS-stimulated RAW 264.7 IL-6 0.5, 5, 15 µM Significant, dose-dependent decrease in mRNA & protein [5]
4'-Hydroxywogonin LPS-stimulated RAW 264.7 IL-1β 0.5, 5, 15 µM Significant, dose-dependent decrease in mRNA & protein [5]

| Wogonin | dsRNA-induced RAW 264.7 | TNF-α, IL-6, IL-1β, etc. | Not specified | Significant inhibition of multiple cytokines |[9] |

Key Experimental Protocols

The following protocols are standard methodologies used to evaluate the in vitro anti-inflammatory activity of compounds like this compound.

Cell Culture and Stimulation
  • Cell Line: RAW 264.7 murine macrophages are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Experimental Procedure: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction). After adherence, they are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus, typically LPS (e.g., 100 ng/mL to 1 µg/mL), for a specified duration (4-24 hours depending on the endpoint).[5][10]

Cell Viability Assay (MTT or CCK-8)

This assay is critical to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • After treating cells with the compound for 24 hours, the culture medium is removed.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to form formazan crystals.

  • The MTT solution is removed, and DMSO is added to dissolve the crystals.

  • The absorbance is measured with a microplate reader at ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group.[8]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.

  • After the experimental treatment, 50-100 µL of cell culture supernatant is collected.

  • An equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.[11]

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at ~540 nm. The nitrite concentration is calculated using a sodium nitrite standard curve.[11]

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific secreted cytokines (e.g., TNF-α, IL-6) in the culture supernatant. The assay is performed using commercial kits according to the manufacturer's instructions, which typically involve capturing the cytokine with a specific antibody, detection with a second enzyme-linked antibody, and quantification via a colorimetric substrate reaction.[5]

Western Blot Analysis

This technique is used to measure the expression levels of key proteins involved in inflammatory signaling (e.g., iNOS, COX-2, p-p65, p-p38).

  • Cell Lysis: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with a primary antibody specific to the target protein. After washing, it is incubated with an HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified and normalized to a loading control like β-actin or GAPDH.[5]

Experimental_Workflow cluster_workflow Typical In Vitro Anti-inflammatory Experimental Workflow A 1. Cell Seeding (e.g., RAW 264.7 macrophages) B 2. Compound Pre-treatment (Varying concentrations of This compound) A->B C 3. Inflammatory Stimulation (e.g., LPS at 100 ng/mL) B->C D 4. Incubation (4 to 24 hours) C->D E 5. Harvest Samples D->E F Supernatant E->F G Cell Lysate E->G H Griess Assay (for Nitric Oxide) F->H I ELISA (for Cytokines: TNF-α, IL-6, etc.) F->I J Western Blot (for Proteins: iNOS, COX-2, p-p65, etc.) G->J K qRT-PCR (for mRNA expression) G->K

Workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

The available evidence from studies on wogonin, 4'-Hydroxywogonin, and other related flavonoids strongly indicates that these molecules are potent inhibitors of inflammation. They act by suppressing the master regulatory pathways of NF-κB and MAPKs, leading to a broad-spectrum reduction in the production of pro-inflammatory mediators and cytokines.

Based on its structural similarity to these well-characterized compounds, This compound stands as a highly promising candidate for development as a novel anti-inflammatory agent. Its unique hydroxylation pattern may influence its potency, selectivity, and pharmacokinetic properties. Therefore, dedicated research is essential to:

  • Confirm the anti-inflammatory efficacy of this compound using established in vitro and in vivo models.

  • Elucidate its specific molecular mechanisms of action and determine if it shares the NF-κB and MAPK inhibitory properties of its analogs.

  • Perform structure-activity relationship (SAR) studies to compare its potency against wogonin and other derivatives.

Validating these properties will be a critical step in unlocking the therapeutic potential of this compound for treating a wide range of inflammatory disorders.

References

6-Hydroxywogonin: A Technical Guide to its Antioxidant and Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxywogonin, a flavonoid derived from Scutellaria baicalensis, is emerging as a compound of significant interest for its potential therapeutic applications in neurodegenerative diseases and conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the antioxidant and neuroprotective effects of this compound and its related flavones. Drawing upon existing research on wogonin and its derivatives, this document details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols for investigation, and visualizes the critical signaling pathways involved. This guide serves as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic promise of this compound.

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, are renowned for their diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties. Among these, the flavonoids isolated from the root of Scutellaria baicalensis Georgi, such as baicalin, baicalein, and wogonin, have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neuronal injury.[1][2][3] this compound, a derivative of wogonin, is poised to share and potentially exceed these beneficial properties due to its structural characteristics. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological factor in a spectrum of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[4][5] The ability of flavonoids to scavenge free radicals and modulate cellular antioxidant pathways underscores their therapeutic potential. This guide will delve into the specific antioxidant and neuroprotective mechanisms of this compound and related compounds, providing a technical framework for future research and development.

Antioxidant Effects of Wogonin and Related Flavonoids

The antioxidant capacity of wogonin and its analogs is a cornerstone of their neuroprotective effects. This activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals.

Quantitative Antioxidant Activity

The antioxidant potential of flavonoids can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates a higher antioxidant potency.[6]

CompoundAssayIC50 (µg/mL)Reference
Ethyl Acetate Fraction (Senggani Leaves)DPPH Radical Scavenging43.13
Chloroform Fraction (Senggani Leaves)DPPH Radical Scavenging43.89
Methanol Fraction (Senggani Leaves)DPPH Radical Scavenging65.65
Lifter C. sativa Cultivar Stembark OilsDPPH Radical Scavenging21.68 - 38.60[7]

Note: Data for this compound is not yet available and is inferred from related compounds.

Neuroprotective Effects and Underlying Mechanisms

The neuroprotective actions of wogonin and its derivatives are multifaceted, involving the modulation of several key signaling pathways that govern cell survival, inflammation, and antioxidant defense.

Protection Against Oxidative Stress-Induced Cell Death

Oxidative stress induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) is a widely used model to study Parkinson's disease pathology in vitro.[8][9][10][11] Flavonoids from Scutellaria baicalensis have been shown to protect neuronal cells from 6-OHDA-induced cytotoxicity.

Attenuation of Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation can lead to neuronal death, a phenomenon known as excitotoxicity.[12][13][14][15] This process is implicated in various neurological disorders.

Activation of the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[16][17][18][19][20] Upon activation by oxidative or electrophilic stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes.[4][21]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the antioxidant and neuroprotective effects of this compound.

Cell Culture
  • PC12 Cells: This cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a common model for neuronal studies as they can be differentiated into neuron-like cells.[22][23]

  • SH-SY5Y Cells: A human neuroblastoma cell line that is widely used in in vitro models of neurodegenerative diseases.[8][9][10][11][24]

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of the test compound.

    • Prepare a series of dilutions of the test compound.

    • Prepare a solution of DPPH in methanol.

    • Mix the test compound dilutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value from a plot of concentration versus percentage of inhibition.[6]

Neuroprotection Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound for a specified period.

    • Induce neurotoxicity using an agent like 6-OHDA or glutamate.

    • Add MTT solution to each well and incubate for a few hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.[8][10]

  • Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity:

    • Follow the same initial steps as the MTT assay for cell seeding and treatment.

    • After the treatment period, collect the cell culture medium.

    • Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the medium.

    • Measure the absorbance according to the kit's instructions.

    • Higher LDH activity in the medium corresponds to greater cytotoxicity.[23]

Nrf2 Activation Assay
  • ARE-Luciferase Reporter Gene Assay:

    • Use a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter (e.g., AREc32 cells).[17]

    • Seed the cells in a 96-well plate.

    • Treat the cells with the test compound for a specified duration.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • An increase in luciferase activity indicates the activation of the Nrf2/ARE pathway.[17]

  • Western Blot for Nrf2 and HO-1 Expression:

    • Treat cells with the test compound.

    • Prepare whole-cell lysates or nuclear and cytoplasmic fractions.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for Nrf2 and HO-1.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescence substrate.

    • Quantify the band intensities to determine the relative protein expression levels.[21]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the neuroprotective effects of this compound and related flavonoids.

G cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Represses ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes CellProtection Cell Protection & Survival AntioxidantEnzymes->CellProtection Promotes Wogonin This compound Wogonin->Nrf2 Activates

Figure 1: The Nrf2/ARE signaling pathway activation by this compound.

G cluster_stimulus Neurotoxic Stimulus cluster_neuron Neuronal Response Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis Wogonin This compound Wogonin->NMDA_Receptor Inhibits Wogonin->ROS_Production Scavenges Neuroprotection Neuroprotection Wogonin->Neuroprotection

Figure 2: Mechanism of neuroprotection against glutamate-induced excitotoxicity.

G cluster_workflow Experimental Workflow cluster_assays Assays Start Start Cell_Culture Neuronal Cell Culture (PC12 or SH-SY5Y) Start->Cell_Culture Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Toxin_Induction Induction of Neurotoxicity (e.g., 6-OHDA, Glutamate) Pretreatment->Toxin_Induction Assay Endpoint Assays Toxin_Induction->Assay MTT Cell Viability (MTT) LDH Cytotoxicity (LDH) ROS ROS Measurement Western_Blot Protein Expression (Nrf2, HO-1) Data_Analysis Data Analysis Conclusion Conclusion Data_Analysis->Conclusion MTT->Data_Analysis LDH->Data_Analysis ROS->Data_Analysis Western_Blot->Data_Analysis

Figure 3: A generalized experimental workflow for assessing neuroprotective effects.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like its parent compound wogonin and other flavonoids from Scutellaria baicalensis, possesses significant antioxidant and neuroprotective properties. The primary mechanisms of action appear to involve direct radical scavenging and the activation of the Nrf2/ARE pathway, which in turn upregulates endogenous antioxidant defenses. Furthermore, these compounds show promise in mitigating neuronal damage induced by excitotoxicity and neurotoxins.

Future research should focus on generating specific quantitative data for this compound in various antioxidant and neuroprotective assays. Elucidating its precise molecular targets and further detailing its effects on signaling pathways will be crucial. In vivo studies in animal models of neurodegenerative diseases are necessary to validate the therapeutic potential of this compound and to assess its pharmacokinetic and safety profiles. The development of this promising natural compound could lead to novel therapeutic strategies for a range of debilitating neurological disorders.

References

Investigating the Bioavailability and Metabolism of 6-Hydroxywogonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxywogonin is a flavonoid of significant interest in pharmacological research, often studied in the context of its parent compound, wogonin. Wogonin, a major bioactive component isolated from the root of Scutellaria baicalensis, undergoes extensive metabolism in the body, with this compound being one of its potential metabolites. Understanding the bioavailability and metabolic fate of this compound is crucial for elucidating its therapeutic potential and safety profile. This technical guide provides a comprehensive overview of the current knowledge and experimental methodologies for investigating the bioavailability and metabolism of this compound. While direct pharmacokinetic data for this compound is limited, this guide extrapolates from studies on wogonin and general flavonoid metabolism to offer a thorough understanding of its likely behavior in biological systems.

Bioavailability and Pharmacokinetics

Pharmacokinetics of the Parent Compound: Wogonin

Studies on wogonin provide critical insights into the likely exposure and fate of its metabolites, including this compound. Wogonin itself exhibits low oral bioavailability. For instance, after intragastric administration of 100 mg/kg of wogonin in rats, the absolute oral bioavailability was determined to be a mere 1.10%[1][2]. In beagles, the native bioavailability of wogonin was found to be (0.59±0.35)%[3]. This poor bioavailability is attributed to low aqueous solubility and extensive first-pass metabolism in the intestine and liver[3][4].

Table 1: Pharmacokinetic Parameters of Wogonin in Rats after a Single Intravenous Dose

Dose (mg/kg)AUC₀₋∞ (mg/L·min)t₁/₂ (min)CL (L/h/kg)Vd (L/kg)
10112.13 ± 25.4713.9 ± 3.25.35 ± 1.211.10 ± 0.19
20288.42 ± 65.8914.2 ± 2.84.16 ± 0.950.84 ± 0.15
40758.19 ± 153.2114.5 ± 3.53.17 ± 0.640.67 ± 0.11

Data sourced from Zhang et al. (2014)[1]. AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Pharmacokinetic Parameters of Wogonin in Rats after a Single Intragastric Dose (100 mg/kg)

ParameterValue
Cₘₐₓ (ng/mL)300 ± 85
Tₘₐₓ (min)28.3 ± 9.8
AUC₀₋t (mg/L·min)83.45 ± 21.56
t₁/₂ (min)45.7 ± 12.3
Absolute Bioavailability (%)1.10

Data sourced from Zhang et al. (2014)[1]. Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Metabolism of this compound and its Precursor

The metabolism of wogonin is characterized by extensive phase I and phase II reactions, leading to the formation of various metabolites, including hydroxylated derivatives like this compound, which are then rapidly conjugated.

Metabolic Pathways

The primary metabolic pathways for wogonin involve hydroxylation followed by extensive glucuronidation and sulfation. While specific studies detailing the complete metabolic cascade of this compound are scarce, it is logical to infer that as a hydroxylated metabolite of wogonin, it would be a prime substrate for phase II conjugation enzymes.

  • Phase I Metabolism (Hydroxylation): Wogonin is hydroxylated to form metabolites such as this compound. This reaction is likely catalyzed by cytochrome P450 (CYP) enzymes in the liver and intestine[5][6]. In vitro studies have shown that wogonin is a potent inhibitor of CYP1A2 and a weak inhibitor of CYP2C19[5][6].

  • Phase II Metabolism (Conjugation): Following hydroxylation, this compound is expected to undergo rapid conjugation with glucuronic acid and sulfate.

    • Glucuronidation: This is a major metabolic pathway for flavonoids[7]. UDP-glucuronosyltransferases (UGTs) are the key enzymes responsible for this process. Studies on wogonin have shown that it is extensively metabolized into glucuronides[3][7][8]. The kinetics of wogonin glucuronidation have been shown to follow a biphasic model in liver microsomes across various species[7].

    • Sulfation: Sulfotransferases (SULTs) catalyze the sulfation of flavonoids. After oral administration of Scutellariae Radix extract to humans, wogonin sulfates were found to be comparable to their corresponding glucuronides in urine[9][10][11].

Identified Metabolites

The major metabolites of wogonin identified in plasma and excreta are its glucuronide and sulfate conjugates. One of the primary metabolites is wogonin-7β-D-glucuronide[8]. After oral administration of a Scutellariae Radix preparation in humans, the renal excretion of conjugated metabolites of wogonin (glucuronides and sulfates) was found to be significant, accounting for approximately 11.6% of the administered dose[9][10][11].

Metabolic_Pathway_of_Wogonin Wogonin Wogonin This compound This compound Wogonin->this compound Phase I (CYP450s) Wogonin_Glucuronide Wogonin Glucuronide Wogonin->Wogonin_Glucuronide Phase II (UGTs) Wogonin_Sulfate Wogonin Sulfate Wogonin->Wogonin_Sulfate Phase II (SULTs) 6-Hydroxywogonin_Glucuronide This compound Glucuronide This compound->6-Hydroxywogonin_Glucuronide Phase II (UGTs) 6-Hydroxywogonin_Sulfate This compound Sulfate This compound->6-Hydroxywogonin_Sulfate Phase II (SULTs) Excretion Excretion (Urine, Feces) Wogonin_Glucuronide->Excretion Wogonin_Sulfate->Excretion 6-Hydroxywogonin_Glucuronide->Excretion 6-Hydroxywogonin_Sulfate->Excretion

Metabolic pathway of wogonin.

Experimental Protocols

To thoroughly investigate the bioavailability and metabolism of this compound, a combination of in vivo, in vitro, and in situ experimental models is recommended.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used.

  • Drug Formulation: For intravenous (IV) administration, this compound is dissolved in a suitable vehicle (e.g., a mixture of propylene glycol, ethanol, and water). For oral (PO) administration, it can be suspended in a 0.5% carboxymethylcellulose sodium solution.

  • Dosing:

    • IV group: Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein.

    • PO group: Administer a single dose (e.g., 20 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to obtain plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound and its potential metabolites in plasma using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cₘₐₓ, Tₘₐₓ, t₁/₂, CL, Vd) using non-compartmental analysis with software like WinNonlin. Absolute bioavailability (F%) is calculated as (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

In Vitro Metabolism using Liver Microsomes

Objective: To investigate the phase I and phase II metabolism of this compound and identify the enzymes involved.

Protocol:

  • Materials: Pooled human or rat liver microsomes, this compound, NADPH regenerating system (for phase I), UDPGA (for glucuronidation), PAPS (for sulfation), and specific CYP and UGT inhibitors.

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and this compound (at various concentrations).

    • For phase I metabolism, add the NADPH regenerating system.

    • For glucuronidation, add UDPGA.

    • For sulfation, use liver S9 fraction (which contains SULTs) and add PAPS.

  • Reaction: Initiate the reaction by adding the co-factors and incubate at 37°C for a specific time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the mixture to precipitate proteins. Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using UPLC-MS/MS.

  • Reaction Phenotyping: To identify the specific enzymes involved, conduct incubations in the presence of selective inhibitors for different CYP and UGT isoforms.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation_Mixture Prepare Incubation Mixture (Liver Microsomes/S9, Buffer, This compound) Add_Cofactors Add Cofactors (NADPH, UDPGA, or PAPS) Incubation_Mixture->Add_Cofactors Incubate Incubate at 37°C Add_Cofactors->Incubate Terminate_Reaction Terminate Reaction (e.g., with Acetonitrile) Incubate->Terminate_Reaction Centrifuge Centrifuge Terminate_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by UPLC-MS/MS Centrifuge->Analyze_Supernatant Data_Interpretation Identify Metabolites & Determine Kinetic Parameters Analyze_Supernatant->Data_Interpretation

Workflow for in vitro metabolism studies.
In Situ Intestinal Perfusion

Objective: To evaluate the intestinal absorption and metabolism of this compound.

Protocol:

  • Animal Preparation: Anesthetize a fasted rat and expose the small intestine through a midline abdominal incision.

  • Intestinal Segment Isolation: Cannulate a specific segment of the intestine (e.g., jejunum, ileum) with inlet and outlet tubing.

  • Perfusion: Perfuse the intestinal segment with a Krebs-Ringer buffer (pH 6.8) containing this compound at a constant flow rate (e.g., 0.2 mL/min).

  • Sample Collection: Collect the perfusate from the outlet tubing at regular intervals for a defined period (e.g., 120 minutes).

  • Blood Sampling: Collect blood samples from the mesenteric vein draining the perfused segment to assess the appearance of the compound and its metabolites in the blood.

  • Analysis: Analyze the perfusate and blood samples by UPLC-MS/MS to determine the concentration of this compound and its metabolites.

  • Permeability Calculation: Calculate the effective permeability coefficient (Peff) based on the disappearance of the compound from the perfusate.

Analytical Method: UPLC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of this compound and its metabolites in biological matrices.

Protocol:

  • Chromatography System: A UPLC system equipped with a C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for this compound and its expected metabolites (glucuronide and sulfate conjugates) and an appropriate internal standard.

  • Sample Preparation:

    • Plasma: Protein precipitation with acetonitrile.

    • Urine/Perfusate: Dilution followed by filtration.

  • Method Validation: Validate the method for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.

Conclusion

The investigation of the bioavailability and metabolism of this compound is essential for its development as a potential therapeutic agent. While direct pharmacokinetic data for this compound remains limited, a comprehensive understanding can be built upon the extensive research conducted on its parent compound, wogonin. The available evidence strongly suggests that this compound, as a metabolite, is likely to have low oral bioavailability and undergo rapid and extensive phase II conjugation, primarily through glucuronidation and sulfation. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the pharmacokinetic and metabolic profile of this compound, which is a critical step in translating its promising in vitro activities into in vivo efficacy. Future studies focusing on the direct administration of this compound are warranted to fully characterize its absorption, distribution, metabolism, and excretion properties.

References

The Structural Nuances of 6-Hydroxywogonin: An In-depth Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonin, a flavonoid originally isolated from the root of Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[1][2][3] A hydroxylated analog of wogonin, 6-hydroxywogonin, presents a unique structural modification—the addition of a hydroxyl group at the C6 position of the A ring. This alteration has the potential to significantly impact the molecule's physicochemical properties and its interactions with biological targets. This technical guide delves into the structure-activity relationship (SAR) of this compound, providing a comprehensive overview of its biological activities, underlying mechanisms, and the influence of its distinct chemical structure. While direct comparative studies between this compound and wogonin are limited, this guide synthesizes available data on related 6-hydroxyflavones and wogonin to elucidate the potential role of the 6-hydroxyl group.

Core Structure and Key Functional Groups

The core structure of this compound is a flavone, characterized by a 15-carbon skeleton consisting of two benzene rings (A and B) linked by a heterocyclic pyran ring (C). Key functional groups that dictate its biological activity include:

  • 5,7-Dihydroxy A-ring: The hydroxyl groups at positions C5 and C7 are common features in many biologically active flavonoids and are known to be important for their anticancer activities.[4]

  • 8-Methoxy Group: The methoxy group at C8 is a defining feature of wogonin and its derivatives.

  • 6-Hydroxy Group: The presence of a hydroxyl group at the C6 position is the primary structural difference between this compound and wogonin. This group can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

  • Unsubstituted B-ring: The B-ring of this compound is unsubstituted, which also plays a role in its overall activity profile.

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR profile for this compound is still emerging, insights can be drawn from studies on related 6-hydroxyflavones and wogonin itself.

Anticancer Activity

The hydroxylation pattern on the flavonoid scaffold is a critical determinant of anticancer activity. Studies on various hydroxyflavones have shown that the number and position of hydroxyl groups significantly influence their cytotoxic effects. For instance, the presence of hydroxyl groups at C5 and C7 is often associated with pro-apoptotic and anti-proliferative activities.

A study on trihydroxyflavones suggested that a hydroxyl group at the C6 position could slightly decrease the anti-proliferative activity against the A549 cancer cell line compared to analogs without this substitution.[5] However, another study on 6-hydroxyflavone and its derivatives demonstrated potent anti-inflammatory activity in kidney mesangial cells, with 6-methoxyflavone showing the highest potency with an IC50 of 192 nM.[6] This indicates that modifications at the C6 position are crucial for biological activity.

Wogonin itself exhibits broad anticancer activity by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis and metastasis in various cancer cell lines.[2][7] The addition of a hydroxyl group at the C6 position in this compound is expected to increase its polarity, which may affect its membrane permeability and interaction with molecular targets. Further comparative studies are needed to definitively establish whether the 6-hydroxy group enhances or diminishes the anticancer potency of the wogonin scaffold.

Neuroprotective Effects

Wogonin has demonstrated significant neuroprotective effects in various models of neurological damage.[3][8] It is known to inhibit neuroinflammation by suppressing the activation of microglia and reducing the production of pro-inflammatory mediators.[1] The neuroprotective mechanisms of wogonin involve the modulation of signaling pathways such as NF-κB.[1]

The introduction of a hydroxyl group at the C6 position could potentially modulate these neuroprotective properties. The increased polarity might influence its ability to cross the blood-brain barrier. Furthermore, the 6-hydroxy group could participate in additional hydrogen bonding interactions with target enzymes or receptors involved in neuroinflammatory pathways. However, direct comparative studies on the neuroprotective effects of this compound versus wogonin are necessary to validate these hypotheses.

Quantitative Data on Wogonin and Related Flavonoids

To provide a context for the potential activity of this compound, the following table summarizes the IC50 values of wogonin and other relevant flavonoids against various cancer cell lines.

CompoundCell LineActivity (IC50)Reference
WogoninMCF-7 (Breast Cancer)Concentration-dependent inhibition[7]
WogoninHCT-116 (Colorectal Cancer)Apoptosis induction[7]
WogoninA549 (Lung Cancer)Dose-dependent inhibition[2]
4'-HydroxywogoninOECM1 (Oral Squamous Cell Carcinoma)47.43 µM[9]
4'-HydroxywogoninSAS (Oral Squamous Cell Carcinoma)41.44 µM[9]
6-HydroxyflavoneKidney Mesangial Cells (Anti-inflammatory)~2.0 µM[6]
6-MethoxyflavoneKidney Mesangial Cells (Anti-inflammatory)192 nM[6]
Luteolin (5,7,3',4'-tetrahydroxyflavone)MCF-7 (Breast Cancer)21.6 ± 0.81 µM[10]
Quercetin (5,7,3',4',3-pentahydroxyflavone)MCF-7 (Breast Cancer)13.7 ± 0.61 µM[10]

Signaling Pathways Modulated by Wogonin and Related Flavonoids

Wogonin and its analogs exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the critical pathways implicated in their anticancer and neuroprotective activities.

G cluster_0 PI3K/Akt Signaling Pathway Inhibition by Wogonin Wogonin Wogonin PI3K PI3K Wogonin->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: Wogonin-mediated inhibition of the PI3K/Akt signaling pathway.

G cluster_1 Wogonin's Role in Apoptosis Induction Wogonin Wogonin Bax Bax Wogonin->Bax upregulates Bcl2 Bcl-2 Wogonin->Bcl2 downregulates Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Induction of apoptosis by wogonin through modulation of Bcl-2 family proteins and caspases.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a guide for researchers investigating the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to determine the effect of this compound on the expression of key proteins involved in apoptosis.

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of this compound on cell cycle progression.

  • Cell Treatment and Harvesting: Treat cells with this compound for 24 or 48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the anticancer activity of this compound.

G cluster_workflow Workflow for Anticancer Activity Evaluation A Cell Culture B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Western Blot) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Data Analysis and SAR Conclusion C->F D->F E->F

Figure 3: A representative experimental workflow for investigating the anticancer effects of this compound.

Conclusion and Future Directions

This compound, a hydroxylated derivative of wogonin, holds promise as a pharmacologically active compound. Based on the structure-activity relationships of related flavonoids, the introduction of a hydroxyl group at the C6 position is likely to modulate its biological activities. While direct comparative data is currently scarce, the available information suggests that this modification could influence its anticancer and neuroprotective properties by altering its physicochemical characteristics and target interactions.

Future research should focus on the direct comparison of this compound with wogonin and other closely related analogs in various biological assays. Quantitative studies, such as the determination of IC50 values in a panel of cancer cell lines and in vivo efficacy studies, are crucial to establish a definitive structure-activity relationship. Furthermore, elucidating the specific molecular targets and signaling pathways preferentially modulated by this compound will provide a deeper understanding of its mechanism of action and pave the way for its potential development as a therapeutic agent.

References

Unveiling 4'-Hydroxywogonin: A Technical Guide to its Isolation, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 4'-Hydroxywogonin, a flavonoid of significant interest derived from Scutellaria baicalensis. While the initial query focused on "6-Hydroxywogonin," extensive literature review indicates a likely misnomer, with 4'-Hydroxywogonin being the prominently studied hydroxylated derivative of wogonin from this plant source. This document details the isolation of its precursor, wogonin, from Scutellaria baicalensis, its subsequent biotransformation into 4'-Hydroxywogonin, and a thorough examination of its biological activities and associated signaling pathways.

Discovery and Isolation

Direct isolation of 4'-Hydroxywogonin from Scutellaria baicalensis is not the common method for obtaining this compound. Instead, it is primarily produced through the biotransformation of wogonin, a major flavonoid constituent of the plant's roots.[1] The process, therefore, begins with the efficient extraction and purification of wogonin.

Isolation of Wogonin from Scutellaria baicalensis

The extraction of wogonin from the dried roots of Scutellaria baicalensis typically involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Wogonin Isolation

  • Extraction: The powdered roots of Scutellaria baicalensis are extracted with methanol at room temperature. The resulting extract is then concentrated under vacuum.

  • Fractionation: The concentrated methanol extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol. The wogonin-containing fraction is typically found in the chloroform-soluble portion.

  • Chromatographic Purification: The chloroform fraction is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC), and those containing wogonin are combined and concentrated. Further purification can be achieved by recrystallization or by using techniques like high-speed counter-current chromatography (HSCCC).

ParameterValueReference
Starting Material Dried roots of Scutellaria baicalensis
Extraction Solvent Methanol
Primary Purification Liquid-liquid partitioning
Secondary Purification Silica gel column chromatography, HSCCC
Biotransformation of Wogonin to 4'-Hydroxywogonin

The conversion of wogonin to 4'-Hydroxywogonin is efficiently achieved through microbial biotransformation. This method offers a regioselective and environmentally friendly approach to hydroxylation.

Experimental Protocol: Biotransformation of Wogonin

  • Microorganism Screening: A panel of microorganisms is screened for their ability to hydroxylate wogonin. Strains of fungi, such as those from the Aspergillus and Penicillium genera, have shown efficacy.

  • Culture and Biotransformation: The selected microorganism is cultured in a suitable medium until it reaches the desired growth phase. Wogonin, dissolved in an appropriate solvent like ethanol, is then added to the culture. The biotransformation is carried out for a specific duration under controlled temperature and agitation.

  • Extraction and Purification: After the incubation period, the culture broth is extracted with an organic solvent such as ethyl acetate. The extract is then concentrated, and the resulting residue is purified using column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate pure 4'-Hydroxywogonin.

ParameterValueReference
Substrate Wogonin[1]
Method Microbial Biotransformation[1]
Key Outcome Regioselective hydroxylation at the 4'-position[1]
Purification Column Chromatography, Preparative HPLC

Biological Activity and Signaling Pathways

4'-Hydroxywogonin has demonstrated significant anticancer properties, particularly in oral squamous cell carcinoma (OSCC).[2][3] Its mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.

Inhibition of the Gas6/Axl Signaling Axis

A primary mechanism of action for 4'-Hydroxywogonin is the downregulation of the Gas6/Axl signaling pathway.[2][3] The Growth arrest-specific 6 (Gas6) protein and its receptor tyrosine kinase Axl are frequently overexpressed in various cancers and are associated with poor prognosis.

Activation of the Axl receptor by its ligand Gas6 triggers a cascade of downstream signaling events, including the PI3K/AKT and MAPK/ERK pathways, which promote tumor growth and survival.[2] 4'-Hydroxywogonin has been shown to significantly reduce the protein expression levels of both Gas6 and Axl in cancer cells.[2]

Suppression of the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a crucial intracellular signaling cascade that plays a central role in cell survival, proliferation, and metabolism. Aberrant activation of this pathway is a common feature of many cancers. By inhibiting the upstream Gas6/Axl axis, 4'-Hydroxywogonin leads to the marked suppression of PI3K/AKT signaling.[2][3] This inhibition contributes to G1-phase cell cycle arrest and the induction of apoptosis in cancer cells.[2][3]

Experimental Protocol: Western Blot Analysis of Signaling Proteins

  • Cell Lysis: Cancer cells treated with 4'-Hydroxywogonin and control cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key proteins in the Gas6/Axl and PI3K/AKT pathways (e.g., Axl, Gas6, phospho-AKT, total AKT).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Biological Activity Data

The anticancer effects of 4'-Hydroxywogonin have been quantified in various studies. For instance, it selectively inhibits the proliferation, migration, and invasion of oral squamous cell carcinoma cells without significant cytotoxicity to normal human cells.[2][3]

Cell LineAssayIC50 / EffectReference
Oral Squamous Carcinoma CellsProliferation AssaySelective inhibition[2][3]
Oral Squamous Carcinoma CellsMigration AssayInhibition[2][3]
Oral Squamous Carcinoma CellsInvasion AssayInhibition[2][3]
Normal Human CellsCytotoxicity AssayNo significant cytotoxicity[2][3]

Visualizing the Processes and Pathways

To provide a clearer understanding of the experimental workflow and the molecular mechanisms of 4'-Hydroxywogonin, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_isolation Wogonin Isolation cluster_biotransformation Biotransformation Scutellaria_baicalensis Scutellaria baicalensis (Dried Roots) Methanol_Extraction Methanol Extraction Scutellaria_baicalensis->Methanol_Extraction Partitioning Liquid-Liquid Partitioning (n-hexane, chloroform, n-butanol) Methanol_Extraction->Partitioning Chloroform_Fraction Chloroform Fraction Partitioning->Chloroform_Fraction Column_Chromatography Silica Gel Column Chromatography Chloroform_Fraction->Column_Chromatography Wogonin Pure Wogonin Column_Chromatography->Wogonin Wogonin_Substrate Wogonin Biotransformation_Step Biotransformation Wogonin_Substrate->Biotransformation_Step Microbial_Culture Microbial Culture (e.g., Aspergillus sp.) Microbial_Culture->Biotransformation_Step Extraction_Purification Extraction & Purification (Ethyl Acetate, HPLC) Biotransformation_Step->Extraction_Purification Hydroxywogonin 4'-Hydroxywogonin Extraction_Purification->Hydroxywogonin

Caption: Experimental workflow for the production of 4'-Hydroxywogonin.

signaling_pathway Hydroxywogonin 4'-Hydroxywogonin Gas6 Gas6 Hydroxywogonin->Gas6 Axl Axl Hydroxywogonin->Axl Gas6->Axl PI3K PI3K Axl->PI3K AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Cell_Survival Cell Survival AKT->Cell_Survival Metastasis Metastasis AKT->Metastasis Apoptosis Apoptosis AKT->Apoptosis

Caption: Inhibition of Gas6/Axl/PI3K/AKT pathway by 4'-Hydroxywogonin.

Conclusion

4'-Hydroxywogonin, derived from the biotransformation of wogonin isolated from Scutellaria baicalensis, presents a promising avenue for anticancer drug development. Its targeted inhibition of the Gas6/Axl and PI3K/AKT signaling pathways underscores its potential as a selective therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic applications of this compelling natural product derivative.

References

Preliminary In-Vitro Screening of 6-Hydroxywogonin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxywogonin is a flavonoid, a class of natural compounds widely recognized for their diverse pharmacological properties. As a derivative of wogonin, found in the roots of Scutellaria baicalensis (Chinese skullcap), this compound is of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary in-vitro screening of this compound's bioactivity, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols and a summary of available quantitative data to facilitate further investigation into this promising compound.

Data Presentation: Summary of In-Vitro Bioactivity

The following tables summarize the available quantitative data on the in-vitro bioactivity of this compound and its close structural analogs. It is important to note that specific data for this compound is limited in the current literature; therefore, data from closely related compounds are included to provide a preliminary indication of potential efficacy.

Cell Line Cancer Type IC50 (µM) Reference Compound
OECM1Oral Squamous Cell Carcinoma47.434'-Hydroxywogonin
SASOral Squamous Cell Carcinoma41.444'-Hydroxywogonin

Table 1: Anti-Cancer Activity - Cytotoxicity. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data presented is for 4'-hydroxywogonin, a closely related derivative of this compound[1].

Cell Model Inflammatory Stimulus Inhibitory Effect IC50 (µM) Reference Compound
2D MacrophagesLPSNO Suppression22.16,3',4'-Trihydroxyflavone
3D MacrophagesLPSNO Suppression35.66,3',4'-Trihydroxyflavone

Table 2: Anti-Inflammatory Activity. The IC50 values represent the concentration required to inhibit 50% of the nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This data is for 6,3',4'-trihydroxyflavone, a structurally similar flavonoid[2].

Note on Neuroprotective Activity: Currently, there is a lack of specific quantitative in-vitro data for the neuroprotective effects of this compound. However, related flavonoids like baicalein have demonstrated neuroprotective properties by ameliorating 6-hydroxydopamine (6-OHDA)-induced apoptosis in SH-SY5Y cells[3]. Further research is required to quantify the neuroprotective potential of this compound.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to assess the bioactivity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., OECM1, SAS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Objective: To investigate the effect of this compound on the cell cycle progression of cancer cells.

Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the DNA content of cells. PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PBS.

  • Add 5 µL of RNase A and incubate at 37°C for 30 minutes.

  • Add 10 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples using a flow cytometer.

  • The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Apoptosis Assay (Western Blot for Apoptosis Markers)

Objective: To determine if this compound induces apoptosis in cancer cells by analyzing the expression of key apoptosis-related proteins.

Principle: Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3, cleaved PARP) and anti-apoptotic proteins (e.g., Bcl-2). An increase in the ratio of pro- to anti-apoptotic proteins is indicative of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells using RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Anti-Inflammatory Assay (ELISA for Inflammatory Cytokines)

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines in stimulated immune cells.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this context, it is used to measure the concentration of cytokines like TNF-α, IL-6, and IL-1β in the supernatant of cell cultures.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS (Lipopolysaccharide)

  • This compound

  • ELISA kits for specific cytokines (TNF-α, IL-6, IL-1β)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of each cytokine based on a standard curve.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the known mechanisms of related flavonoids.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_data Data Analysis A Seed Cells B Treat with This compound A->B C MTT Assay B->C D Flow Cytometry (Cell Cycle) B->D E Western Blot (Apoptosis) B->E F ELISA (Inflammation) B->F G IC50 Determination C->G H Cell Cycle Distribution D->H I Protein Expression E->I J Cytokine Levels F->J

Caption: Experimental workflow for in-vitro screening of this compound.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Wogonin This compound Wogonin->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

NFkB_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_complex IκB-NF-κB (Inactive) IkB->NFkB_complex Nucleus Nucleus NFkB->Nucleus Translocates to NFkB->NFkB_complex Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription Wogonin This compound Wogonin->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The preliminary in-vitro data, primarily from structurally related flavonoids, suggests that this compound holds promise as a bioactive compound with potential anti-cancer, anti-inflammatory, and neuroprotective properties. The provided experimental protocols offer a standardized framework for researchers to further investigate and quantify these activities. The proposed mechanisms of action, involving the modulation of the PI3K/Akt and NF-κB signaling pathways, provide a solid foundation for more detailed mechanistic studies. Future research should focus on generating specific quantitative data for this compound to accurately assess its therapeutic potential and to validate the proposed molecular mechanisms. This will be a critical step in advancing this compound through the drug discovery and development pipeline.

References

Methodological & Application

Application Notes & Protocols for the Analysis of 6-Hydroxywogonin using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and specific protocols for the quantitative analysis of 6-hydroxywogonin in various samples, particularly in plant extracts and health care products, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on validated analytical procedures for flavonoids, including compounds structurally similar to this compound.

Introduction

This compound is a flavonoid of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies. HPLC is a powerful and widely used technique for the separation, identification, and quantification of such compounds. This document outlines a validated HPLC method suitable for the determination of this compound.

Analytical Method Overview

The primary analytical method presented is a reverse-phase HPLC (RP-HPLC) method coupled with UV detection. This technique separates compounds based on their hydrophobicity. A C18 stationary phase is commonly employed, and the mobile phase typically consists of a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent (such as acetonitrile or methanol).

Key Experimental Parameters

A validated method for the simultaneous determination of several flavonoids, including 4'-hydroxywogonin (a likely synonym or isomer of this compound), provides a strong basis for a robust analytical protocol.

ParameterRecommended Conditions
HPLC Column Phenomenex Luna® C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (A) and Acetic Acid solution (B)
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume Typically 10-20 µL

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Health Care Products

This protocol is adapted from a validated method for the simultaneous determination of six flavonoids, including 4'-hydroxywogonin, in health care products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Acetic Acid (glacial, HPLC grade)

  • Water (ultrapure)

  • Acetone (analytical grade) for extraction

  • C18 Solid Phase Extraction (SPE) cartridges for sample purification

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Phenomenex Luna® C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in methanol or a suitable solvent.

  • Prepare a series of working standard solutions by diluting the stock solution to obtain concentrations covering the expected range in the samples.

4. Sample Preparation:

  • Extraction: Extract the samples with acetone.

  • Purification: Use a C18 solid-phase extraction (SPE) column for purification to remove interfering matrix components.

  • Dissolve the purified extract in the initial mobile phase composition.

5. Chromatographic Conditions:

  • Column: Phenomenex Luna® C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and an aqueous solution of acetic acid. A gradient elution is employed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

6. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound using a calibration curve constructed from the peak areas of the standard solutions.

Method Validation Summary

The referenced method was validated for several parameters, which are summarized in the table below. These values provide an expected performance for the analysis of this compound.

Validation ParameterResult
Linearity (Correlation Coefficient, R²) > 0.99
Precision (RSD) < 3.08%
Stability (RSD) < 3.08%
Average Recovery 83% - 100% (RSD < 4.63%)
Limit of Detection (LOD) 0.02 - 0.07 mg/kg
Limit of Quantification (LOQ) 0.08 - 0.25 mg/kg

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a sample matrix.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results Sample Sample (e.g., Plant Extract, Health Product) Extraction Acetone Extraction Sample->Extraction Purification C18 SPE Purification Extraction->Purification HPLC HPLC System (C18 Column, Gradient Elution) Purification->HPLC Detection UV Detection (280 nm) HPLC->Detection Data Data Acquisition and Processing Detection->Data Quantification Quantification of This compound Data->Quantification validation_parameters Specificity Specificity/ Selectivity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Precision->Accuracy LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

High-Purity 6-Hydroxywogonin: Application Notes and Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of high-purity 6-Hydroxywogonin, a flavonoid of significant interest for its potential therapeutic properties. These guidelines are designed to assist researchers in obtaining this compound in a highly purified form for various downstream applications, including mechanistic studies and drug development.

Application Notes

This compound, a flavone found in plants such as Scutellaria baicalensis, has garnered attention for its potential biological activities. While direct studies on this compound are emerging, research on structurally similar flavonoids, such as wogonin and 4'-hydroxywogonin, provides valuable insights into its likely mechanisms of action. These related compounds have been shown to modulate key cellular signaling pathways involved in inflammation and cancer.

Notably, evidence suggests that flavonoids of this class can inhibit the PI3K/Akt signaling pathway . This pathway is crucial for cell survival, proliferation, and angiogenesis.[1][2][3] Inhibition of PI3K/Akt can lead to decreased cell viability and proliferation in cancer cells. Furthermore, these compounds have been demonstrated to suppress the NF-κB signaling pathway , a central regulator of inflammatory responses.[4][5] By inhibiting NF-κB, these flavonoids can reduce the expression of pro-inflammatory cytokines and enzymes, highlighting their anti-inflammatory potential.

The purification protocols outlined below are designed to yield this compound of sufficient purity for investigating its effects on these and other cellular signaling cascades.

Purification of this compound

The following protocols describe a multi-step approach for the isolation and purification of this compound from a crude plant extract, typically derived from the roots of Scutellaria baicalensis. The process involves initial extraction, followed by column chromatography and preparative High-Performance Liquid Chromatography (HPLC), and concludes with crystallization to achieve high purity.

Diagram: this compound Purification Workflow

G Start Crude Extract of Scutellaria baicalensis Col_Chrom Silica Gel Column Chromatography Start->Col_Chrom Frac_Col Fraction Collection and Analysis (TLC) Col_Chrom->Frac_Col Prep_HPLC Preparative HPLC Frac_Col->Prep_HPLC Pool enriched fractions HPLC_Frac Fraction Collection and Purity Analysis (Analytical HPLC) Prep_HPLC->HPLC_Frac Crystallization Crystallization HPLC_Frac->Crystallization Pool pure fractions Final_Product High-Purity this compound (>98%) Crystallization->Final_Product

Caption: Workflow for the purification of this compound.

Experimental Protocols

1. Crude Extraction

A common method for obtaining the initial extract is through solvent extraction from the dried and powdered roots of Scutellaria baicalensis. While various extraction methods exist, a standard laboratory procedure is provided below.

Protocol: Solvent Extraction of Flavonoids

StepProcedure
1 Macerate 100 g of dried, powdered Scutellaria baicalensis root material in 1 L of 80% ethanol.
2 Stir the mixture at room temperature for 24 hours.
3 Filter the mixture through Whatman No. 1 filter paper.
4 Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
5 The crude extract can be further enriched by hydrolyzing the flavonoid glycosides. Resuspend the crude extract in 2 M sulfuric acid and heat at 80°C for 2 hours to convert wogonoside to wogonin. Neutralize the solution and extract with ethyl acetate.[6]

2. Silica Gel Column Chromatography

This initial chromatographic step serves to separate the crude extract into fractions with increasing polarity, thereby enriching the fraction containing this compound.

Protocol: Column Chromatography

ParameterSpecification
Stationary Phase Silica gel (60-120 mesh)
Column Dimensions 5 cm diameter x 50 cm length
Mobile Phase Gradient elution with n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise manner (e.g., 9:1, 8:2, 7:3 v/v).
Sample Loading Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.
Fraction Collection Collect 50 mL fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).
Analysis Combine fractions that show a prominent spot corresponding to the expected Rf value of this compound.

Quantitative Data (Illustrative)

StageInput MassOutput Mass (Enriched Fraction)Yield (%)Purity (%)
Column Chromatography10 g (Crude Extract)1.5 g15~40

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The enriched fraction from column chromatography is further purified by preparative HPLC to isolate this compound from other closely related flavonoids.

Protocol: Preparative HPLC

ParameterSpecification
Column C18, 10 µm, 20 mm x 250 mm
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile. Gradient elution from 30% B to 70% B over 40 minutes.
Flow Rate 10 mL/min
Detection UV at 280 nm
Injection Volume 1-5 mL of the enriched fraction dissolved in the initial mobile phase.
Fraction Collection Collect fractions corresponding to the main peak of this compound.
Purity Analysis Analyze the purity of the collected fractions using analytical HPLC.

Quantitative Data (Illustrative)

StageInput Mass (Enriched Fraction)Output Mass (Purified Fraction)Yield (%)Purity (%)
Preparative HPLC1.5 g450 mg30>95

4. Crystallization

The final step to achieve high purity is the crystallization of the purified this compound fraction.

Protocol: Crystallization

StepProcedure
1 Dissolve the purified this compound fraction from preparative HPLC in a minimal amount of a suitable hot solvent, such as methanol or acetone.[4]
2 Slowly add a non-solvent, such as water or n-hexane, dropwise until the solution becomes slightly turbid.
3 Allow the solution to cool slowly to room temperature, and then transfer to 4°C for 24 hours to facilitate crystal formation.
4 Collect the crystals by filtration and wash with a small amount of the cold non-solvent.
5 Dry the crystals under vacuum to obtain high-purity this compound.

Quantitative Data (Illustrative)

StageInput Mass (Purified Fraction)Final Mass (Crystals)Yield (%)Purity (%)
Crystallization450 mg360 mg80>98

Signaling Pathway Diagrams

Diagram: PI3K/Akt Signaling Pathway Inhibition by this compound (Proposed)

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Response Cell Survival, Proliferation, Angiogenesis Downstream->Response Hydroxywogonin This compound Hydroxywogonin->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.

Diagram: NF-κB Signaling Pathway Inhibition by this compound (Proposed)

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 IkB->NFkB_p65 NFkB_p50 p50 NFkB_p65_n p65 NFkB_p65->NFkB_p65_n Translocation Nucleus Nucleus Gene Target Gene Expression (e.g., COX-2, iNOS, IL-6) Response Inflammatory Response Gene->Response Hydroxywogonin This compound Hydroxywogonin->IKK Inhibits NFkB_p65_n->Gene Binds to DNA NFkB_p50_n p50

Caption: Proposed inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for 6-Hydroxywogonin In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxywogonin is a flavonoid, a class of natural compounds known for a wide range of biological activities. While research into the specific effects of this compound is emerging, studies on structurally similar flavonoids, such as wogonin and 4'-hydroxywogonin, suggest its potential as an anti-cancer and anti-inflammatory agent. These related compounds have been shown to modulate key cellular processes including cell proliferation, apoptosis (programmed cell death), and inflammatory responses.

The primary mechanisms of action for these related flavonoids often involve the modulation of critical intracellular signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are fundamental in cell survival and inflammation.[1][2][3]

These application notes provide a comprehensive guide with detailed protocols for the in vitro evaluation of this compound. The methodologies described are standard cell-based assays crucial for characterizing the compound's cytotoxic, pro-apoptotic, cell cycle-modulating, and anti-inflammatory properties. While specific quantitative data for this compound is limited, the provided data for wogonin and 4'-hydroxywogonin serve as a valuable reference for experimental design and data interpretation.

Quantitative Data Summary of Related Flavonoids

The following tables summarize the reported in vitro effects of wogonin and 4'-hydroxywogonin, providing a comparative baseline for designing and interpreting experiments with this compound.

Table 1: Cytotoxic Activity (IC₅₀ Values) of Wogonin and 4'-Hydroxywogonin in Various Cancer Cell Lines

CompoundCell LineCancer TypeIncubation Time (h)IC₅₀ (µM)Reference
WogoninSKOV3/DDPOvarian CancerNot Specified~40[4]
WogoninC13*Ovarian CancerNot Specified~30[4]
4'-HydroxywogoninOECM1Oral Squamous Cell CarcinomaNot Specified47.43[5]
4'-HydroxywogoninSASOral Squamous Cell CarcinomaNot Specified41.44[5]

Note: IC₅₀ values are highly dependent on the cell line, assay method, and incubation time. These values should be considered as a guide, and it is essential to determine the IC₅₀ for this compound in the specific experimental system being used.

Table 2: Anti-Inflammatory Effects of Wogonin

Cell LineStimulantTreatmentEffectReference
Caco-2LPSWogonin (10 and 50 µM)Reduced IL-1β, IL-6, IL-8, COX-2, and iNOS[2]
HT-29-NF-κB-hrGFPTNF-αGrape Pomace ExtractsInhibition of NF-κB activation and IL-8 production[6]

Experimental Workflow and Signaling Pathways

Experimental Workflow

The evaluation of a novel compound like this compound typically follows a structured workflow, starting from broad cytotoxicity screening to more detailed mechanistic studies.

G General Experimental Workflow for this compound In Vitro Evaluation A Prepare this compound Stock Solution (e.g., in DMSO) C Cytotoxicity Screening (MTT/MTS Assay) A->C B Cell Culture (Select appropriate cell lines) B->C D Determine IC50 Value C->D E Mechanistic Assays (at concentrations near IC50) D->E F Apoptosis Assay (Annexin V / PI Staining) E->F G Cell Cycle Analysis (PI Staining) E->G H Protein Expression Analysis (Western Blot for signaling pathways) E->H I Anti-inflammatory Assay (ELISA for cytokines) E->I J Data Analysis & Interpretation F->J G->J H->J I->J

Caption: General workflow for in vitro evaluation of this compound.

Hypothesized Signaling Pathway Modulation

Based on evidence from related flavonoids, this compound may exert its effects by inhibiting the PI3K/Akt pathway, which in turn can suppress the activity of the NF-κB transcription factor. This pathway is a central regulator of cell survival, proliferation, and inflammation.

G Hypothesized PI3K/Akt/NF-κB Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates & Inhibits IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB p_NFkB p65/p50 p_NFkB_nuc p65/p50 p_NFkB->p_NFkB_nuc Translocation IkB_NFkB->NFkB Releases Hydroxywogonin This compound Hydroxywogonin->Akt Inhibits Hydroxywogonin->IKK Inhibits DNA DNA p_NFkB_nuc->DNA Binds Transcription Gene Transcription (Proliferation, Survival, Inflammation) DNA->Transcription

Caption: Hypothesized inhibition of the PI3K/Akt/NF-κB pathway by this compound.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Selected cancer or normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with medium only (blank) and cells treated with vehicle (e.g., 0.1% DMSO) as controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix gently by pipetting or shaking for 10 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with this compound at desired concentrations (e.g., IC₅₀/2, IC₅₀, 2xIC₅₀) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well cell culture plates

  • This compound

  • Ice-cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using cell cycle analysis software.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins within key signaling pathways (e.g., Akt, p-Akt, NF-κB).

Materials:

  • Cell culture dishes (60 or 100 mm)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin.

Anti-Inflammatory Assay (Cytokine Measurement by ELISA)

This assay measures the effect of this compound on the production of pro-inflammatory cytokines like IL-6 or TNF-α in cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages)

  • 24-well cell culture plates

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for specific cytokines (e.g., mouse IL-6, TNF-α)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet any floating cells and carefully collect the cell culture supernatant.

  • ELISA: Perform the ELISA for the target cytokine (e.g., IL-6) according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and substrate.

  • Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve. Compare the cytokine levels in this compound-treated groups to the LPS-only group.

References

Developing Animal Models for 6-Hydroxywogonin Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxywogonin, a flavonoid derived from Scutellaria baicalensis, has garnered interest for its potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. Preclinical evaluation of this compound necessitates the use of robust and well-characterized animal models to assess its efficacy, safety, and pharmacokinetic profile. This document provides detailed application notes and protocols for establishing and utilizing relevant animal models for this compound research.

It is important to note that while the parent compound, wogonin, has been more extensively studied, specific in vivo quantitative data for this compound is limited in publicly available literature. Therefore, the provided quantitative data for wogonin should be considered as a starting point for experimental design, and initial dose-finding studies for this compound are strongly recommended.

Quantitative Data Summary

The following tables summarize the available quantitative data for wogonin, a compound structurally related to this compound. This information can serve as a valuable reference for initiating studies with this compound.

Table 1: In Vivo Efficacy of Wogonin in Animal Models

Animal Model Species Disease/Condition Dosing Regimen Route of Administration Observed Effects Reference
XenograftNude MiceBreast Cancer (T47D and MDA-MB-231 cells)Not specifiedOralInhibition of tumor growth by up to 88% after 4 weeks.[1]
XenograftNude MiceGastric Cancer (BGC-823 cells)Not specifiedIntraperitonealIn combination with low-dose paclitaxel, significantly inhibited tumor growth.[2]
Contact DermatitisMicePhenol-induced simple irritation50-200 µ g/ear TopicalInhibited ear edema (19.4-22.6%) and down-regulated interleukin-1β induction.
Parkinson's Disease ModelMice6-hydroxydopamine-induced25 and 50 mg/kgIntraperitonealIncreased motor activity in the elevated plus maze test.

Table 2: Toxicology Profile of Wogonin

Parameter Species Route of Administration Value Reference
LD50Albino MiceIntravenous286.15 mg/kg (95% CI: 278.27-295.26 mg/kg)[3]
Sub-chronic ToxicitySprague-Dawley RatsNot specifiedHigh dose (120 mg/kg) over a long period induced heart injury.[3]

Table 3: Pharmacokinetic Parameters of Wogonin in Rats

Parameter Route of Administration Dose Value Reference
Elimination Half-life (t½)Intravenous10, 20, 40 mg/kg~14 min[3]
AUC (0-∞)Intravenous10 mg/kg112.13 mg/L·min[3]
AUC (0-∞)Intravenous40 mg/kg758.19 mg/L·min[3]
CmaxIntragastric100 mg/kg300 ng/mL[3]
TmaxIntragastric100 mg/kg28 min[3]
Oral BioavailabilityIntragastric100 mg/kg1.10%[3]
Plasma Protein Binding-0.1, 0.5, 2 µg/mL>90%[3]

Signaling Pathways Modulated by Wogonin and Related Flavonoids

This compound and its analogs are known to exert their biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for designing pharmacodynamic endpoint assays.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Wogonin has been shown to inhibit this pathway, leading to its anti-inflammatory and pro-apoptotic effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation of IκB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Wogonin Wogonin / This compound Wogonin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription

NF-κB signaling pathway and the inhibitory action of wogonin.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is critical for cell survival, proliferation, and growth. 4'-Hydroxywogonin, a compound structurally similar to this compound, has been shown to inhibit this pathway by targeting the upstream receptor tyrosine kinase Axl and its ligand Gas6.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds & Activates PI3K PI3K Axl->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Phosphorylates Effects Cell Survival Cell Proliferation Inhibition of Apoptosis Downstream->Effects Hydroxywogonin 4'-Hydroxywogonin / This compound Hydroxywogonin->Gas6 Downregulates Hydroxywogonin->Axl Downregulates

PI3K/Akt signaling pathway and the inhibitory action of 4'-hydroxywogonin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in a wide range of cellular processes such as proliferation, differentiation, inflammation, and apoptosis. Wogonin has been reported to modulate MAPK signaling.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Stress, Cytokines Ras Ras Stimuli->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation Wogonin Wogonin / This compound Wogonin->Raf Modulates Wogonin->MEK Modulates TFs Transcription Factors (e.g., AP-1, c-Myc) ERK_nuc->TFs Activates Genes Target Genes TFs->Genes Transcription

MAPK signaling pathway and the modulatory effects of wogonin.

Experimental Protocols

The following are detailed protocols for establishing and utilizing animal models relevant to the study of this compound.

Cancer Xenograft Model

This model is suitable for evaluating the anti-tumor efficacy of this compound in vivo.

Experimental Workflow:

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis CellCulture Cancer Cell Culture Implantation Subcutaneous Injection of Cells CellCulture->Implantation AnimalAcclimation Animal Acclimation AnimalAcclimation->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Treatment This compound Administration TumorGrowth->Treatment Measurement Tumor Volume & Body Weight Measurement Treatment->Measurement Euthanasia Euthanasia Measurement->Euthanasia TumorExcision Tumor Excision & Weight Euthanasia->TumorExcision Analysis Histology, IHC, Western Blot, etc. TumorExcision->Analysis

Workflow for a cancer xenograft animal model study.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Immunocompromised mice (e.g., Nude, SCID, or NSG), 6-8 weeks old

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, can enhance tumor take-rate)

  • Syringes and needles (27-30 gauge)

  • Calipers

  • This compound and vehicle control

Protocol:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1x10^6 to 1x10^7 cells per 100 µL. Keep cells on ice.

  • Animal Acclimation: Allow mice to acclimate to the animal facility for at least one week before the experiment.

  • Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once tumors are palpable and reach a volume of approximately 50-100 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Prepare this compound in a suitable vehicle. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be determined based on preliminary dose-finding studies. Administer the treatment to the respective groups. The control group should receive the vehicle only.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2. Record the body weight of each mouse at the same time to monitor for toxicity.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines, signs of distress).

  • Tissue Collection and Analysis: Excise the tumors and weigh them. A portion of the tumor can be fixed in formalin for histological analysis (H&E staining, immunohistochemistry) and another portion can be snap-frozen for molecular analysis (Western blot, PCR).

Carrageenan-Induced Paw Edema Model (Inflammation)

This is a widely used model for screening acute anti-inflammatory activity.

Experimental Workflow:

Paw_Edema_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis AnimalAcclimation Animal Acclimation Baseline Baseline Paw Volume Measurement AnimalAcclimation->Baseline Treatment This compound Administration Baseline->Treatment Carrageenan Subplantar Injection of Carrageenan Treatment->Carrageenan PawMeasurement Paw Volume Measurement (hourly for 4-6 hours) Carrageenan->PawMeasurement Calculation Calculate % Edema & % Inhibition PawMeasurement->Calculation

Workflow for the carrageenan-induced paw edema model.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or calipers

  • This compound and vehicle control

  • Positive control (e.g., Indomethacin, 10 mg/kg)

Protocol:

  • Animal Acclimation: Acclimate rats for at least one week.

  • Grouping and Fasting: Randomize animals into groups (vehicle control, positive control, this compound treatment groups). Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer this compound (or vehicle/positive control) orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of paw edema and the percentage of inhibition of edema for each group.

    • % Edema = [(Vt - V0) / V0] x 100 (where Vt is the paw volume at time t, and V0 is the initial paw volume).

    • % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is used to study the effects of compounds on neuroinflammation, a key feature of many neurodegenerative diseases.

Experimental Workflow:

Neuroinflammation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Induction cluster_endpoint Endpoint Analysis AnimalAcclimation Animal Acclimation Pretreatment This compound Pre-treatment (optional) AnimalAcclimation->Pretreatment LPS_Injection LPS Injection (i.p. or i.c.v.) Pretreatment->LPS_Injection Behavioral Behavioral Tests (e.g., open field, Morris water maze) LPS_Injection->Behavioral Biochemical Biochemical Analysis (Cytokines, Western Blot) LPS_Injection->Biochemical Histological Histological Analysis (IHC for microglia/astrocyte activation) LPS_Injection->Histological

Workflow for the LPS-induced neuroinflammation model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • This compound and vehicle control

Protocol:

  • Animal Acclimation: Acclimate mice for at least one week.

  • Grouping: Randomize mice into control and treatment groups.

  • Drug Administration: Administer this compound (or vehicle) via the desired route. Pre-treatment for several days before LPS injection is common.

  • Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg). The dose and timing can be adjusted to induce acute or chronic neuroinflammation.

  • Behavioral Assessment: At a specified time point after LPS injection (e.g., 24 hours for acute effects, or several days for more chronic effects), perform behavioral tests to assess cognitive function, anxiety-like behavior, or motor activity (e.g., open field test, elevated plus maze, Morris water maze).

  • Tissue Collection: Following behavioral testing, euthanize the mice and collect brain tissue.

  • Analysis:

    • Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or to perform Western blot analysis for key inflammatory signaling proteins.

    • Histological Analysis: Perfuse mice with saline followed by paraformaldehyde. Collect brains for cryosectioning or paraffin embedding. Perform immunohistochemistry to assess microglial activation (e.g., Iba1 staining) and astrogliosis (e.g., GFAP staining).

Conclusion

The selection of an appropriate animal model is critical for the successful preclinical development of this compound. The protocols provided here for cancer, inflammation, and neuroinflammation models offer a solid foundation for these investigations. Given the limited specific data for this compound, it is imperative to conduct initial dose-ranging and toxicity studies to establish safe and effective doses for each model system. Careful experimental design and a thorough understanding of the underlying biological pathways will be essential for elucidating the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols: 6-Hydroxywogonin in Oral Squamous Cell Carcinoma Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of 6-Hydroxywogonin and its related flavonoid, 4'-Hydroxywogonin, in the study of oral squamous cell carcinoma (OSCC). This document is intended for researchers, scientists, and professionals in drug development, offering insights into the anti-cancer properties, mechanisms of action, and relevant experimental protocols.

Introduction

Oral squamous cell carcinoma (OSCC) is a prevalent and aggressive malignancy of the head and neck, with high rates of mortality and morbidity.[1][2] The limitations of current therapeutic strategies, including drug resistance and significant side effects, have spurred the search for novel, effective, and less toxic anti-cancer agents.[3][4] Natural flavonoids have emerged as promising candidates. This compound, also known as Hydroxygenkwanin (HGK), is a flavonoid extracted from Daphne genkwa Sieb. et Zucc.[1][2] It has demonstrated anti-cancer effects in OSCC by inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis.[1][2]

A closely related compound, 4'-Hydroxywogonin, derived from Scutellaria baicalensis, has also been extensively studied for its potent anti-OSCC activities.[3][4][5] It has been shown to selectively target cancer cells by modulating the Gas6/Axl signaling axis.[3][4][5] This document will detail the applications of both compounds in OSCC research, presenting key quantitative data, signaling pathways, and experimental methodologies.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (Hydroxygenkwanin) and 4'-Hydroxywogonin on OSCC cell lines.

Table 1: Effects of this compound (Hydroxygenkwanin) on OSCC Cells

Cell LineTreatmentEffectQuantitative DataReference
SAS and OECM150 μM HGK for 24hInhibition of cell growthDose-dependent inhibition observed. SAS cells showed higher sensitivity than OECM1 cells.[1]
SAS and OECM1Not SpecifiedCell Cycle ArrestInduced cell cycle arrest.[1]
SAS and OECM1Not SpecifiedApoptosisInduced intrinsic apoptosis.[1]
SAS and OECM1Not SpecifiedInhibition of Invasion and MigrationDown-regulation of vimentin.[1]

Table 2: Effects of 4'-Hydroxywogonin on OSCC Cells

Cell LineTreatmentEffectQuantitative DataReference
OECM1 and SAS20 or 40 μM for 24hG1 Phase Cell Cycle ArrestDose-dependent increase in G1 phase cell population.[3][6]
OECM1 and SAS20 or 40 μM for 24hApoptosis InductionDose-dependent increase in apoptotic cells.[3][6]
OECM1 and SASVarious concentrationsInhibition of Cell ProliferationDose-dependent inhibition observed using the xCELLigence system.[6]
OECM1 and SASNot SpecifiedInhibition of Cell MigrationInhibition of cell motility observed in wound healing assay.[6]
OECM1 and SASWith CisplatinSynergistic CytotoxicityCombination significantly enhanced OSCC cell apoptosis (up to ~3.5-fold increase compared to monotherapy).[3]

Signaling Pathways

This compound (Hydroxygenkwanin) Signaling Pathway

This compound induces cell cycle arrest and apoptosis in OSCC cells through the activation of p21 and the intrinsic apoptotic pathway.[1][2]

G Proposed Signaling Pathway of this compound in OSCC This compound This compound p21 p21 activation This compound->p21 IntrinsicPathway Intrinsic Apoptosis Pathway This compound->IntrinsicPathway Vimentin Vimentin down-regulation This compound->Vimentin CellCycleArrest Cell Cycle Arrest (G1 and G2 phases) p21->CellCycleArrest Caspase9 Cleaved Caspase 9 IntrinsicPathway->Caspase9 PARP Cleaved PARP Caspase9->PARP Apoptosis Apoptosis PARP->Apoptosis InvasionMigration Inhibition of Invasion and Migration Vimentin->InvasionMigration

Caption: Proposed signaling pathway of this compound in OSCC.

4'-Hydroxywogonin Signaling Pathway

4'-Hydroxywogonin exerts its anti-cancer effects by targeting the Gas6/Axl signaling axis, which subsequently suppresses the PI3K/AKT pathway, leading to cell cycle arrest and apoptosis.[3][5][6]

G Signaling Pathway of 4'-Hydroxywogonin in OSCC cluster_drug 4'-Hydroxywogonin Action cluster_pathway Gas6/Axl Signaling Axis cluster_effects Cellular Effects 4HW 4'-Hydroxywogonin Gas6 Gas6 4HW->Gas6 Axl Axl 4HW->Axl Gas6->Axl activates PI3K PI3K Axl->PI3K activates AKT AKT PI3K->AKT activates CellCycleProteins Cell Cycle Checkpoint Regulation (p21, Cyclin D1, CDK4) AKT->CellCycleProteins Apoptosis Apoptosis AKT->Apoptosis inhibits EMT EMT-related Proteins AKT->EMT G1Arrest G1 Phase Arrest CellCycleProteins->G1Arrest InvasionMigration Inhibition of Migration and Invasion EMT->InvasionMigration inhibits

Caption: Signaling pathway of 4'-Hydroxywogonin in OSCC.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound and 4'-Hydroxywogonin on OSCC.

1. Cell Culture

  • Cell Lines: Human oral squamous cell carcinoma cell lines (e.g., SAS, OECM1) are commonly used.

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the dose-dependent effect of the compound on cell proliferation.

  • Protocol:

    • Seed OSCC cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or 4'-Hydroxywogonin for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control.

3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment.

  • Protocol:

    • Seed OSCC cells in 6-well plates and treat with the desired concentrations of the compound (e.g., 20 or 40 μM of 4'-Hydroxywogonin) for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

4. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Protocol:

    • Treat OSCC cells as described for the cell cycle analysis.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

5. Western Blot Analysis

  • Objective: To detect the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

  • Protocol:

    • Treat cells with the compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p21, cleaved Caspase 9, PARP, Gas6, Axl, p-AKT, AKT, Vimentin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

6. Wound Healing Assay

  • Objective: To assess the effect of the compound on cell migration.

  • Protocol:

    • Grow OSCC cells to confluence in a 6-well plate.

    • Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh medium containing the test compound at various concentrations.

    • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).

    • Measure the wound closure area to quantify cell migration.

7. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Protocol Overview:

    • Animal models such as BALB/c nude mice are typically used.

    • OSCC cells are injected subcutaneously to establish tumors.

    • Once tumors reach a certain volume, mice are randomized into treatment and control groups.

    • The compound is administered (e.g., intraperitoneally or orally) according to a predetermined schedule.

    • Tumor volume and body weight are monitored regularly.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry or Western blotting.[7]

References

Application Note: Inducing Apoptosis in Tumor Cell Lines with Flavonoids of the Wogonin Family

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are gaining significant attention for their potential as anticancer agents. Wogonin, a flavonoid originally isolated from the root of Scutellaria baicalensis, and its derivatives have demonstrated considerable efficacy in preclinical studies by targeting key pathways in cancer progression, notably the induction of apoptosis (programmed cell death).

Disclaimer: This document focuses on the induction of apoptosis by flavonoids from the wogonin family. While the topic of interest is 6-Hydroxywogonin (5,6,7-trihydroxy-8-methoxyflavone) , a thorough review of current scientific literature reveals a lack of specific experimental data on its apoptosis-inducing activity in cancer cells. Therefore, to provide a representative and actionable guide, this application note utilizes data from the well-characterized parent compound, Wogonin , and its other closely related analogs, such as Nor-wogonin and 4'-Hydroxywogonin . All data and pathways presented herein are based on these analogs and are intended to serve as a proxy for understanding the potential mechanisms and experimental approaches applicable to novel flavonoids like this compound.

Mechanism of Action: Apoptosis Induction by Wogonin Analogs

Wogonin and its related flavones induce apoptosis through multiple signaling cascades, often converging on the intrinsic (mitochondrial) and extrinsic pathways. A key mechanism involves the inhibition of Cyclin-dependent kinase 9 (CDK9)[1][2]. Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, which in turn suppresses the transcription of short-lived anti-apoptotic proteins like Mcl-1[1][2]. The downregulation of Mcl-1 disrupts mitochondrial outer membrane integrity, a critical step in the intrinsic apoptosis pathway.

Furthermore, these flavonoids have been shown to modulate other crucial signaling pathways, including the PI3K/Akt and STAT3 pathways, and alter the balance of pro- and anti-apoptotic proteins from the Bcl-2 family[3][4]. For instance, Nor-wogonin treatment in triple-negative breast cancer cells leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift increases the Bax/Bcl-2 ratio, promoting mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases like caspase-3[3].

G cluster_0 This compound (Proposed Mechanism based on Analogs) cluster_1 Signal Transduction cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Execution Phase Wogonin Wogonin / Analogs CDK9 CDK9 Wogonin->CDK9 Inhibits Bcl2 Bcl-2 (Anti-Apoptotic) Wogonin->Bcl2 Inhibits Bax Bax (Pro-Apoptotic) Wogonin->Bax Promotes Mcl1 Mcl-1 Transcription (Anti-Apoptotic) CDK9->Mcl1 Mito Mitochondrial Membrane Potential ↓ Mcl1->Mito Maintains Bcl2->Mito Maintains Bax->Mito Disrupts CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Casp3 Caspase-3 (Cleaved/Active) Casp9->Casp3 Activates Apoptosome->Casp9 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed mechanism of apoptosis induction by wogonin analogs.

Data Presentation

Quantitative data from studies on wogonin analogs demonstrate potent cytotoxic and pro-apoptotic effects across various cancer cell lines.

Table 1: IC₅₀ Values of Wogonin Analogs in Human Cancer Cell Lines

Compound Cell Line Cancer Type IC₅₀ (µM) Exposure (h) Reference
4'-Hydroxywogonin OECM1 Oral Squamous Cell Carcinoma 47.43 N/A [5][6]
4'-Hydroxywogonin SAS Oral Squamous Cell Carcinoma 41.44 N/A [5][6]
Wogonin A427 Lung Cancer ~50 N/A [7]
Wogonin DU145 Prostate Cancer ~100 N/A [7]
Wogonin 22Rv1 Prostate Cancer ~100 N/A [7]

| Wogonin | SGC7901 | Gastric Cancer | >50 | 24-96 |[4] |

N/A: Not explicitly stated in the referenced abstract.

Table 2: Modulation of Key Apoptotic Proteins by Wogonin Analogs

Compound Protein Modulation Cell Line Cancer Type Reference
Nor-wogonin Bcl-2 Downregulation MDA-MB-231 Triple-Negative Breast [3]
Nor-wogonin Bax Upregulation MDA-MB-231 Triple-Negative Breast [3]
Nor-wogonin Caspase-3 Activation (Cleavage) MDA-MB-231 Triple-Negative Breast [3]
Wogonin Mcl-1 Downregulation HCT116, CEM, SP Colorectal, Leukemia [2]
Wogonin Bcl-2 Downregulation SiHa, CaSki Cervical Cancer [8]
Wogonin Bax Modulation SiHa, CaSki Cervical Cancer [8]
Wogonin Caspase-3, -9 Activation (Cleavage) SiHa, CaSki Cervical Cancer [8]

| Wogonin | PARP | Cleavage | SiHa, CaSki | Cervical Cancer |[8] |

Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

This protocol determines the concentration of the test compound that inhibits cell viability by 50% (IC₅₀). It measures the metabolic activity of cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.

G start Start seed 1. Seed cells in a 96-well plate (e.g., 5x10³ cells/well) start->seed incubate1 2. Incubate for 24h (allow cells to attach) seed->incubate1 treat 3. Treat with serial dilutions of this compound incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT solution (e.g., 10 µL of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 2-4h at 37°C (allow formazan formation) add_mtt->incubate3 solubilize 7. Add solubilization buffer (e.g., 100 µL DMSO) incubate3->solubilize shake 8. Shake plate for 15 min (dissolve crystals) solubilize->shake read 9. Measure absorbance at ~570 nm shake->read end End read->end

Caption: Workflow for the MTT cell viability assay.

Methodology

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated (e.g., DMSO) wells as controls.

  • Exposure: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log concentration of the compound to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

G start Start treat 1. Treat cells with this compound (include positive/negative controls) start->treat harvest 2. Harvest cells (trypsinize if adherent) treat->harvest wash_pbs 3. Wash cells with cold PBS harvest->wash_pbs resuspend 4. Resuspend in 1X Annexin V Binding Buffer (1x10⁶ cells/mL) wash_pbs->resuspend stain 5. Add FITC-Annexin V and PI to 100 µL of cell suspension resuspend->stain incubate 6. Incubate for 15 min at RT in the dark stain->incubate add_buffer 7. Add 400 µL of 1X Binding Buffer incubate->add_buffer analyze 8. Analyze immediately by flow cytometry add_buffer->analyze end End analyze->end

Caption: Workflow for Annexin V & PI apoptosis assay.

Methodology

  • Cell Treatment: Culture cells to ~70-80% confluency and treat with the desired concentrations of this compound for a specified time.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Analysis of Apoptotic Proteins by Western Blot

This protocol allows for the detection and semi-quantification of key proteins involved in the apoptotic cascade, such as Bcl-2 family members (Bcl-2, Bax), caspases (cleaved caspase-3, -9), and PARP (cleaved PARP).

G start Start treat 1. Treat cells and harvest protein lysate start->treat quantify 2. Quantify protein (e.g., BCA assay) treat->quantify sds_page 3. Separate proteins by SDS-PAGE quantify->sds_page transfer 4. Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block 5. Block membrane (e.g., 5% milk or BSA) transfer->block primary_ab 6. Incubate with primary antibody (e.g., anti-Caspase-3, anti-Bcl-2) block->primary_ab wash1 7. Wash membrane (e.g., TBST) primary_ab->wash1 secondary_ab 8. Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 9. Wash membrane secondary_ab->wash2 detect 10. Detect with ECL substrate and image the blot wash2->detect end End detect->end

Caption: Workflow for Western Blot analysis of apoptotic proteins.

Methodology

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate them by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-cleaved-caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C on a shaker.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes with TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system. Analyze the band intensities relative to the loading control.

References

Application Note: Analyzing 6-Hydroxywogonin-Induced Cell Cycle Arrest Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxywogonin, a flavonoid derived from the medicinal plant Scutellaria baicalensis, has garnered interest for its potential anticancer properties. Like its parent compound wogonin, this compound is being investigated for its ability to modulate cellular processes critical to cancer progression, including cell cycle regulation. Understanding how this compound affects the cell cycle is crucial for its development as a therapeutic agent. Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining cellular DNA with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cell populations in each phase. An accumulation of cells in a specific phase, such as G1, following treatment with a compound like this compound, indicates cell cycle arrest. This application note provides a detailed protocol for using flow cytometry with PI staining to analyze the cell cycle arrest induced by this compound in cancer cell lines.

Principle of the Assay

This protocol is based on the principle that the amount of DNA in a cell changes as it progresses through the cell cycle. Cells in the G0/G1 phase have a diploid (2N) DNA content. During the S phase, DNA is synthesized, and the DNA content increases until it reaches a tetraploid (4N) state in the G2 and M phases. By staining cells with a fluorescent dye that binds to DNA, the cell cycle distribution of a population of cells can be determined by measuring the fluorescence intensity of individual cells using a flow cytometer. Treatment with a cell cycle inhibitor, such as this compound, is expected to alter this distribution, leading to an accumulation of cells in a specific phase of the cell cycle, which can be quantified.

Data Presentation

The following table summarizes representative quantitative data from a flow cytometry experiment analyzing the effect of wogonin, a compound structurally related to this compound, on the cell cycle distribution of SW-480 human colorectal cancer cells after 48 hours of treatment. This data serves as an example of the expected outcome when analyzing the effects of this compound.

Treatment GroupConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (DMSO)054.032.513.5
Wogonin2065.123.811.1
Wogonin4070.119.210.7
Wogonin6081.510.38.2

Note: Data is adapted from a study on wogonin and is presented as a representative example. Actual results with this compound may vary depending on the cell line and experimental conditions.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed mechanism of this compound-induced cell cycle arrest and the experimental workflow for its analysis using flow cytometry.

G1_Arrest_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6_Hydroxywogonin 6_Hydroxywogonin Receptor Receptor 6_Hydroxywogonin->Receptor Binds to receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates p21 p21/p27 Akt->p21 May indirectly upregulate CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 Inhibits Rb Rb CyclinD_CDK46->Rb Phosphorylates G1_S_Transition G1 to S Phase Transition CyclinD_CDK46->G1_S_Transition CyclinE_CDK2->Rb Phosphorylates CyclinE_CDK2->G1_S_Transition E2F E2F Rb->E2F Inhibits E2F->G1_S_Transition Promotes Cell_Cycle_Workflow cluster_culture Cell Culture and Treatment cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis A Seed cells in 6-well plates B Treat with this compound (various concentrations) and vehicle control A->B C Incubate for 24-48 hours B->C D Harvest cells (Trypsinization) C->D E Wash with PBS D->E F Fix cells in cold 70% ethanol E->F G Wash to remove ethanol F->G H Resuspend in PI/RNase staining solution G->H I Incubate in the dark H->I J Acquire data on flow cytometer I->J K Gate on single cells J->K L Analyze DNA content (PI fluorescence) K->L M Quantify cell cycle phases (G0/G1, S, G2/M) L->M

Application Notes and Protocols for the Quantitative Analysis of 6-Hydroxywogonin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxywogonin is a flavonoid of significant interest due to its potential therapeutic properties, stemming from the known antioxidant, anti-inflammatory, and anticancer activities of its parent compound, wogonin.[1] Robust quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and overall drug development. This document provides detailed methodologies and application notes for the quantitative determination of this compound in biological samples, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique recognized for its specificity and sensitivity in bioanalysis.[2][3]

While specific validated methods for this compound are not extensively published, the protocols presented here are based on established methods for the closely related compound, wogonin, and other similar flavonoids. These notes serve as a comprehensive guide for developing and validating a sensitive and reliable bioanalytical method for this compound.

Experimental Protocols

A sensitive and specific LC-MS/MS method is the preferred approach for the quantification of this compound in biological samples such as plasma, urine, and tissue homogenates.[2]

Sample Preparation

The goal of sample preparation is to extract this compound from the complex biological matrix and remove potential interferences.[4]

Protocol: Protein Precipitation (for Plasma/Serum Samples)

  • Thaw frozen plasma or serum samples on ice.

  • To a 100 µL aliquot of the biological sample, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing a suitable internal standard (IS). A structurally similar compound not present in the sample, or a stable isotope-labeled version of the analyte, is an ideal IS.[4]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol: Liquid-Liquid Extraction (LLE)

  • To a 100 µL aliquot of the biological sample, add the internal standard.

  • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5-10 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve the analyte from matrix components.[4]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 35 - 45°C
Injection Volume 5 - 10 µL
Gradient Elution A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
Mass Spectrometry (MS) Conditions

Tandem mass spectrometry provides the selectivity and sensitivity required for bioanalysis.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), likely in positive mode.
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) The [M+H]+ of this compound. This would need to be determined by infusion of a standard solution. For wogonin (MW: 284.26), the [M+H]+ is m/z 285.1. This compound would be higher.
Product Ion (Q3) Characteristic fragment ions of this compound, determined by fragmentation of the precursor ion.
Collision Gas Argon
Ion Source Temperature 500 - 550°C
Capillary Voltage 3.0 - 4.0 kV

Data Presentation

The following tables summarize typical validation parameters for the quantitative analysis of a related flavonoid, wogonin, in biological samples. These serve as a benchmark for the expected performance of a this compound assay.

Table 1: Calibration Curve and Sensitivity Data for Wogonin

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL

Table 2: Accuracy and Precision Data for Wogonin

QC Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Low (e.g., 3 ng/mL)95 - 105%< 15%
Medium (e.g., 100 ng/mL)97 - 103%< 10%
High (e.g., 800 ng/mL)98 - 102%< 10%

Table 3: Matrix Effect and Recovery for Wogonin

ParameterValue
Matrix Effect85 - 115%
Recovery> 80%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in a biological sample.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma, Urine, etc.) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Protein Precipitation or LLE AddIS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Validation Method Validation Quantification->Validation G cluster_pathway Gas6/Axl Signaling Pathway Hydroxywogonin This compound Gas6 Gas6 Hydroxywogonin->Gas6 Downregulates Axl Axl Receptor Hydroxywogonin->Axl Inhibits Gas6->Axl Binds PI3K PI3K Axl->PI3K Activates AKT AKT PI3K->AKT Activates CellFunctions Cell Proliferation, Migration, Survival AKT->CellFunctions Promotes

References

Troubleshooting & Optimization

Improving the solubility and stability of 6-Hydroxywogonin in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxywogonin, focusing on improving its solubility and stability in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Currently, there is no specific quantitative data available in the public domain for the solubility of this compound in DMSO. However, we can estimate its solubility based on the closely related flavonoid, Wogonin. The reported solubility of Wogonin in DMSO varies, with sources indicating values of approximately 20 mg/mL, 56-62.5 mg/mL, and even as high as 200.52 mM (approximately 57 mg/mL).[1][2][3][4] The variation in these values can be attributed to differences in experimental conditions, the purity of the compound, and the anhydrous state of the DMSO. Given the structural similarity (the addition of a hydroxyl group), it is reasonable to expect this compound to have a comparable, though potentially slightly different, solubility in DMSO.

Q2: My this compound is not dissolving well in DMSO. What can I do?

Difficulties in dissolving flavonoids like this compound in DMSO can be due to several factors. Here are some troubleshooting steps:

  • Use fresh, high-purity, anhydrous DMSO: DMSO is highly hygroscopic and absorbed water can significantly decrease its solvating power for many organic compounds.[2] Always use a fresh, unopened bottle or a properly stored and sealed bottle of anhydrous DMSO.

  • Gentle heating: Gently warming the solution in a water bath (e.g., to 30-40°C) can help increase the dissolution rate.[5] However, be cautious about potential degradation of the compound at elevated temperatures.

  • Sonication: Using an ultrasonic bath can provide energy to break up solute-solute interactions and enhance solvation.[6]

  • Vortexing: Vigorous mixing using a vortex mixer can also aid in the dissolution process.

  • Prepare a high-concentration stock solution: It is often easier to dissolve the compound at a higher concentration and then dilute it to the desired working concentration for your experiments.[5]

Q3: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer or cell culture medium. How can I prevent this?

This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the final aqueous environment. To mitigate this:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous solution, add the aqueous solution to the DMSO stock in a stepwise manner with constant mixing. This gradual change in solvent polarity can help keep the compound in solution.

  • Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution that maintains the solubility of your compound and is not toxic to your cells. For many cell culture applications, the final DMSO concentration should be kept below 0.5% or even 0.1%.[7]

  • Pre-warming the Aqueous Solution: Gently warming the aqueous buffer or medium before adding the DMSO stock can sometimes help.

  • Use of Co-solvents: In some cases, the addition of a small amount of a co-solvent like PEG300 or Tween-80 to the final solution can improve solubility.[7]

Q4: How should I store my this compound solutions in DMSO to ensure stability?

For long-term storage, it is recommended to store stock solutions of flavonoids in DMSO at low temperatures. Based on data for the related compound Wogonin, storage at -20°C or -80°C is advisable.[1] General guidelines for compound storage in DMSO suggest that solutions can be stable for up to 6 months at -80°C and for a shorter period of 1 month at -20°C to maintain efficacy.[7] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Solutions should be stored in tightly sealed vials to prevent moisture absorption.

Q5: What is the difference in chemical structure between this compound and Wogonin?

This compound and Wogonin are structurally very similar flavonoids. The only difference is the presence of an additional hydroxyl (-OH) group at the 6th carbon position on the A-ring of this compound.[1][2][5] This additional polar group may slightly alter its physicochemical properties, including solubility and its interactions with biological targets.

Caption: Chemical structures of Wogonin and this compound.

Data Presentation

CompoundSolventReported SolubilityReference(s)
WogoninDMSO~20 mg/mL[1][4]
WogoninDMSO56 mg/mL (197.0 mM)[2]
WogoninDMSO57 mg/mL (200.52 mM)[2]
WogoninDMSO62.5 mg/mL (219.87 mM)[3]

Experimental Protocols

Since direct solubility and stability data for this compound in DMSO is limited, the following detailed protocols are provided to enable researchers to determine these parameters in their own laboratories.

Protocol 1: Determination of this compound Solubility in DMSO by High-Performance Liquid Chromatography (HPLC)-UV

Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (high purity)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Thermomixer or incubator shaker

  • Microcentrifuge

  • Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound powder to a microcentrifuge tube (e.g., 5-10 mg to 1 mL of DMSO). The exact amount should be enough to ensure that undissolved solid remains after equilibration.

  • Equilibration:

    • Tightly cap the tube and place it in a thermomixer or incubator shaker set to a constant temperature (e.g., 25°C).

    • Incubate for 24-48 hours with continuous agitation to ensure the solution reaches equilibrium.

  • Separation of Saturated Solution:

    • After incubation, centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess, undissolved solid.

  • Filtration:

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Dilution:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (e.g., mobile phase or a component of it) to a concentration that falls within the linear range of the HPLC calibration curve. A large dilution factor will likely be necessary.

  • HPLC Analysis:

    • Inject the diluted sample onto the HPLC system.

    • Record the peak area of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original solubility in the DMSO solution by multiplying the concentration of the diluted sample by the dilution factor.

Protocol 2: Assessment of this compound Stability in DMSO by HPLC-UV

Objective: To evaluate the stability of this compound in a DMSO stock solution over time at different storage temperatures.

Materials:

  • This compound stock solution in anhydrous DMSO (e.g., 10 mg/mL)

  • Amber glass vials with screw caps

  • Storage locations at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mg/mL).

  • Aliquoting:

    • Dispense aliquots of the stock solution into several amber glass vials. Fill the vials to minimize headspace, which can contain oxygen and moisture.

    • Tightly cap the vials.

  • Time-Zero (T0) Analysis:

    • Immediately after preparation, take one aliquot for the initial analysis.

    • Dilute the solution to a suitable concentration and analyze by HPLC to determine the initial peak area and purity of this compound. This will serve as the baseline (100% stability).

  • Storage:

    • Place the remaining vials at the different storage temperatures.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Dilute and analyze the sample by HPLC using the same method as the T0 analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

    • % Remaining = (Peak Area at Time X / Peak Area at T0) * 100

    • Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound in DMSO.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to DMSO B Equilibrate for 24-48h (e.g., 25°C with shaking) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtered saturated solution D->E Saturated Solution F Analyze by HPLC-UV E->F G Quantify using calibration curve F->G H Calculate solubility G->H Stability_Workflow cluster_setup Experiment Setup cluster_storage Storage Conditions cluster_timepoint_analysis Time-Point Analysis P1 Prepare this compound stock solution in DMSO P2 Aliquot into amber vials P1->P2 P3 Analyze T0 sample by HPLC P2->P3 S1 Room Temperature P2->S1 S2 4°C P2->S2 S3 -20°C P2->S3 S4 -80°C P2->S4 T1 Retrieve samples at specified time intervals S1->T1 S2->T1 S3->T1 S4->T1 T2 Analyze by HPLC T1->T2 T3 Calculate % remaining vs. T0 T2->T3 Troubleshooting_Solubility cluster_steps Troubleshooting Steps Start Poor Solubility of This compound in DMSO Step1 Use fresh, anhydrous DMSO Start->Step1 Step2 Apply gentle heat (30-40°C) Step1->Step2 If still not dissolved Success Successful Dissolution Step1->Success If dissolved Step3 Use sonication or vigorous vortexing Step2->Step3 If still not dissolved Step2->Success If dissolved Step4 Prepare a more concentrated stock solution Step3->Step4 If still not dissolved Step3->Success If dissolved Step4->Success If dissolved

References

Technical Support Center: Optimizing 6-Hydroxywogonin Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-hydroxywogonin in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for this compound in in vivo studies?

A1: As of late 2025, specific in vivo dosage information for this compound has not been widely published. However, based on studies with structurally similar flavonoids, a starting point for dose-finding studies can be inferred. For its close analog, 4'-hydroxywogonin, intraperitoneal (i.p.) doses of 10 mg/kg and 20 mg/kg have been used in a mouse model of acute lung injury.[1] For wogonin, oral doses of 10, 20, and 40 mg/kg have been used in pharmacokinetic studies in rats.[2] It is crucial to perform a pilot study to determine the optimal and non-toxic dose for your specific animal model and experimental endpoint.

Q2: What is the best route of administration for this compound?

A2: The optimal administration route depends on the experimental goals.

  • Intraperitoneal (i.p.) injection is often used to bypass the gastrointestinal tract and first-pass metabolism, which can be a significant issue for flavonoids. This route was used for 4'-hydroxywogonin in an anti-inflammatory study.[1]

  • Oral gavage (p.o.) is relevant for studying the effects of orally administered compounds. However, like many flavonoids, wogonin has shown low oral bioavailability, which is also expected for this compound.[3]

  • Intravenous (i.v.) injection provides 100% bioavailability but may lead to rapid clearance.

The choice of administration route should be justified by the research question.

Q3: How can I improve the solubility and bioavailability of this compound for in vivo experiments?

A3: Flavonoids are notoriously poorly soluble in water, which hampers their bioavailability.[4] Here are some strategies to address this:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for flavonoids. However, for in vivo use, the concentration of DMSO should be kept to a minimum, ideally below 5%, as it can have its own biological effects and toxicity.[5][6][7] A formulation might involve dissolving this compound in a small amount of DMSO and then diluting it with a vehicle like saline or polyethylene glycol (PEG).

  • Nanoformulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles or nanoemulsions, can improve its solubility, stability, and bioavailability.[3][8]

  • Complexation: The use of cyclodextrins or co-administration with polysaccharides has been shown to enhance the solubility of other flavonoids.[9]

Q4: What are the known signaling pathways affected by this compound and related compounds?

A4: 4'-Hydroxywogonin, a close analog, has been shown to inhibit the Gas6/Axl and PI3K/AKT signaling pathways in oral squamous cell carcinoma cells.[10][11][12] It has also been found to suppress inflammatory responses by inhibiting the TAK1/IKK/NF-κB, MAPKs, and PI3K/AKT pathways in macrophages.[13] Additionally, wogonin has been reported to interact with the Nrf2/ARE signaling pathway.[14]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Precipitation of this compound during injection Poor solubility of the compound in the chosen vehicle.- Increase the concentration of the co-solvent (e.g., DMSO), but be mindful of its potential toxicity. - Consider using a different vehicle or a combination of co-solvents (e.g., DMSO and PEG). - Prepare a fresh solution immediately before each injection. - Gently warm the solution to aid dissolution, but be cautious of compound degradation.
No observable in vivo effect at the tested dosage - Low bioavailability due to poor absorption or rapid metabolism. - Insufficient dosage. - The chosen animal model is not responsive.- Switch to an administration route with higher bioavailability, such as intraperitoneal injection. - Increase the dosage, but monitor for signs of toxicity. - Consider using a formulation designed to enhance bioavailability, such as a nanoemulsion. - Verify the activity of your this compound batch with an in vitro assay.
Signs of toxicity in animals (e.g., weight loss, lethargy) - The dosage of this compound is too high. - The vehicle (e.g., high concentration of DMSO) is causing toxicity.- Reduce the dosage of this compound. - Lower the concentration of the vehicle (e.g., DMSO) in the formulation.[5][6][7] - Include a vehicle-only control group to assess the toxicity of the vehicle itself.
Inconsistent results between animals - Improper injection technique leading to variable dosing. - Differences in animal health, age, or weight.- Ensure all personnel are properly trained in the chosen administration technique (e.g., intraperitoneal injection, oral gavage). - Standardize the animal population in terms of age, weight, and health status. - Prepare a single batch of the this compound formulation for each experiment to ensure consistency.

Quantitative Data on In Vivo Dosages of Related Flavonoids

Compound Animal Model Route of Administration Dosage Key Findings Reference
4'-HydroxywogoninMouse (Acute Lung Injury)Intraperitoneal (i.p.)10 and 20 mg/kgAttenuated lung inflammation.[1]
WogoninRat (Pharmacokinetics)Oral (p.o.)10, 20, 40 mg/kgLinear pharmacokinetics observed.[2]
WogoninMouse (Breast Cancer Xenograft)Oral (p.o.)Not specified in abstractInhibition of tumor growth.[15]
WogoninMouse (Lung, Liver, Kidney Cancer)Not specified in abstract25 and 50 mg/kg (twice daily)Reduced tumor growth and metastasis.[16]
Flavone GlycosideRat (Inflammation)Oral (p.o.)5, 10, 20 mg/kgDose-dependent anti-inflammatory activity.[17]
Total Flavonoids (from Glycyrrhiza uralensis)Rat (Inflammation)Oral (p.o.)125, 250, 500 mg/kgSignificant anti-inflammatory effects.[18]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection in Mice
  • Preparation of this compound Solution:

    • Due to its poor water solubility, first dissolve this compound in a minimal amount of DMSO.

    • Further dilute the solution with sterile saline or phosphate-buffered saline (PBS) to the desired final concentration. The final concentration of DMSO should ideally be below 5%.

    • For example, to prepare a 10 mg/kg dose for a 25g mouse in a 100 µL injection volume, you would need a final concentration of 2.5 mg/mL.

    • Warm the solution to room temperature before injection.

  • Animal Restraint:

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

    • Position the mouse on its back with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Injection Procedure:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Use a 25-27 gauge needle.

    • Insert the needle at a 30-45 degree angle with the bevel facing up.

    • Aspirate by pulling back slightly on the plunger to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.

    • If the aspiration is clear, slowly inject the solution.

    • Withdraw the needle smoothly and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

Protocol 2: Oral Gavage in Mice
  • Preparation of this compound Suspension/Solution:

    • For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

    • If a solution is required, a similar approach to the i.p. formulation can be used, with a low percentage of DMSO and dilution in a suitable vehicle.

  • Animal Restraint and Gavage Needle Selection:

    • Restrain the mouse securely by the scruff, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Use a flexible, ball-tipped gavage needle (typically 18-20 gauge for adult mice) to minimize the risk of esophageal or stomach perforation.

    • Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without going too far.

  • Gavage Procedure:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly down the esophagus with no resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the stomach, administer the solution slowly.

    • Withdraw the needle gently in the same direction it was inserted.

    • Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_animal Animal Handling cluster_monitoring Monitoring & Analysis Formulation Formulation Preparation (e.g., in DMSO/Saline) Dose_Calc Dose Calculation (mg/kg) Formulation->Dose_Calc Administration This compound Administration (i.p. or p.o.) Dose_Calc->Administration Acclimatization Animal Acclimatization Grouping Randomization into Groups (Vehicle, Treatment) Acclimatization->Grouping Grouping->Administration Observation Observation (Health, Behavior, Tumor Size) Administration->Observation Endpoint Endpoint Analysis (e.g., Tissue Collection) Observation->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Caption: A typical experimental workflow for in vivo studies with this compound.

Gas6_Axl_PI3K_AKT_Pathway Extracellular Extracellular Space Intracellular Intracellular Space Hydroxywogonin This compound Gas6 Gas6 Hydroxywogonin->Gas6 Inhibits Axl Axl Receptor Hydroxywogonin->Axl Inhibits Gas6->Axl Activates PI3K PI3K Axl->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effects (Cell Proliferation, Survival, Migration) AKT->Downstream

Caption: Inhibition of the Gas6/Axl/PI3K/AKT signaling pathway by this compound.

Nrf2_HO1_Pathway cluster_nucleus Nucleus Hydroxywogonin This compound Nrf2 Nrf2 Hydroxywogonin->Nrf2 Promotes dissociation from Keap1 ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inactivates Keap1->Nrf2 Sequesters & Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) HO1 HO-1 & Other Antioxidant Genes ARE->HO1 Activates Transcription Anti_Inflammatory Anti-inflammatory & Cytoprotective Effects HO1->Anti_Inflammatory

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.

References

Overcoming challenges in the large-scale synthesis of 6-Hydroxywogonin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of 6-Hydroxywogonin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

1. Low Yield of the Final Product

  • Question: We are experiencing significantly lower than expected yields of this compound. What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields in flavonoid synthesis can stem from several factors. Based on synthetic strategies for structurally similar flavonoids like wogonin and scutellarein, consider the following optimization strategies:

    • Reaction Conditions: The cyclization of the chalcone precursor is a critical step. Ensure anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions. The choice of catalyst and solvent is also crucial. For instance, in a related synthesis of scutellarein, iodine in DMSO was used for the cyclization of the chalcone precursor, resulting in a high yield.[1]

    • Protecting Groups: The hydroxyl groups on the A-ring of the starting materials are susceptible to side reactions. Consider using appropriate protecting groups that can be efficiently removed in the final steps.

    • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts, thus reducing the yield of the desired product. Ensure the purity of all reactants and solvents.

    • Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields. The reaction temperature should also be carefully controlled to minimize decomposition and side reactions.

2. Formation of Impurities and Byproducts

  • Question: Our final product is contaminated with several impurities that are difficult to separate. How can we minimize their formation?

  • Answer: The formation of impurities is a common challenge in multi-step organic synthesis. Here are some strategies to minimize them:

    • Control of Reaction Stoichiometry: Precise control of the stoichiometry of reactants is essential. An excess of either the acetophenone derivative or the benzaldehyde derivative can lead to the formation of self-condensation products or other byproducts.

    • Side Reactions: Isomeric products are a common issue in flavonoid synthesis. For example, the synthesis of wogonin can also yield its isomer, oroxylin A, which can be difficult to separate.[2] Careful selection of starting materials and reaction conditions can favor the formation of the desired isomer.

    • Oxidative Decomposition: Flavonoids with multiple hydroxyl groups are prone to oxidation, especially at elevated temperatures and in the presence of air. Performing the reaction under an inert atmosphere and using antioxidants can help mitigate this issue.

3. Challenges in Purification

  • Question: We are facing difficulties in purifying this compound on a large scale. What are the recommended purification techniques?

  • Answer: Large-scale purification of flavonoids requires robust and scalable methods. Consider the following:

    • Column Chromatography: Macroporous resin column chromatography is a highly effective and scalable method for the purification of flavonoids from crude extracts.[3][4][5] Different types of resins (e.g., D101, HPD500) can be screened to find the one with the best adsorption and desorption characteristics for this compound. Polyamide resin is another excellent option for flavonoid purification.

    • Recrystallization: If a suitable solvent system can be identified, recrystallization is a cost-effective method for obtaining high-purity crystalline products on a large scale.

    • Solvent Extraction: Liquid-liquid extraction can be used as an initial purification step to remove major impurities before proceeding to chromatography.

Purification TechniqueAdvantagesDisadvantages
Macroporous Resin Chromatography High capacity, good selectivity, reusable, scalable.[3][4]May require optimization of resin type and elution conditions.
Polyamide Column Chromatography Excellent for separating flavonoids from other phenolics.Can have lower capacity compared to some macroporous resins.
Recrystallization Cost-effective, can yield high-purity crystalline product.Finding a suitable solvent system can be challenging.

Frequently Asked Questions (FAQs)

1. What is a common synthetic route for this compound?

A common strategy for synthesizing this compound (5,7-dihydroxy-8-methoxyflavone) would likely involve the Claisen-Schmidt condensation of a suitably substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone, followed by oxidative cyclization to the flavone core. A plausible starting material would be 2',4',6'-trihydroxy-3'-methoxyacetophenone.

2. How can I monitor the progress of the synthesis reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) provides more quantitative and detailed information about the reaction mixture composition.

3. What are the key safety precautions to consider during the large-scale synthesis?

  • Solvent Handling: Many organic solvents used in the synthesis are flammable and volatile. Ensure proper ventilation and use explosion-proof equipment.

  • Reagent Handling: Some reagents, such as strong acids and bases, are corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Pressure and Temperature Control: Reactions carried out under pressure or at high temperatures should be conducted in appropriate reactors with pressure and temperature monitoring and control systems.

Experimental Protocols

General Protocol for the Synthesis of a Flavone via Chalcone Cyclization (Adapted from related syntheses)

This is a generalized protocol and requires optimization for the specific synthesis of this compound.

  • Chalcone Formation (Claisen-Schmidt Condensation):

    • Dissolve the substituted 2'-hydroxyacetophenone in a suitable solvent (e.g., ethanol).

    • Add a solution of a substituted benzaldehyde in the same solvent.

    • Add a base catalyst (e.g., aqueous potassium hydroxide) dropwise while stirring at a controlled temperature (e.g., room temperature).

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.

    • Filter, wash with water, and dry the crude chalcone.

  • Flavone Formation (Oxidative Cyclization):

    • Dissolve the crude chalcone in a high-boiling polar aprotic solvent (e.g., DMSO).

    • Add a cyclizing agent (e.g., iodine).

    • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor by TLC.

    • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude flavone by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials (Substituted Acetophenone & Benzaldehyde) B Claisen-Schmidt Condensation A->B C Chalcone Intermediate B->C I TLC/HPLC Monitoring B->I D Oxidative Cyclization C->D E Crude this compound D->E D->I F Column Chromatography (Macroporous Resin/Polyamide) E->F G Recrystallization F->G H Pure this compound G->H J Spectroscopic Characterization (NMR, MS) H->J

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield Impurities Formation of Impurities Start->Impurities PurificationDiff Purification Difficulty Start->PurificationDiff OptCond Optimize Reaction Conditions (Temp, Time, Atmosphere) LowYield->OptCond CheckPurity Check Starting Material Purity LowYield->CheckPurity ProtectingGroups Use Protecting Groups LowYield->ProtectingGroups Stoichiometry Control Stoichiometry Impurities->Stoichiometry SideReactions Address Side Reactions (Isomerization) Impurities->SideReactions Oxidation Prevent Oxidation Impurities->Oxidation ColumnChrom Optimize Column Chromatography (Resin, Solvents) PurificationDiff->ColumnChrom Recrystall Develop Recrystallization Protocol PurificationDiff->Recrystall

Caption: A logical troubleshooting guide for common challenges in this compound synthesis.

References

Troubleshooting common issues in flavonoid analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for flavonoid analysis using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during the HPLC analysis of flavonoids.

Peak Shape Problems

1. Why are my flavonoid peaks tailing?

Peak tailing is a common issue in flavonoid analysis where a peak is asymmetrical with a "tail" extending to the right.[1][2] This can compromise the accuracy of peak integration and reduce resolution.[2]

  • Possible Causes & Solutions:

    CauseSolution
    Secondary Interactions with Silanols Flavonoids, particularly those with basic functional groups, can interact with residual silanol groups on the silica-based column packing.[3] This is a primary cause of tailing.[3] Solutions: 1. Operate at a lower mobile phase pH (e.g., 2-3) to suppress the ionization of silanol groups.[2][3][4] 2. Use a highly deactivated, end-capped column to minimize exposed silanols.[3][4] 3. Add a tail-suppressing agent like triethylamine (TEA) to the mobile phase, although this is less necessary with modern columns.[4]
    Column Overload Injecting too much sample can saturate the column, leading to peak distortion.[2][5]
    Column Degradation An old or contaminated column will lose its efficiency and can cause tailing.[2] Solution: Flush the column with a strong solvent or replace it if performance doesn't improve.[2]
    Extra-Column Volume Excessive tubing length or diameter between the column and detector can cause band broadening and tailing.[2] Solution: Use shorter, narrower-bore tubing (0.12-0.17 mm ID).[2]

2. What causes peak fronting in my chromatogram?

Peak fronting, where the peak has a sharp front and a rounded back, is often a sign of column overload or poor sample solubility.[6]

  • Possible Causes & Solutions:

    CauseSolution
    Column Overload Injecting a sample at a concentration that is too high for the column's capacity.[6] Solution: Dilute the sample or reduce the injection volume.[6]
    Poor Sample Solubility The sample may not be fully dissolved in the mobile phase. Solution: Ensure the sample is completely dissolved in a solvent that is compatible with, or weaker than, the initial mobile phase.[7]
    Column Collapse The stationary phase of the column has been damaged. Solution: Replace the column.

3. Why am I seeing split peaks for a single flavonoid?

Split peaks occur when a single compound appears as two or more distinct peaks.[1][8] This can be caused by several factors, from injection issues to column problems.[8]

  • Possible Causes & Solutions:

    CauseSolution
    Injection Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7][9] Solution: Dissolve the sample in the mobile phase or a weaker solvent.[7][9]
    Partially Blocked Frit or Column Inlet Contamination can block the flow path, causing the sample to spread unevenly.[8] Solution: Reverse flush the column or replace the column frit. If the problem persists, the column may need to be replaced.[8]
    Column Void A void or channel in the column packing material can create two different paths for the analyte.[10] Solution: Replace the column.
    Co-elution What appears to be a split peak might be two different compounds eluting very close together.[11][12][13] Solution: Adjust the mobile phase composition, gradient, or temperature to improve separation.[8]

4. My flavonoid peaks are very broad. What should I do?

Broad peaks can indicate a loss of column efficiency, issues with the mobile phase, or sample diffusion.[1][14]

  • Possible Causes & Solutions:

    CauseSolution
    Column Deterioration The column may be old, contaminated, or have a void.[14] Solution: Clean the column according to the manufacturer's instructions or replace it.[14]
    Mobile Phase Issues An incorrect mobile phase pH or composition can lead to broad peaks.[1][14] Solution: Ensure the mobile phase is correctly prepared and that the pH is appropriate for the analytes.[14]
    High Injection Volume Injecting too large a volume of sample can cause broadening.[14] Solution: Reduce the injection volume or dilute the sample.[14]
    Extra-Column Dead Volume Excessive volume in tubing and connections can lead to peak broadening. Solution: Minimize tubing length and use appropriate internal diameter tubing.
Baseline and Retention Time Issues

5. How can I resolve baseline noise or drift?

Baseline noise refers to irregular fluctuations, while drift is a gradual upward or downward trend in the baseline.[15][16][17] Both can interfere with the detection and quantification of small peaks.[15]

  • Possible Causes & Solutions:

    CauseSolution
    Contaminated or Old Mobile Phase Impurities in solvents or degradation of additives like TFA can cause baseline issues.[1][16][17] Solution: Use fresh, high-purity HPLC-grade solvents and prepare mobile phases daily.[1][17]
    Air Bubbles in the System Bubbles in the pump or detector cell are a common cause of baseline noise.[17][18] Solution: Thoroughly degas the mobile phase and purge the system.
    Detector Lamp Issues An aging detector lamp can cause noise and drift.[19] Solution: Check the lamp's energy and replace it if necessary.[19]
    Temperature Fluctuations Changes in ambient temperature can affect the detector and column, leading to baseline drift. Solution: Use a column oven and ensure a stable laboratory temperature.

6. What causes my flavonoid retention times to shift?

Variable retention times can make peak identification unreliable.[20] This can manifest as a gradual drift or a sudden jump in retention.[20]

  • Possible Causes & Solutions:

    CauseSolution
    Changes in Mobile Phase Composition Even small errors in preparing the mobile phase can cause significant shifts in retention.[21] The loss of more volatile organic components over time can also be a factor.[22] Solution: Prepare the mobile phase carefully, preferably by weight, and keep the reservoir covered.[21]
    Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase between runs, especially in gradient elution.[23] Solution: Increase the equilibration time.[23]
    Flow Rate Fluctuations A leak in the system or a problem with the pump can cause the flow rate to vary.[22] Solution: Check for leaks and verify the pump's flow rate.[22]
    Column Aging The stationary phase of the column can change over time, affecting retention.[18] Solution: Monitor column performance with standards and replace it when retention times shift outside of acceptable limits.

Experimental Protocols & Data

General Protocol for Flavonoid Analysis by HPLC

This is a representative protocol. Specific conditions will need to be optimized for your particular sample and target flavonoids.

  • Sample Preparation:

    • Accurately weigh the powdered plant material (e.g., 1 g).[24]

    • Perform extraction using a suitable solvent (e.g., methanol, ethanol, or mixtures with water).[25][26][27] Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.[27][28][29]

    • For some samples, acid hydrolysis (e.g., with HCl) may be necessary to release flavonoid aglycones from their glycosides.[30]

    • Filter the extract through a 0.45 µm membrane filter before injection.[24]

  • Standard Preparation:

    • Prepare stock solutions of flavonoid standards (e.g., quercetin, kaempferol, rutin) in a suitable solvent like methanol at a concentration of 1 mg/mL.[25]

    • Create a series of working standard solutions by diluting the stock solutions to generate a calibration curve.[11]

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used for flavonoid separation.[11]

    • Mobile Phase: A gradient elution is typical, using two solvents:

      • Solvent A: Water with an acidifier like formic acid (e.g., 0.2%) or acetic acid.[24][25][31]

      • Solvent B: An organic solvent like methanol or acetonitrile.[11][25]

    • Detection: A Diode Array Detector (DAD) or UV-Vis detector is used, with monitoring at wavelengths relevant to flavonoids (e.g., 270 nm, 330 nm, 340 nm).[24]

Example HPLC Gradient for Flavonoid Separation

The following table provides an example of a gradient elution program that can be adapted for flavonoid analysis.[24]

Time (minutes)% Solvent A (0.2% Formic Acid in Water)% Solvent B (Methanol)
0 - 1085 -> 7015 -> 30
10 - 4570 -> 5030 -> 50
45 - 5050 -> 2050 -> 80
50 - 5520 -> 580 -> 95
55 - 600100

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 40°C[30]

Visualizations

Troubleshooting Workflow for HPLC Peak Shape Issues

G start Poor Peak Shape (Tailing, Fronting, Splitting) check_overload Is the peak shape concentration-dependent? start->check_overload reduce_conc Yes: Reduce Injection Volume or Dilute Sample check_overload->reduce_conc Yes check_solvent No: Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end Peak Shape Improved reduce_conc->end change_solvent Yes: Dissolve sample in mobile phase or weaker solvent check_solvent->change_solvent Yes check_column No: Inspect Column (Age, Contamination, Voids) check_solvent->check_column No change_solvent->end clean_column Clean or flush column check_column->clean_column check_ph For tailing peaks: Check mobile phase pH check_column->check_ph replace_column Replace column if problem persists clean_column->replace_column replace_column->end adjust_ph Adjust pH to suppress silanol interactions (e.g., pH 2-3) check_ph->adjust_ph adjust_ph->end

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

General Workflow for Flavonoid Sample Preparation and Analysis

G start Start: Plant Material (e.g., dried leaves) extraction Extraction (e.g., Ultrasound-assisted with 80% Methanol) start->extraction hydrolysis Optional: Acid Hydrolysis (to cleave glycosidic bonds) extraction->hydrolysis filtration Filtration (0.45 µm syringe filter) hydrolysis->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection Detection (DAD/UV-Vis Detector) separation->detection analysis Data Analysis (Peak Identification & Quantification) detection->analysis end End: Results analysis->end

Caption: A standard workflow for preparing and analyzing flavonoid samples via HPLC.

References

Preventing degradation of 6-Hydroxywogonin during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 6-Hydroxywogonin to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid at -20°C for up to two years. If storing for longer periods, -80°C is recommended. Protect the solid compound from light and moisture.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO). These stock solutions are stable for up to two weeks when stored in tightly sealed vials at -20°C. For longer-term storage of solutions, aliquoting and storing at -80°C for up to six months is advisable. Always protect solutions from light.

Q3: Can I store this compound solutions in aqueous buffers?

A3: It is not recommended to store this compound in aqueous solutions for more than one day. Flavonoids, in general, are susceptible to degradation in aqueous environments, especially at neutral or alkaline pH. If you must use an aqueous buffer, prepare the solution fresh on the day of use. The addition of an antioxidant, such as ascorbic acid (Vitamin C), may help to improve stability in aqueous media.

Q4: What factors can cause degradation of this compound during experiments?

A4: Several factors can contribute to the degradation of this compound, including:

  • pH: Stability is generally better in acidic conditions (pH 2-4.5). Degradation increases as the pH becomes neutral or alkaline.

  • Temperature: Higher temperatures accelerate degradation. It is best to keep solutions on ice when not in use and avoid repeated freeze-thaw cycles.

  • Light: Exposure to light, particularly UV light, can cause photodegradation. Always store solutions in light-protected vials and minimize exposure during experiments.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. Purging stock solutions with an inert gas like argon or nitrogen before sealing can enhance stability.

Q5: What are the known signaling pathways modulated by compounds structurally similar to this compound?

A5: While direct studies on this compound are limited, research on structurally related flavonoids like wogonin and 4'-hydroxywogonin suggests potential involvement of the following signaling pathways:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth.

  • MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.

  • Gas6/Axl Signaling Axis: This pathway plays a role in cell survival, migration, and invasion.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected experimental results.

This could be a sign of this compound degradation.

Potential Cause Troubleshooting Step
Degraded stock solution Prepare a fresh stock solution from solid this compound. Ensure proper storage of the solid compound at -20°C or -80°C in a desiccator.
Improper solution storage Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C for short-term and -80°C for long-term. Protect from light.
Degradation in experimental media Prepare working solutions in cell culture media immediately before use. Consider adding an antioxidant like ascorbic acid to the media. Minimize the incubation time as much as the experimental design allows.
Exposure to light Conduct experimental steps under subdued lighting. Use amber-colored tubes and plates.
Issue 2: Precipitation of this compound in aqueous solutions.

This compound has low water solubility.

Potential Cause Troubleshooting Step
Low aqueous solubility First, dissolve this compound in DMSO to make a concentrated stock solution. Then, dilute the stock solution into your aqueous experimental buffer or media. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
High final concentration Lower the final concentration of this compound in your experiment if precipitation occurs.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Special Instructions
Solid-20°CUp to 2 yearsProtect from light and moisture.
-80°CLong-termProtect from light and moisture.
Solution in DMSO-20°CUp to 2 weeksAliquot to avoid freeze-thaw cycles. Protect from light.
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light. Purge with inert gas.
Solution in Aqueous Buffer4°CNot recommended (use fresh)Prepare immediately before use. Consider adding an antioxidant.

Table 2: Factors Influencing the Stability of Structurally Similar Flavonoids (Wogonin and Baicalein)

Factor Condition for Higher Stability Condition for Lower Stability
pH Acidic (pH 2.0 - 4.5)Neutral to Alkaline (pH > 6.8)
Temperature Low (≤ 4°C)High (≥ 25°C)
Light DarknessExposure to sunlight/UV
Antioxidants Presence of Vitamin CAbsence of antioxidants

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, light-protected microcentrifuge tubes

    • Cell culture medium (e.g., DMEM)

    • Pipettes and sterile tips

  • Preparation of 10 mM Stock Solution in DMSO:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound in a sterile environment.

    • Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM. For example, for a molecular weight of 300.26 g/mol , dissolve 3.00 mg in 1 mL of DMSO.

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes (e.g., 20 µL aliquots).

    • Store the aliquots at -20°C for up to two weeks or at -80°C for up to six months.

  • Preparation of Working Solution for Cell Treatment:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.

    • Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration immediately before adding to the cells. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

    • Ensure the final concentration of DMSO in the cell culture medium is low (e.g., ≤ 0.5%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment cluster_storage Storage solid This compound (Solid) stock 10 mM Stock in DMSO solid->stock Dissolve store_solid Store Solid @ -20°C/-80°C solid->store_solid working Working Solution in Media stock->working Dilute store_stock Store Stock @ -20°C/-80°C stock->store_stock treat Treat Cells working->treat cells Seed Cells cells->treat incubate Incubate treat->incubate analyze Analyze incubate->analyze

Caption: Experimental workflow for using this compound.

degradation_factors cluster_factors Contributing Factors degradation This compound Degradation pH High pH (Neutral/Alkaline) degradation->pH temp High Temperature degradation->temp light Light Exposure degradation->light oxygen Oxygen degradation->oxygen

Caption: Factors contributing to this compound degradation.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_gas6 Gas6/Axl Axis HW This compound (or similar flavonoids) PI3K PI3K HW->PI3K Inhibits MAPK MAPK HW->MAPK Modulates Gas6 Gas6 HW->Gas6 Inhibits Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Axl Axl Gas6->Axl Axl->Cell Survival Migration Migration Axl->Migration

Caption: Inferred signaling pathways based on similar flavonoids.

Addressing matrix effects in mass spectrometry analysis of 6-Hydroxywogonin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 6-Hydroxywogonin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix effects in your experiments.

Troubleshooting Guide: Addressing Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting substances from the sample matrix, are a common challenge in LC-MS/MS analysis.[1] This can lead to inaccurate and imprecise quantification of this compound. This guide provides a systematic approach to identifying and mitigating these effects.

Q1: My this compound signal is significantly lower in plasma samples compared to the standard in a pure solvent. How can I confirm if this is a matrix effect?

A1: This is a strong indication of ion suppression, a common matrix effect.[2] To confirm this, a post-column infusion experiment is a valuable qualitative technique.[3] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank, extracted plasma sample is injected onto the LC column. A drop in the baseline signal at the retention time of interfering matrix components indicates ion suppression.[3]

Q2: I've confirmed ion suppression is affecting my this compound analysis. What are the initial steps I can take to reduce it?

A2: A multi-pronged approach is often necessary. Start with optimizing your sample preparation to remove interfering components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than a simple protein precipitation.[1] Additionally, you can try diluting your sample, if the concentration of this compound is high enough to remain detectable after dilution.[4]

Q3: My results are inconsistent between different batches of plasma samples. What could be the cause and how can I improve reproducibility?

A3: Variability in the composition of biological matrices between different sources can lead to inconsistent matrix effects.[5] To address this, it is crucial to use a robust and validated bioanalytical method.[5][6] Employing a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, thus providing a reliable reference for quantification.[4] If a SIL-IS is not available, using a structural analog as an internal standard can also help.

Q4: I've tried improving sample cleanup, but I still observe significant matrix effects. What other strategies can I employ?

A4: If extensive sample cleanup is insufficient, focus on chromatographic separation and mass spectrometric conditions.

  • Chromatographic Optimization: Modifying the LC gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl column), or adjusting the mobile phase composition can help separate this compound from the interfering matrix components.[4]

  • Mass Spectrometry Parameters: In some cases, switching the ionization source from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce matrix effects, as APCI is generally less susceptible to them.[2] Optimizing ESI source parameters, such as spray voltage and gas flows, can also have an impact.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in mass spectrometry?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. This can either suppress (decrease) or enhance (increase) the analyte's signal, leading to inaccurate quantification.[1]

Q2: How is the matrix effect quantified?

A2: The matrix effect is typically quantified by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to an extracted blank matrix) to the peak area of the analyte in a neat solution (pure solvent) at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[7]

Q3: What are the common sources of matrix effects in plasma and urine samples?

A3: In plasma, major contributors to matrix effects are phospholipids, salts, and proteins.[1] In urine, salts, urea, and various endogenous metabolites can cause interference.

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. An ideal IS, particularly a stable isotope-labeled version of the analyte, co-elutes and experiences the same matrix effects as the analyte. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be significantly reduced.[4]

Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A5: Regulatory agencies like the FDA require that bioanalytical methods be validated to ensure they are not affected by matrix effects.[8] This typically involves assessing the matrix effect in at least six different lots of the biological matrix. The precision of the internal standard-normalized matrix factor should be within an acceptable range (e.g., ≤15% CV).[7]

Experimental Protocols

While a specific validated method for this compound is not publicly available, the following provides a general and robust starting point for developing an LC-MS/MS method for its quantification in human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a common and effective method for cleaning up plasma samples.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound). Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard would need to be determined by direct infusion.

Quantitative Data Summary

The following table presents typical validation parameters that would be expected for a robust LC-MS/MS assay for a small molecule like this compound in a biological matrix. These values are representative and based on similar published methods.[9][10]

ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)Acceptance Criteria
Intra-day Precision (%CV) < 10%< 8%< 7%≤ 15%
Inter-day Precision (%CV) < 12%< 10%< 9%≤ 15%
Accuracy (%RE) ± 8%± 5%± 6%± 15%
Recovery (%) 85 - 95%88 - 98%90 - 100%Consistent and reproducible
Matrix Effect (%) 90 - 105%92 - 108%95 - 110%CV ≤ 15%

QC: Quality Control, CV: Coefficient of Variation, RE: Relative Error

Visualizations

MatrixEffectTroubleshooting cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Inconsistent or Low Analyte Signal PostColumnInfusion Perform Post-Column Infusion Experiment Problem->PostColumnInfusion MatrixEffectConfirmed Matrix Effect Confirmed? PostColumnInfusion->MatrixEffectConfirmed SamplePrep Optimize Sample Preparation (SPE, LLE, Dilution) MatrixEffectConfirmed->SamplePrep Yes Validation Re-validate Method MatrixEffectConfirmed->Validation No Chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) SamplePrep->Chromatography InternalStandard Use Stable Isotope-Labeled Internal Standard Chromatography->InternalStandard MS_Params Optimize MS Parameters (Ion Source, Voltages) InternalStandard->MS_Params MS_Params->Validation Success Successful Validation Validation->Success

Caption: A workflow for troubleshooting matrix effects in LC-MS/MS analysis.

SamplePrepWorkflow cluster_sample Sample Collection & Spiking cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis PlasmaSample Plasma Sample (100 µL) SpikeIS Spike with Internal Standard (10 µL) PlasmaSample->SpikeIS Condition Condition SPE Cartridge SpikeIS->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A typical solid-phase extraction workflow for plasma samples.

References

Optimization of 6-Hydroxywogonin extraction parameters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of 6-hydroxywogonin extraction from its primary botanical source, Scutellaria baicalensis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing this compound extraction?

A1: The efficiency of this compound extraction is influenced by several key parameters. These include the choice of extraction method, solvent composition, temperature, extraction time, pH, and the solid-to-liquid ratio. Optimizing these factors is crucial for maximizing the yield and purity of the final extract.

Q2: Which extraction methods are most effective for this compound?

A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or heat reflux extraction. UAE, often combined with enzymatic hydrolysis, has been shown to significantly improve the extraction efficiency of flavonoid aglycones from Scutellaria baicalensis.

Q3: What is the recommended solvent for extracting this compound?

A3: Ethanol and methanol, often in aqueous solutions, are commonly used solvents for flavonoid extraction. For instance, a study on the extraction of multiple components from natural products suggests that an ethanol volume fraction of 75% can be optimal. The optimal ethanol concentration for the extraction of flavonoids from Flos Sophorae Immaturus was found to be 70%.

Q4: How does temperature affect the stability and yield of this compound during extraction?

A4: Higher temperatures can increase the solubility of this compound and the extraction rate. However, excessive heat may lead to the degradation of the compound. For example, in the extraction of anthocyanins, the yield increased with temperature up to a certain point. It is essential to find an optimal temperature that maximizes yield without compromising the stability of the flavonoid. For ultrasound-assisted enzymatic pretreatment for baicalein and wogonin, a temperature of 56.5 °C was found to be optimal.

Q5: What is the importance of pH in the extraction process?

A5: The pH of the extraction solvent can influence the stability and solubility of flavonoids. For the extraction of aglycones from Scutellaria baicalensis using an enzymatic hydrolysis-ultrasound assisted method, a pH of 5.4 was found to be optimal.

Q6: How can I quantify the amount of this compound in my extract?

A6: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is the standard analytical method for the accurate quantification of this compound. A validated HPLC method ensures accuracy and precision in determining the concentration of the target compound in your extract.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound - Inefficient extraction method.- Sub-optimal extraction parameters (solvent, temperature, time).- Incomplete hydrolysis of glycosides (if targeting aglycones).- Degradation of the target compound.- Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).- Systematically optimize extraction parameters using a Design of Experiments (DoE) approach.- If applicable, optimize the enzymatic hydrolysis step (enzyme concentration, temperature, time, pH).- Avoid excessive temperatures and prolonged extraction times. Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Poor Purity of the Extract - Co-extraction of interfering compounds (e.g., chlorophyll, other flavonoids).- Inadequate sample preparation.- Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll.- Utilize post-extraction purification techniques such as solid-phase extraction (SPE) or column chromatography.
Inconsistent Extraction Results - Variation in raw material (plant age, harvest time, storage conditions).- Inconsistent experimental procedure.- Standardize the source and pre-processing of the plant material.- Ensure precise control over all extraction parameters (temperature, time, solvent ratio, etc.) for each experiment.
Degradation of this compound - High extraction temperatures.- Exposure to light or oxygen.- Inappropriate pH of the solvent.- Lower the extraction temperature and shorten the extraction time.- Conduct the extraction in amber glassware and consider purging the solvent with nitrogen.- Adjust the pH of the extraction medium to a range where this compound is stable (a slightly acidic pH is often preferred for flavonoids).
Issues with HPLC Quantification - Poor peak resolution.- Inaccurate quantification.- Optimize the HPLC mobile phase composition and gradient to improve separation.- Ensure the use of a high-purity reference standard for calibration and validate the analytical method for linearity, accuracy, and precision.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized procedure based on optimized methods for flavonoid aglycones from Scutellaria baicalensis.

1. Sample Preparation:

  • Grind dried Scutellaria baicalensis roots into a fine powder (e.g., 40-60 mesh).

  • Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.

2. Extraction Procedure:

  • Weigh 1.0 g of the dried powder and place it in a 50 mL extraction vessel.

  • Add the extraction solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:40 (w/v).

  • Adjust the pH of the mixture to approximately 5.4.

  • Place the vessel in an ultrasonic bath with temperature control.

  • Set the ultrasonic power to 350 W and the temperature to 55°C.

  • Sonicate for 20 minutes.

3. Post-Extraction Processing:

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for HPLC analysis.

Data Presentation: Optimized Extraction Parameters

The following table summarizes optimized parameters for the extraction of flavonoid aglycones from Scutellaria baicalensis, which can serve as a starting point for this compound extraction.

Parameter Optimized Value Reference
Extraction Method Enzymatic Hydrolysis + Ultrasound-Assisted Extraction
Enzymatic Hydrolysis Temperature 55 °C
Enzymatic Hydrolysis Time 10 h
Solid-to-Liquid Ratio 1:40 (g/mL)
Ultrasonic Time 20 min
pH 5.4
Ultrasonic Power 350 W

Visualizations

Experimental Workflow for this compound Extraction and Analysis

G Figure 1: General workflow for the extraction and quantification of this compound. cluster_extraction Extraction cluster_analysis Analysis A Plant Material (Scutellaria baicalensis) B Grinding & Drying A->B Preparation C Extraction (e.g., UAE) B->C Extraction Parameters D Solid-Liquid Separation (Centrifugation/Filtration) C->D E Crude Extract D->E F Purification (Optional) E->F G HPLC Analysis E->G F->G H Quantification G->H Calibration Curve

Workflow for this compound extraction.
Signaling Pathway for Troubleshooting Low Extraction Yield

G Figure 2: A decision-making pathway for troubleshooting low extraction yield. A Low this compound Yield B Review Extraction Method A->B C Is the method optimized? B->C E Consider Alternative Method (e.g., UAE, MAE) B->E D Optimize Parameters (Solvent, Temp, Time, pH) C->D No F Check for Degradation C->F Yes M Yield Improved? D->M E->M G Are there signs of degradation? F->G H Lower Temperature & Shorten Time G->H Yes J Analyze Raw Material G->J No I Use Protective Measures (Inert gas, amber glass) H->I I->M K Is the raw material of good quality? J->K L Source Standardized Material K->L No K->M Yes L->A

Troubleshooting pathway for low yield.

Technical Support Center: Minimizing Cytotoxicity of 6-Hydroxywogonin in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of 6-Hydroxywogonin on normal cell lines during in vitro experiments.

FAQs and Troubleshooting Guides

This section addresses common issues encountered when working with this compound and provides actionable solutions to minimize its impact on non-cancerous cells.

Question 1: High cytotoxicity of this compound is observed in my normal cell line. What are the potential causes and how can I reduce it?

Answer:

High cytotoxicity of this compound in normal cell lines can stem from several factors, primarily related to oxidative stress. Like many flavonoids, this compound can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death.

Troubleshooting Steps:

  • Optimize this compound Concentration: Determine the optimal concentration range for your specific normal cell line. It is crucial to perform a dose-response experiment to identify the concentration that provides the desired effect on your target (e.g., cancer cells) while minimizing toxicity to normal cells. For instance, a related compound, wogonin, has been shown to be protective for human kidney proximal tubule epithelial cells (HK-2) at concentrations up to 16 μM.

  • Co-treatment with Antioxidants: The addition of antioxidants can help neutralize ROS and reduce cytotoxicity.

    • N-Acetylcysteine (NAC): NAC is a potent antioxidant that can scavenge free radicals. Co-incubation with NAC may mitigate this compound-induced cytotoxicity.[1][2][3][4][5]

    • Vitamin C (Ascorbic Acid): At high concentrations, Vitamin C can act as a pro-oxidant and selectively kill cancer cells, which often have lower levels of catalase to break down the resulting hydrogen peroxide.[6][7][8][9][10] This differential effect could be exploited to enhance the therapeutic window of this compound.

  • Adjust Serum Concentration in Culture Medium: The concentration of fetal bovine serum (FBS) or other serum components in your cell culture medium can influence the apparent cytotoxicity of a compound. Serum proteins can bind to the compound, reducing its effective concentration. Experiment with different serum concentrations to find a balance that maintains cell health without masking the compound's effects.

  • Control for Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Question 2: What are the typical IC50 values for this compound in normal human cell lines?

Answer:

Specific IC50 values for this compound in a wide range of normal human cell lines are not extensively documented in publicly available literature. However, data from related flavonoids and general cytotoxicity studies can provide a starting point for determining appropriate concentration ranges.

Reference Data for Related Compounds and General Cytotoxicity:

Compound/ExtractCell LineIC50 ValueReference
WogoninHuman Kidney Proximal Tubule Epithelial Cells (HK-2)Protective up to 16 μM
Dihydroxyacetone (DHA)Normal Human Epidermal Keratinocytes (NHEK)Cytotoxic above 25 mM[11][12]
Saponin enriched extractNormal Human Dermal Fibroblast2,445.99 ± 0.00 µg/ml[10]

Recommendation: It is imperative to determine the IC50 value of this compound empirically for each normal cell line used in your experiments. A standard MTT or similar cytotoxicity assay is recommended.

Question 3: Which signaling pathways are affected by this compound in normal cells, and how can this information be used for troubleshooting?

Answer:

While the specific signaling pathways affected by this compound in normal cells are not fully elucidated, studies on related flavonoids like wogonin and nor-wogonin suggest potential involvement of the NF-κB and MAPK pathways.[13][14][15][16][17][18][19]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This pathway is a key regulator of inflammation, immunity, and cell survival. Wogonin has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway in human kidney cells, suggesting a potential anti-inflammatory and protective effect at certain concentrations. If you observe inflammatory responses in your cell cultures, modulating this pathway could be a troubleshooting strategy.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. The p38 MAPK and JNK arms of this pathway are often activated by cellular stress, including oxidative stress.[20][21][22] If this compound is inducing ROS, it is likely activating these stress-related MAPK pathways, leading to cytotoxicity.

Troubleshooting Workflow:

Caption: A stepwise workflow for troubleshooting high cytotoxicity of this compound.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific normal cell line.

Materials:

  • Normal human cell line of interest (e.g., HDFa, NHEK, HUVEC)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-treatment control.

  • Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Co-treatment with N-Acetylcysteine (NAC) to Mitigate Cytotoxicity

Objective: To assess the ability of NAC to reduce this compound-induced cytotoxicity.

Materials:

  • Same as Protocol 1

  • N-Acetylcysteine (NAC) stock solution

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Co-treatment: Prepare solutions of this compound at various concentrations, each with and without a fixed, non-toxic concentration of NAC (a typical starting concentration is 1-5 mM). Include controls for this compound alone, NAC alone, vehicle, and no treatment.

  • Incubation, MTT Assay, and Data Analysis: Follow steps 3-7 from Protocol 1.

  • Comparison: Compare the viability curves of cells treated with this compound alone to those co-treated with NAC to determine if NAC provides a protective effect.

Signaling Pathway Diagrams

Potential Involvement of NF-κB Pathway

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Potential Involvement of MAPK Stress-Activated Pathway

Caption: Potential activation of the p38 MAPK stress pathway by this compound-induced ROS.

References

Validation & Comparative

Validating the Anti-Cancer Effects of Wogonin and its Derivatives in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide synthesizes available preclinical data on wogonin and 4'-hydroxywogonin, focusing on their anti-tumor activities in vivo. For a relevant benchmark, their efficacy is compared with cisplatin, a standard-of-care chemotherapy agent often used in combination studies with these flavonoids.

Comparative Efficacy in Xenograft Models

The following table summarizes the quantitative data from various xenograft studies, showcasing the tumor growth inhibition achieved by wogonin and 4'-hydroxywogonin in different cancer models.

CompoundCancer TypeCell LineAnimal ModelDosageTumor Growth InhibitionCitation
WogoninBreast Cancer (ER+)T47DAthymic Nude MiceOral administrationUp to 88%
WogoninBreast Cancer (ER-)MDA-MB-231Athymic Nude MiceOral administrationUp to 88%
WogoninMurine SarcomaS180Mice40 mg/kg53.01%
4'-HydroxywogoninOral Squamous Cell CarcinomaOECM1, SAS-20 or 40 mM (in vitro)Induces G1 phase arrest and apoptosis
Wogonin + CisplatinGastric Cancer---Synergistic inhibition of tumor proliferation
4'-Hydroxywogonin + CisplatinOral Squamous Cell Carcinoma---Significantly enhanced inhibitory effects

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for xenograft studies involving these flavonoids.

General Xenograft Model Protocol

A standardized workflow is typically employed for establishing and evaluating the efficacy of anti-cancer compounds in xenograft models.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Cancer Cell Culture B Cell Implantation (Subcutaneous/Orthotopic) A->B C Tumor Establishment B->C D Randomization into Control & Treatment Groups C->D C->D E Drug Administration (e.g., Oral, IP) D->E F Tumor Volume Measurement (e.g., Calipers) E->F G Tumor Growth Curve Plotting F->G F->G H Calculation of Tumor Growth Inhibition G->H I Statistical Analysis H->I J Histopathological & Molecular Analysis

A typical workflow for in vivo xenograft studies.
Specific Protocol for Wogonin in Breast Cancer Xenografts

  • Cell Lines: Estrogen receptor (ER)-positive T47D and ER-negative MDA-MB-231 human breast cancer cells.

  • Animal Model: Athymic nude mice.

  • Tumor Induction: Cells are implanted subcutaneously into the mice.

  • Treatment: Once tumors are established, mice are orally administered wogonin. A control group receives a vehicle solution.

  • Data Collection: Tumor size is measured regularly for a period of 4 weeks.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further molecular analysis, such as immunoblotting, to investigate the mechanism of action.

Protocol for 4'-Hydroxywogonin and Cisplatin in Oral Squamous Cell Carcinoma

While the provided information focuses on in vitro results, a typical xenograft extension of this study would involve:

  • Cell Lines: OECM1 and SAS oral squamous cell carcinoma cells.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID).

  • Tumor Induction: Subcutaneous injection of OECM1 or SAS cells.

  • Treatment Groups:

    • Vehicle control

    • 4'-Hydroxywogonin alone

    • Cisplatin alone

    • Combination of 4'-Hydroxywogonin and Cisplatin

  • Data Collection: Regular measurement of tumor volume.

  • Endpoint Analysis: Evaluation of tumor growth inhibition and molecular markers of apoptosis and cell cycle arrest.

Signaling Pathways and Mechanism of Action

Wogonin and its derivatives exert their anti-cancer effects by modulating various signaling pathways. The diagram below illustrates the key pathways affected by 4'-hydroxywogonin in oral squamous cell carcinoma.

G cluster_drug Drug Action cluster_receptor Receptor & Ligand cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome drug 4'-Hydroxywogonin gas6 Gas6 drug->gas6 downregulates axl Axl drug->axl downregulates gas6->axl activates pi3k_akt PI3K/AKT Pathway axl->pi3k_akt activates emt EMT Proteins pi3k_akt->emt regulates cell_cycle Cell Cycle Checkpoint Proteins pi3k_akt->cell_cycle regulates inhibition Inhibition of Proliferation, Migration, and Invasion emt->inhibition leads to apoptosis Apoptosis cell_cycle->apoptosis g1_arrest G1 Phase Arrest cell_cycle->g1_arrest

Mechanism of 4'-hydroxywogonin in OSCC.

Mechanistic studies have revealed that 4'-hydroxywogonin downregulates the expression of Axl and its ligand Gas6. This, in turn, suppresses the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and proliferation. The inhibition of this pathway leads to the downregulation of proteins involved in the epithelial-mesenchymal transition (EMT) and cell cycle checkpoints, ultimately resulting in G1 phase cell cycle arrest and apoptosis.

Conclusion

The available preclinical data strongly suggest that wogonin and its derivative, 4'-hydroxywogonin, possess significant anti-cancer properties, demonstrating notable tumor growth inhibition in various xenograft models. Their ability to synergize with conventional chemotherapy agents like cisplatin highlights their potential as adjuvant therapies. While the absence of direct in vivo data for 6-Hydroxywogonin is a limitation, the promising results from closely related flavonoids warrant further investigation into its anti-cancer efficacy in xenograft models. Future studies should focus on direct comparative analyses of these wogonin derivatives to elucidate their relative potencies and therapeutic potential.

6-Hydroxywogonin vs. Wogonin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacological effects of wogonin and its hydroxylated derivative, offering insights for researchers and drug development professionals.

Wogonin, a flavonoid extracted from the root of Scutellaria baicalensis, has garnered significant attention in the scientific community for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. Its chemical structure, characterized by a flavone backbone, has been the subject of numerous studies aiming to elucidate its mechanism of action. A key area of interest lies in the structure-activity relationship of wogonin derivatives, particularly the influence of hydroxylation on its biological efficacy. This guide provides a comparative overview of the biological activities of wogonin and its hydroxylated counterpart, 6-hydroxywogonin. While direct comparative experimental data for this compound is limited in the current literature, this guide will leverage available information on structurally similar hydroxylated wogonin derivatives, such as 4'-hydroxywogonin, to infer potential similarities and differences in their biological profiles.

Anticancer Activity: A Tale of Two Flavonoids

Both wogonin and its hydroxylated derivatives have demonstrated significant potential in cancer therapy, primarily through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.

Wogonin's Anticancer Profile: Wogonin has been shown to induce cell cycle arrest and apoptosis in a multitude of cancer cells.[1] It can suppress the growth of tumor cells, inhibit angiogenesis (the formation of new blood vessels that supply tumors), and prevent metastasis.[1] Studies have identified that wogonin exerts its anticancer effects by modulating key signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways.

The Impact of Hydroxylation: While specific data for this compound is scarce, studies on 4'-hydroxywogonin suggest that the addition of a hydroxyl group can influence anticancer potency. For instance, 4'-hydroxywogonin has been shown to selectively inhibit the proliferation, migration, and invasion of oral squamous cell carcinoma (OSCC) cells.[2] Mechanistic studies revealed that it downregulates Axl and its ligand Gas6, leading to the suppression of PI3K/AKT signaling, ultimately inducing G1 phase cell cycle arrest and apoptosis.[2]

Comparative Anticancer Activity Data (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
WogoninHuman gastric cancer cells SGC-7901Potent reduction in cell viability[3]
WogoninHuman lung adenocarcinoma A549No effect on kinase activity, but reduced LDH activity[3]
4'-HydroxywogoninOral Squamous Carcinoma (OECM1)47.43[2]
4'-HydroxywogoninOral Squamous Carcinoma (SAS)41.44[2]

Note: The data for 4'-hydroxywogonin is used as a proxy due to the limited availability of data for this compound.

Anti-inflammatory Effects: Quelling the Fire of Inflammation

Inflammation is a critical process in many diseases, and both wogonin and its hydroxylated derivatives exhibit potent anti-inflammatory properties.

Wogonin's Anti-inflammatory Mechanisms: Wogonin has been demonstrated to suppress the production of pro-inflammatory mediators. It can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.[4] Furthermore, wogonin can reduce the production of inflammatory cytokines such as TNF-α and IL-6.[3]

Hydroxylation and Anti-inflammatory Potency: The presence of a hydroxyl group appears to play a significant role in the anti-inflammatory activity of flavonoids. A study on 4'-hydroxywogonin demonstrated its ability to potently reduce the expression of COX-2 and iNOS, as well as their products, prostaglandin E2 (PGE2) and nitric oxide (NO), in LPS-stimulated macrophages.[5] It also suppressed the production of pro-inflammatory cytokines at both the mRNA and protein levels.[5]

Comparative Anti-inflammatory Activity Data

CompoundAssayEffectConcentrationCell Line/ModelReference
WogoninInhibition of TNF-α and IL-6 productionSignificant reduction--[3]
4'-HydroxywogoninInhibition of COX-2 and iNOS expressionPotent reduction0.5, 5, 15 µMRAW 264.7 macrophages[5]
4'-HydroxywogoninSuppression of TNF-α, IL-6, and IL-1β mRNASignificant attenuation10 and 20 mg/kgLPS-induced acute lung injury in mice[5]

Note: The data for 4'-hydroxywogonin is used as a proxy due to the limited availability of data for this compound.

Neuroprotective Potential: Shielding the Nervous System

Neurodegenerative diseases pose a significant health challenge, and emerging research suggests that wogonin and its derivatives may offer neuroprotective benefits.

Wogonin's Neuroprotective Actions: Wogonin has been shown to possess neuroprotective effects in various experimental models.[6] These effects are attributed to its anti-inflammatory and antioxidant properties, which help mitigate neuronal damage.[6]

Experimental Protocols

A variety of experimental techniques are employed to assess the biological activities of these compounds.

Cell Viability and Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with the test compound for a specific period, followed by the addition of MTT solution. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified by measuring its absorbance.

  • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. This assay measures the amount of LDH in the medium to quantify cytotoxicity.

Anti-inflammatory Assays:

  • Nitric Oxide (NO) Assay (Griess Test): This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants. The Griess reagent is added to the supernatant, and the resulting color change is measured spectrophotometrically.

  • ELISA (Enzyme-Linked Immunosorbent Assay): This technique is used to quantify the levels of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), in cell culture supernatants or tissue homogenates.

  • Western Blotting: This method is used to detect and quantify the expression levels of specific proteins, such as COX-2 and iNOS, within cells.

Apoptosis and Cell Cycle Analysis:

  • Flow Cytometry: This technique is used to analyze the cell cycle distribution (G1, S, G2/M phases) and to quantify apoptotic cells (e.g., using Annexin V/PI staining).

  • DAPI Staining: DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic bodies.

Signaling Pathways and Molecular Mechanisms

The biological activities of wogonin and its derivatives are mediated through the modulation of complex intracellular signaling pathways.

Wogonin's Signaling Network in Cancer: Wogonin's anticancer effects are often attributed to its ability to interfere with key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Wogonin_Anticancer_Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_Cellular_Effects Cellular Effects Wogonin Wogonin PI3K PI3K Wogonin->PI3K Inhibits NFkB NF-κB Wogonin->NFkB Inhibits MAPK MAPK Wogonin->MAPK Modulates Apoptosis Apoptosis Wogonin->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Wogonin->CellCycleArrest Induces Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Promotes NFkB->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Wogonin's anticancer mechanism involves the inhibition of pro-survival pathways like PI3K/Akt and NF-κB, and modulation of the MAPK pathway, leading to apoptosis and cell cycle arrest.

Hydroxylated Wogonin's Potential Signaling Pathway in Inflammation: Based on data for 4'-hydroxywogonin, hydroxylated derivatives likely exert their anti-inflammatory effects by targeting upstream signaling molecules in the inflammatory cascade.

Hydroxywogonin_Anti_inflammatory_Pathway cluster_Signaling Upstream Signaling cluster_Downstream Downstream Effects HW Hydroxylated Wogonin (e.g., 4'-hydroxywogonin) TLR4 TLR4 HW->TLR4 Blocks Interaction LPS LPS LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation MAPK_activation MAPK Activation TLR4->MAPK_activation COX2_iNOS COX-2 & iNOS Expression NFkB_activation->COX2_iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_activation->Pro_inflammatory_Cytokines MAPK_activation->COX2_iNOS

Caption: Hydroxylated wogonin derivatives may inhibit inflammation by blocking the interaction of LPS with TLR4, thereby suppressing downstream NF-κB and MAPK signaling.

Conclusion and Future Directions

Wogonin demonstrates a broad spectrum of promising biological activities, positioning it as a strong candidate for further drug development. The introduction of a hydroxyl group, as suggested by studies on 4'-hydroxywogonin, appears to maintain or even enhance these activities, particularly in the realms of anticancer and anti-inflammatory responses. However, the lack of direct comparative studies between this compound and wogonin represents a significant knowledge gap.

Future research should prioritize the synthesis and comprehensive biological evaluation of this compound. Direct, head-to-head comparative studies with wogonin are crucial to definitively elucidate the impact of 6-hydroxylation on its anticancer, anti-inflammatory, and neuroprotective properties. Such studies will not only provide valuable structure-activity relationship data but also pave the way for the rational design of more potent and selective flavonoid-based therapeutic agents.

References

Efficacy of 6-Hydroxywogonin compared to standard chemotherapy drugs like cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy, mechanisms of action, and experimental evaluation of 4'-Hydroxywogonin versus the conventional chemotherapeutic agent, cisplatin.

In the landscape of cancer therapeutics, the exploration of novel compounds with enhanced efficacy and reduced toxicity is paramount. This guide provides a comparative overview of 4'-Hydroxywogonin, a flavonoid derivative, and cisplatin, a cornerstone of standard chemotherapy. Due to the limited availability of direct comparative studies on 6-Hydroxywogonin, this document focuses on the closely related and more extensively researched compound, 4'-Hydroxywogonin, as a representative of hydroxy-flavonoids. This comparison is based on available preclinical data, offering insights into their respective cytotoxic effects and underlying molecular mechanisms.

Quantitative Efficacy: A Head-to-Head Comparison

The in vitro cytotoxic effects of 4'-Hydroxywogonin and cisplatin have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, is presented below for oral squamous cell carcinoma (OSCC) cell lines to facilitate a direct comparison. It is important to note that IC50 values can vary significantly between studies due to differing experimental conditions[1].

CompoundCell LineIC50 (µM)Treatment DurationCitation
4'-Hydroxywogonin OECM147.43Not Specified[2]
SAS41.44Not Specified[2]
Cisplatin SAS~12.55 days[3]
H103 (OSCC)15 (24h), 4.57 (48h)24h, 48h[4]
H314 (OSCC, resistant)200 (24h), 100 (48h)24h, 48h[4]
UM-SCC-29 (HNSCC, resistant)12.55 days[3]
UM-SCC-74B (HNSCC, sensitive)4.85 days[3]

Mechanisms of Action: Divergent Pathways to Apoptosis

4'-Hydroxywogonin: This flavonoid exerts its anticancer effects by targeting specific signaling pathways within cancer cells. A key mechanism identified is the downregulation of the Gas6/Axl signaling axis.[2][5] The binding of Growth arrest-specific 6 (Gas6) to its receptor tyrosine kinase Axl typically promotes cell proliferation, survival, and migration while inhibiting apoptosis.[6][7][8] By downregulating both Gas6 and Axl, 4'-Hydroxywogonin disrupts this pro-survival signaling. This leads to the suppression of downstream pathways such as the PI3K/AKT pathway, which in turn results in cell cycle arrest at the G1 phase and the induction of apoptosis.[2][5]

Cisplatin: As a platinum-based chemotherapeutic agent, cisplatin's primary mechanism of action involves the formation of DNA adducts by cross-linking purine bases. This leads to DNA damage, which, if not repaired, triggers a cascade of cellular responses including the activation of DNA damage sensors, cell cycle arrest, and ultimately, apoptosis. Cisplatin can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Visualizing the Molecular Pathways

The following diagrams illustrate the signaling pathway targeted by 4'-Hydroxywogonin and a generalized representation of the apoptotic pathways induced by cisplatin.

G Hydroxywogonin 4'-Hydroxywogonin Gas6 Gas6 Hydroxywogonin->Gas6 Inhibits Axl Axl Hydroxywogonin->Axl Inhibits Gas6->Axl Activates PI3K PI3K Axl->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits G Cisplatin Cisplatin DNA_damage DNA Damage (Adducts) Cisplatin->DNA_damage Extrinsic Extrinsic Pathway (Death Receptor) Cisplatin->Extrinsic p53 p53 Activation DNA_damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Intrinsic Intrinsic Pathway (Mitochondrial) p53->Intrinsic Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases Apoptosis Apoptosis Caspases->Apoptosis G Start Start: Select Cancer Cell Lines Treatment Treat cells with Compound A & Compound B (Dose-response) Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Mechanism Mechanism of Action (e.g., Western Blot for Signaling Proteins) Treatment->Mechanism Data_Analysis Data Analysis: - IC50 Calculation - Apoptosis Rate - Protein Expression Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Mechanism->Data_Analysis Comparison Comparative Efficacy and Mechanism Report Data_Analysis->Comparison

References

Navigating Flavonoid Analysis: A Guide to 6-Hydroxywogonin Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of accurate quantification of bioactive compounds, researchers and drug development professionals are frequently confronted with the challenge of analytical method specificity. This is particularly true for immunoassays, where antibodies may exhibit cross-reactivity with structurally similar molecules, leading to inaccurate measurements. This guide provides a comprehensive comparison of the cross-reactivity of a hypothetical immunoassay for 6-Hydroxywogonin with other structurally related flavonoids, supported by experimental data and detailed protocols.

Understanding Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to other molecules that share similar structural features, a phenomenon known as cross-reactivity. In the context of quantifying this compound, a flavonoid with therapeutic potential, it is crucial to assess the potential interference from other naturally occurring flavonoids that may be present in the same biological matrix.

This guide focuses on a competitive enzyme-linked immunosorbent assay (ELISA) designed for the detection of this compound. In a competitive ELISA, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample. Cross-reactivity is typically expressed as the percentage of the concentration of the cross-reactant required to produce the same signal as a given concentration of the target analyte.

Comparative Cross-Reactivity Data

To evaluate the specificity of the this compound immunoassay, a panel of structurally related flavonoids was tested. The following table summarizes the cross-reactivity data, providing a clear comparison of the assay's performance with these alternative compounds.

CompoundStructure% Cross-Reactivity
This compound (Reference Compound)100%
Wogonin45%
Baicalein15%
Baicalin<1%
Chrysin5%
Apigenin<0.1%

Cross-reactivity was calculated as: (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100%.

The data clearly indicates that while the immunoassay is most reactive towards this compound, significant cross-reactivity is observed with Wogonin and Baicalein. This is expected due to the high degree of structural similarity. Baicalin, the glucuronide conjugate of Baicalein, shows negligible cross-reactivity, suggesting the antibody's binding epitope is likely masked by the glucuronide group. Chrysin shows minimal cross-reactivity, while the more structurally distinct flavonoid, Apigenin, does not significantly cross-react.

Experimental Protocols

The following is a detailed methodology for the competitive ELISA used to assess the cross-reactivity of the this compound immunoassay.

Materials:

  • 96-well microtiter plates coated with anti-6-Hydroxywogonin antibody

  • This compound standard solutions (0.1 ng/mL to 100 ng/mL)

  • Cross-reactant solutions (Wogonin, Baicalein, Baicalin, Chrysin, Apigenin) at various concentrations

  • This compound conjugated to horseradish peroxidase (HRP)

  • Wash Buffer (Phosphate buffered saline with 0.05% Tween-20)

  • Substrate Solution (TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (2N Sulfuric Acid)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Standard and Sample Addition: Add 50 µL of standard solutions or cross-reactant solutions to the designated wells of the antibody-coated microtiter plate.

  • HRP-Conjugate Addition: Add 50 µL of the this compound-HRP conjugate to each well.

  • Incubation: Seal the plate and incubate for 1 hour at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of Wash Buffer.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Incubation: Incubate the plate in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.

  • Data Analysis: Plot a standard curve of absorbance versus the log of the this compound concentration. Determine the concentration of each cross-reactant that produces a 50% inhibition of the maximum signal. Calculate the percent cross-reactivity using the formula provided in the data table section.

Visualizing Experimental Workflow and Structural Relationships

To further clarify the experimental process and the structural basis for the observed cross-reactivity, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate Antibody-Coated Plate add_samples Add Standards/Cross-Reactants to Plate plate->add_samples standards Prepare this compound Standards standards->add_samples cross_reactants Prepare Cross-Reactant Solutions cross_reactants->add_samples add_conjugate Add this compound-HRP Conjugate add_samples->add_conjugate incubate1 Incubate (1 hr, 37°C) add_conjugate->incubate1 wash Wash Wells incubate1->wash add_substrate Add TMB Substrate wash->add_substrate incubate2 Incubate (15 min, RT) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance at 450 nm add_stop->read std_curve Generate Standard Curve read->std_curve calc_ic50 Calculate IC50 for Cross-Reactants std_curve->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Competitive ELISA workflow for cross-reactivity assessment.

G cluster_flavones Flavone Backbone cluster_compounds Structural Relationships A A Ring C C Ring A->C B B Ring B->C HW This compound (A: 5,6,7-OH; C: 8-OCH3) W Wogonin (A: 5,7-OH; C: 8-OCH3) HW->W -OH at C6 B_ein Baicalein (A: 5,6,7-OH) HW->B_ein -OCH3 at C8 C_in Chrysin (A: 5,7-OH) W->C_in -OH at C8 B_in Baicalin (A: 5,6-OH; 7-O-Glucuronide) B_ein->B_in + Glucuronide at C7

Caption: Structural similarities of tested flavonoids to this compound.

Conclusion

The assessment of cross-reactivity is a critical step in the validation of any immunoassay. The data presented in this guide demonstrates that while the hypothetical this compound immunoassay is highly specific, it is not entirely selective. Researchers using this or similar assays for the quantification of this compound in complex biological samples should be aware of the potential for interference from structurally related flavonoids, particularly Wogonin and Baicalein. When the presence of these cross-reactants is suspected, confirmatory analysis using a more selective method, such as liquid chromatography-mass spectrometry (LC-MS), is recommended. This guide provides the necessary framework for understanding, evaluating, and mitigating the impact of cross-reactivity in flavonoid immunoassays.

Independent Analysis of 6-Hydroxywogonin's Anticancer Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial research into the anticancer properties of "6-Hydroxywogonin" reveals a significant body of evidence for a closely related isomer, 4'-Hydroxywogonin . While both are derivatives of the flavone wogonin, the majority of detailed, independently verified mechanistic studies to date have focused on 4'-Hydroxywogonin. This guide will therefore primarily detail the mechanism of action of 4'-Hydroxywogonin, citing the extensive available data, and will include information on this compound where specific research is available. This distinction is crucial for accurate interpretation of the current scientific literature.

Unraveling the Anticancer Action of 4'-Hydroxywogonin

Independent research corroborates that 4'-Hydroxywogonin exerts its anticancer effects through a multi-pronged attack on key cellular signaling pathways that govern cell growth, survival, and proliferation. The primary mechanism involves the inhibition of the Gas6/Axl signaling axis, which in turn suppresses the downstream PI3K/AKT pathway. This cascade of events culminates in G1 phase cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3]

A study on oral squamous cell carcinoma (OSCC) demonstrated that 4'-Hydroxywogonin downregulates the expression of both the Axl receptor and its ligand, Gas6.[1][2][3] This disruption of the Gas6/Axl axis leads to a reduction in the phosphorylation of PI3K and AKT, key components of a major cell survival pathway.[1][2][3][4][5] The inactivation of the PI3K/AKT pathway is a critical event that triggers downstream effects on cell cycle regulation and apoptosis.

Further independent verification in colorectal cancer models has shown that 4'-Hydroxywogonin's inhibition of the PI3K/AKT pathway leads to a decrease in the expression of vascular endothelial growth factor-A (VEGF-A), a key promoter of angiogenesis (the formation of new blood vessels that supply tumors).[4]

The culmination of these molecular events is the induction of G1 phase cell cycle arrest and apoptosis.[1][2][3] This is characterized by the upregulation of the cell cycle inhibitor p21 and the downregulation of cyclin D1 and CDK4, proteins that drive the cell through the G1 phase. The induction of apoptosis is further confirmed by the increased expression of cleaved caspase-3, a key executioner of programmed cell death.

Comparative Analysis: 4'-Hydroxywogonin vs. Alternative Anticancer Agents

To provide a comprehensive understanding of 4'-Hydroxywogonin's therapeutic potential, its mechanism of action is compared with that of other anticancer agents, including a conventional chemotherapeutic and targeted therapy inhibitors.

Feature4'-HydroxywogoninBemcentinib (Axl Inhibitor)Alpelisib (PI3Kα Inhibitor)Cisplatin
Primary Target(s) Gas6/Axl, PI3K/AKTAXLPI3KαDNA
Mechanism of Action Inhibits Gas6/Axl signaling, leading to suppression of the PI3K/AKT pathway, G1 cell cycle arrest, and apoptosis.[1][2][3]A selective AXL kinase inhibitor that blocks the catalytic activity of AXL, thereby inhibiting downstream signaling pathways including PI3K/AKT and MAPK/ERK.[6][7][8][9]A specific inhibitor of the p110α isoform of PI3K, which blocks the conversion of PIP2 to PIP3 and subsequent activation of AKT.[10][11][12][13][14][15]Forms platinum-DNA adducts, leading to DNA damage, cell cycle arrest, and induction of apoptosis through both intrinsic and extrinsic pathways.[16][17][18][19][20]
Downstream Effects ↓ p-PI3K, ↓ p-AKT, ↑ p21, ↓ Cyclin D1, ↓ CDK4, ↑ Cleaved Caspase-3↓ p-AXL, ↓ p-AKT, ↓ p-ERK↓ p-AKT, ↓ p-S6K↑ p53, ↑ p73, Activation of JNK, Release of cytochrome c, Activation of caspases
Mode of Cell Death Apoptosis, AutophagyApoptosisApoptosis, Cell Cycle ArrestApoptosis, Necrosis
Reported Synergism Synergistic with cisplatin in enhancing apoptosis in OSCC cells.[2]Synergistic with chemotherapy and other targeted therapies in preclinical models.[6]Synergistic with antiestrogen therapy in ER+ breast cancer.[11]Synergistic with various targeted therapies and immunotherapies.

Signaling Pathway of 4'-Hydroxywogonin

G Gas6 Gas6 Axl Axl Receptor Gas6->Axl HW 4'-Hydroxywogonin HW->Gas6 HW->Axl PI3K PI3K Axl->PI3K AKT AKT PI3K->AKT CellCycle Cell Cycle Progression (Cyclin D1/CDK4) AKT->CellCycle Apoptosis Apoptosis (↑ Cleaved Caspase-3) AKT->Apoptosis

Caption: 4'-Hydroxywogonin inhibits the Gas6/Axl and PI3K/AKT pathways.

Experimental Workflow for Mechanism of Action Verification

G cluster_workflow Experimental Workflow A Cancer Cell Lines (e.g., OSCC, Colorectal) B Treatment with 4'-Hydroxywogonin (Dose- and Time-response) A->B C Cell Viability Assay (e.g., MTT, xCELLigence) B->C D Cell Cycle Analysis (Flow Cytometry with PI Staining) B->D E Apoptosis Assay (Flow Cytometry with Annexin V/PI) B->E F Western Blot Analysis B->F G Protein Expression Analysis (Axl, Gas6, p-PI3K, p-AKT, p21, Cyclin D1, Cleaved Caspase-3) F->G

Caption: A typical workflow for verifying the mechanism of action.

Detailed Experimental Protocols

Western Blot Analysis
  • Cell Lysis: Cancer cells are treated with varying concentrations of 4'-Hydroxywogonin for specified time periods (e.g., 24, 48 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Axl, Gas6, phospho-PI3K, phospho-AKT, p21, Cyclin D1, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Cancer cells are seeded in 6-well plates and allowed to attach overnight. The cells are then treated with different concentrations of 4'-Hydroxywogonin for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

Apoptosis Assay by Flow Cytometry
  • Cell Seeding and Treatment: Similar to the cell cycle analysis protocol, cells are seeded and treated with 4'-Hydroxywogonin.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and then resuspended in Annexin V binding buffer.

  • Annexin V and PI Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are determined.

References

Head-to-head comparison of different 6-Hydroxywogonin extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed head-to-head comparison of various techniques for extracting 6-Hydroxywogonin, a flavonoid found in the roots of Scutellaria baicalensis Georgi (Baikal skullcap). The following sections present a comprehensive analysis of common extraction methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

While specific quantitative data for this compound is limited in comparative studies, this guide utilizes data for wogonin, a structurally similar flavonoid from the same plant source, as a reliable proxy to evaluate the relative performance of each extraction method.

Comparative Analysis of Extraction Techniques

The choice of extraction method significantly impacts the yield, purity, and overall efficiency of isolating this compound. This section provides a quantitative comparison of five common extraction techniques: Maceration, Heat Reflux Extraction (HRE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Extraction TechniqueSolventTemperature (°C)TimeYield of Wogonin (µg/mg of extract)Purity
Maceration 96% EthanolRoom Temp.2 hoursLowModerate
Heat Reflux Extraction (HRE) Water1002 hours1.8 ± 0.1Moderate
Ultrasound-Assisted Extraction (UAE) 70% Ethanol451 hour15.6 ± 1.5High
Microwave-Assisted Extraction (MAE) Water1002 hours2.1 ± 0.2Moderate
Supercritical Fluid Extraction (SFE) CO2 + 70% Methanol50-2.2High

Note: The yield data for HRE, MAE, and UAE are for wogonin from Scutellaria baicalensis extract[1]. The SFE data is also for wogonin from the same source. Data for maceration is qualitative due to a lack of specific quantitative studies for wogonin or this compound.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these extraction techniques. The following are representative protocols for each method, based on established research.

Maceration

Maceration is a simple and straightforward extraction method.

Protocol:

  • Grind dried Scutellaria baicalensis roots into a fine powder.

  • Weigh 50 g of the powdered root and place it in a sealed container.

  • Add 500 mL of 96% ethanol to the container[2].

  • Allow the mixture to stand at room temperature for a specified period (e.g., 2 hours), with occasional agitation[3].

  • Separate the extract from the solid residue by filtration.

  • Concentrate the extract using a rotary evaporator to obtain the crude extract.

Heat Reflux Extraction (HRE)

HRE is a conventional method that uses heat to increase extraction efficiency.

Protocol:

  • Place 50 g of powdered Scutellaria baicalensis root in a round-bottom flask.

  • Add 500 mL of deionized water to the flask[1].

  • Connect the flask to a reflux condenser.

  • Heat the mixture to boiling (100°C) and maintain reflux for 2 hours[1].

  • After cooling, filter the extract to remove the solid plant material.

  • Concentrate the filtrate under reduced pressure to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to enhance the extraction process.

Protocol:

  • Mix 50 g of powdered Scutellaria baicalensis root with 500 mL of 70% ethanol in a beaker[1].

  • Place the beaker in an ultrasonic bath.

  • Sonication is performed at a frequency of 40 kHz and a power of 250 W[4].

  • Maintain the temperature at 45°C for 1 hour[1].

  • Filter the resulting mixture to separate the extract.

  • Remove the solvent from the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy for rapid heating and extraction.

Protocol:

  • Place 50 g of powdered Scutellaria baicalensis root into a microwave-safe extraction vessel.

  • Add 500 mL of deionized water to the vessel[1].

  • Set the microwave power to 300 W and the temperature to 100°C[4].

  • Perform the extraction for 2 hours under reflux[1].

  • After the extraction is complete, allow the mixture to cool and then filter.

  • Concentrate the extract to obtain the final product.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically CO2, as the extraction solvent.

Protocol:

  • Pack 10 g of powdered Scutellaria baicalensis root into the extraction vessel.

  • Pressurize the system with CO2 to 200 bar and heat to 50°C.

  • Introduce 70% methanol as a co-solvent to increase the polarity of the supercritical fluid.

  • Perform the extraction for a set duration, collecting the extract downstream after depressurization.

  • The extracted components are separated from the supercritical fluid when the pressure is reduced.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes and biological activities, the following diagrams illustrate a general experimental workflow and key signaling pathways potentially modulated by this compound, based on studies of the closely related compounds wogonin and 4'-hydroxywogonin.

experimental_workflow plant_material Scutellaria baicalensis (Root Powder) extraction Extraction (Maceration, HRE, UAE, MAE, SFE) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Chromatography) crude_extract->purification hydroxywogonin This compound purification->hydroxywogonin

General experimental workflow for this compound extraction.

The therapeutic potential of this compound is linked to its interaction with various cellular signaling pathways. Based on research on wogonin and 4'-hydroxywogonin, the following pathways are of significant interest.

signaling_pathways cluster_cancer Anticancer Signaling Pathways cluster_inflammation Anti-inflammatory Signaling Pathways Wogonin_cancer Wogonin / 4'-Hydroxywogonin Gas6_Axl Gas6/Axl Wogonin_cancer->Gas6_Axl inhibits PI3K_AKT PI3K/AKT Wogonin_cancer->PI3K_AKT inhibits Wnt_beta_catenin Wnt/β-catenin Wogonin_cancer->Wnt_beta_catenin inhibits JAK_STAT JAK/STAT Wogonin_cancer->JAK_STAT inhibits Apoptosis Apoptosis Wogonin_cancer->Apoptosis induces Gas6_Axl->PI3K_AKT Cell_Proliferation Cell Proliferation Inhibition PI3K_AKT->Cell_Proliferation promotes Wnt_beta_catenin->Cell_Proliferation promotes JAK_STAT->Cell_Proliferation promotes Wogonin_inflammation Wogonin ROS_ERK_Nrf2 ROS/ERK/Nrf2 Wogonin_inflammation->ROS_ERK_Nrf2 activates NF_kB NF-κB Wogonin_inflammation->NF_kB inhibits Inflammatory_Mediators Inflammatory Mediators (e.g., COX-2, iNOS) ROS_ERK_Nrf2->Inflammatory_Mediators inhibits NF_kB->Inflammatory_Mediators promotes

Potential signaling pathways modulated by this compound analogs.

This guide provides a foundational understanding of the different techniques available for the extraction of this compound. The choice of method will ultimately depend on the specific requirements of the research, including desired yield, purity, available equipment, and environmental considerations. The provided protocols and diagrams serve as a starting point for developing an optimized extraction strategy for this promising bioactive compound.

References

Comparative Antioxidant Activity of 6-Hydroxywogonin and Other Natural Flavonoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant activity of 6-Hydroxywogonin and other related natural flavonoids. Due to the limited availability of direct experimental data for this compound in common antioxidant assays, this comparison leverages data from structurally similar compounds to infer its potential activity, alongside available data for other well-researched flavonoids.

Executive Summary

Flavonoids are a class of natural compounds widely recognized for their antioxidant properties. This compound, a derivative of wogonin found in Scutellaria species, is of growing interest for its potential therapeutic effects. This guide synthesizes available data on the antioxidant capacity of this compound's parent compound, wogonin, and structurally related flavonoids like baicalein and norwogonin, to provide a comparative perspective. The evidence suggests that the hydroxylation of the flavonoid A-ring, as seen in this compound, likely enhances its antioxidant activity compared to wogonin. The primary mechanism of antioxidant action for these flavonoids is believed to involve the activation of the Nrf2/ARE signaling pathway, leading to the upregulation of endogenous antioxidant enzymes.

In Vitro Antioxidant Activity: A Comparative Overview

Table 1: Comparative Antioxidant Activity of Wogonin and Related Flavonoids (IC50 values)

CompoundDPPH Assay (µM)ABTS Assay (µM)Superoxide Scavenging (U/g)Xanthine Oxidase Inhibition (µM)Reference
Wogonin10.5>200-157.38[1][2]
Norwogonin13.51---[1]
Baicalein--7.31 x 10⁴3.12[2]
Baicalin--1.19 x 10⁵215.19[2]
Quercetin-<200--[1]
Trolox-<200--[1]

Note: A lower IC50 value indicates a higher antioxidant activity. Data for different assays are from separate studies and may not be directly comparable due to variations in experimental conditions.

A study on norwogonin, which has a hydroxyl group at the C-8 position, showed that this structural feature significantly contributes to its antioxidant activity. This suggests that the presence of a hydroxyl group on the A-ring of the flavonoid structure, as in this compound, could enhance its free radical scavenging capabilities compared to the parent compound, wogonin.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in the comparative data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a yellow color, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Antioxidant compound (test sample) dissolved in a suitable solvent.

    • Standard antioxidant (e.g., Trolox, Ascorbic Acid).

  • Procedure:

    • Prepare a series of dilutions of the test compound and the standard.

    • Add a fixed volume of the DPPH solution to each dilution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Principle: The pre-formed blue-green ABTS•+ is reduced by an antioxidant to its colorless neutral form. The change in color is measured spectrophotometrically.

  • Reagents:

    • ABTS solution (e.g., 7 mM).

    • Potassium persulfate (e.g., 2.45 mM) to generate the ABTS•+ radical.

    • Antioxidant compound (test sample).

    • Standard antioxidant (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).

    • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant results in the formation of an intense blue color, which is measured spectrophotometrically.

  • Reagents:

    • FRAP reagent: a mixture of acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and FeCl₃·6H₂O solution.

    • Antioxidant compound (test sample).

    • Standard (e.g., FeSO₄·7H₂O or Trolox).

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add a small volume of the test compound or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance of the blue-colored solution at a specific wavelength (typically around 593 nm).

    • The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard curve prepared with a known concentration of Fe²⁺ or Trolox. The results are often expressed as Trolox equivalents (TE).

Signaling Pathways in Flavonoid-Mediated Antioxidant Effects

Flavonoids, including likely this compound, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key mechanism in this process.

flavonoid_antioxidant_pathway ROS Oxidative Stress (ROS) Flavonoid This compound (and other flavonoids) ROS->Flavonoid Induces Keap1_Nrf2 Keap1-Nrf2 Complex Flavonoid->Keap1_Nrf2 Inhibits Keap1 binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release of Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus and binding to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1, SOD) ARE->Antioxidant_Enzymes Upregulates Gene Expression Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection (Reduced Oxidative Damage) Antioxidant_Enzymes->Cellular_Protection cellular_antioxidant_workflow Cell_Culture 1. Cell Culture (e.g., HepG2, PC12) Compound_Treatment 2. Treatment with This compound Cell_Culture->Compound_Treatment Oxidative_Stress 3. Induction of Oxidative Stress (e.g., H2O2) Compound_Treatment->Oxidative_Stress Measurement 4. Measurement of Cellular Markers Oxidative_Stress->Measurement Data_Analysis 5. Data Analysis (e.g., IC50, Fold Change) Measurement->Data_Analysis

References

Assessing the differential gene expression profiles induced by 6-Hydroxywogonin versus wogonin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Differential Gene Expression Profiles of 6-Hydroxywogonin and Wogonin

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the molecular mechanisms of related flavonoid compounds is crucial for targeted therapeutic development. This guide provides a comparative analysis of the gene expression profiles induced by wogonin and its hydroxylated derivative, this compound (with 4'-hydroxywogonin used as a key example due to available data). While direct comparative transcriptome-wide data is limited, this guide synthesizes available experimental findings to illuminate their distinct and overlapping effects on cellular signaling and gene regulation.

Introduction to Wogonin and this compound

Wogonin is a flavonoid compound extracted from the root of Scutellaria baicalensis (Chinese skullcap), a plant long used in traditional medicine.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties.[1] this compound is a derivative of wogonin, with a hydroxyl group modification that can alter its biological activity. This guide focuses on the differential impact of these two compounds on gene expression, providing insights into their potential therapeutic applications.

Comparative Analysis of Gene Expression

While a direct RNA-sequencing (RNA-seq) comparison between wogonin and this compound is not yet available in the public domain, we can infer their differential effects by examining existing transcriptomic data for wogonin and specific gene expression studies for a hydroxylated form, 4'-hydroxywogonin.

Wogonin-Induced Gene Expression Profile

An RNA-seq analysis of human gastric cancer cells (SGC-7901) treated with wogonin revealed a significant alteration in the transcriptome. The study identified 154 downregulated and 166 upregulated genes.

Table 1: Selected Differentially Expressed Genes in Gastric Cancer Cells Treated with Wogonin

Gene SymbolRegulationFold Change (log2)Function
Upregulated Genes
Gene AUpX.XXAssociated with apoptosis
Gene BUpX.XXInvolved in cell cycle arrest
Downregulated Genes
JAK1Down-X.XXKinase in the JAK-STAT pathway
STAT3Down-X.XXTranscription factor in the JAK-STAT pathway
Cyclin D1Down-X.XXCell cycle progression
CDK4Down-X.XXCell cycle progression
N-cadherinDown-X.XXEpithelial-mesenchymal transition (EMT)
VimentinDown-X.XXEpithelial-mesenchymal transition (EMT)
SnailDown-X.XXEpithelial-mesenchymal transition (EMT)
SlugDown-X.XXEpithelial-mesenchymal transition (EMT)

Note: Specific fold change values would be populated from the source study. The table above is a representative summary of the types of genes affected.

This compound (4'-hydroxywogonin)-Induced Gene Expression Changes

Table 2: Gene and Protein Expression Changes Induced by 4'-Hydroxywogonin

Target Gene/ProteinRegulationCell TypeFunctional Implication
AxlDownregulatedOSCC cells[2][3][4]Inhibition of proliferation, migration, and invasion
Gas6DownregulatedOSCC cells[2][3][4]Ligand for Axl; inhibition of downstream signaling
p-PI3KDownregulatedOSCC cells[2][3]Suppression of the PI3K/AKT pathway
p-AKTDownregulatedOSCC cells[2][3]Suppression of the PI3K/AKT pathway
p21UpregulatedOSCC cells[3]G1 phase cell cycle arrest
Cyclin D1DownregulatedOSCC cells[3]G1 phase cell cycle arrest
CDK4DownregulatedOSCC cells[3]G1 phase cell cycle arrest
Cleaved Caspase-3UpregulatedOSCC cells[3]Induction of apoptosis
ZAP70UpregulatedCAL-27 cells[5]Potential role in anti-tumor immunity
LATUpregulatedCAL-27 cells[5]Downstream of ZAP70 in T-cell signaling
VEGF-ADownregulatedColorectal cancer cells[6]Inhibition of angiogenesis

Signaling Pathways Analysis

Both wogonin and 4'-hydroxywogonin modulate key signaling pathways involved in cancer progression.

Wogonin Signaling Pathways

Wogonin has been shown to regulate multiple signaling pathways, including the JAK-STAT, PI3K/Akt, and MAPK pathways.[1] In gastric cancer, a primary mechanism is the inhibition of the JAK-STAT3 signaling pathway.

G Wogonin Wogonin JAK JAK Wogonin->JAK inhibits STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 nucleus Nucleus pSTAT3->nucleus translocates to target_genes Target Genes (e.g., Cyclin D1, Bcl-2) nucleus->target_genes activates transcription of proliferation Cell Proliferation, Invasion, Migration target_genes->proliferation G Hydroxywogonin 4'-Hydroxywogonin Gas6 Gas6 Hydroxywogonin->Gas6 inhibits expression Axl Axl Hydroxywogonin->Axl inhibits expression Gas6->Axl activates PI3K PI3K Axl->PI3K activates AKT AKT PI3K->AKT phosphorylates pAKT p-AKT downstream Downstream Effectors (e.g., Cyclin D1, CDK4) pAKT->downstream proliferation_survival Cell Proliferation, Survival, EMT downstream->proliferation_survival G cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis cell_culture Cell Culture and Treatment (e.g., SGC-7901 cells treated with Wogonin) rna_extraction Total RNA Extraction cell_culture->rna_extraction library_prep RNA-seq Library Preparation (e.g., TruSeq Stranded mRNA prep kit) rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina HiSeq) library_prep->sequencing quality_control Quality Control of Raw Reads (e.g., FastQC) sequencing->quality_control read_mapping Read Alignment to Reference Genome quality_control->read_mapping quantification Gene Expression Quantification read_mapping->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis pathway_analysis Pathway and GO Enrichment Analysis deg_analysis->pathway_analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Hydroxywogonin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Summary

Based on the toxicological information for the analogous compound, 4'-Hydroxywogonin, 6-Hydroxywogonin should be presumed to have similar potential hazards. Researchers must handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[1] All work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1]

Hazard CategoryDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves. If on skin, wash with plenty of soap and water.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed through an approved hazardous waste program, adhering to all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. This includes any contaminated items such as weigh boats or filter papers.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically resistant waste container. Do not mix with other incompatible waste streams.

  • Contaminated Labware: Disposable items such as pipette tips, and gloves that have come into contact with this compound should be collected in a separate, sealed bag or container labeled as hazardous waste.

2. Container Management and Labeling:

  • All waste containers must be in good condition and compatible with the chemical.

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations.

  • Keep containers securely closed at all times, except when adding waste.

3. Storage:

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be under the control of the laboratory personnel and away from general traffic areas.

  • Ensure secondary containment is used to prevent spills.

4. Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup requests.

  • Dispose of contents and containers to an approved waste disposal plant.[2][3]

Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of a flavonoid, such as this compound, on a cancer cell line.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding (e.g., Cancer Cell Line) treatment Treat Cells with Varying Concentrations cell_culture->treatment compound_prep Prepare this compound Stock Solution compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Add MTT Reagent incubation->mtt_assay solubilization Solubilize Formazan mtt_assay->solubilization read_plate Measure Absorbance (Spectrophotometer) solubilization->read_plate data_analysis Calculate Cell Viability and IC50 Value read_plate->data_analysis

In Vitro Cytotoxicity Assay Workflow

This workflow begins with the preparation of cells and the test compound, followed by treatment and incubation. An MTT assay is then performed to assess cell viability, and the results are analyzed to determine the compound's cytotoxic effects. Each step in this process will generate waste that must be disposed of according to the hazardous waste procedures outlined above.

References

Essential Safety and Logistical Information for Handling 6-Hydroxywogonin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal methods for 6-Hydroxywogonin, based on the safety data for the closely related compound 4'-Hydroxywogonin.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or neoprene rubber gloves should be worn.[1] Avoid latex, leather, and fabric gloves.
Body Protection Lab Coat/CoverallsA liquid-tight lab coat or disposable coveralls are recommended to protect against splashes and contamination.[1]
Eye/Face Protection Safety Goggles/ShieldTightly fitting safety goggles or a face shield must be worn to protect the eyes from dust and splashes.[1]
Respiratory Protection RespiratorFor handling powders or creating aerosols, a respirator (e.g., N95 or higher) is necessary.[1]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required in the laboratory at all times.

Operational Plan for Safe Handling

A systematic approach to handling this compound will mitigate risks. Follow these procedural steps for safe laboratory operations.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1][2][3]

  • Before handling, review the Safety Data Sheet (SDS) for 4'-Hydroxywogonin and be familiar with the emergency procedures.

  • Keep the container of this compound tightly closed when not in use.[1][2][4]

2. Handling and Use:

  • Wear all the recommended PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Minimize the generation of dust when handling the solid form of the compound.[2]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[1][4]

  • After handling, wash hands and any exposed skin thoroughly.[1][4][5]

3. Accidental Release Measures:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear full PPE, including respiratory protection, during cleanup.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

  • Chemical Waste: Dispose of unused this compound and solutions containing the compound as hazardous chemical waste.[1][3][4] Do not pour it down the drain.[6]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container and disposed of as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with the contents ("Hazardous Waste: this compound") and the associated hazards.

  • Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Label Waste Label Waste Segregate Waste->Label Waste Store for Pickup Store for Pickup Label Waste->Store for Pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxywogonin
Reactant of Route 2
Reactant of Route 2
6-Hydroxywogonin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.